Product packaging for 2,3-Dihydroxy-4-nitrobenzoic acid(Cat. No.:CAS No. 72517-19-2)

2,3-Dihydroxy-4-nitrobenzoic acid

Cat. No.: B3330596
CAS No.: 72517-19-2
M. Wt: 199.12 g/mol
InChI Key: ISCOPFNISLLNGH-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-4-nitrobenzoic acid is a multifunctional benzoic acid derivative of significant interest in organic and medicinal chemistry research. This compound integrates a carboxylic acid group with two adjacent hydroxyl groups and an electron-withdrawing nitro group on its aromatic ring, making it a valuable synthon for chemical synthesis and a precursor for developing more complex molecular structures. Its structural motif is commonly explored in the development of pharmaceutical intermediates, as similar nitrobenzoic acids are key building blocks in the synthesis of active compounds like local anesthetics (e.g., procaine) . Researchers utilize this compound to study coordination chemistry, as the ortho-dihydroxy and carboxylate groups can act as potent chelating agents for metal ions. In biochemical research, it may serve as a scaffold for designing enzyme inhibitors or in the study of plant growth regulation, analogous to other substituted benzoic acids. The nitro group also provides a handle for further chemical transformations, including reduction to an amino group. Handle with appropriate care; this product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO6 B3330596 2,3-Dihydroxy-4-nitrobenzoic acid CAS No. 72517-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxy-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO6/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOPFNISLLNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2,3-Dihydroxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 2,3-Dihydroxy-4-nitrobenzoic acid. Due to the absence of a well-established, direct synthesis protocol in the current literature, this document outlines a method based on the direct nitration of 2,3-dihydroxybenzoic acid. The guide addresses the chemical principles of the reaction, including regioselectivity, and provides a detailed experimental protocol for the synthesis, purification, and characterization of the target compound. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility for research and development purposes.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a catechol moiety, a carboxylic acid, and a nitro group, suggests its utility as a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, combined with the chelating potential of the adjacent hydroxyl groups, makes it an interesting candidate for various biological and chemical investigations. This guide details a feasible laboratory-scale synthesis of this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves the direct electrophilic nitration of commercially available 2,3-dihydroxybenzoic acid.

Reaction Scheme

Synthesis_Pathway 2,3-Dihydroxybenzoic_Acid 2,3-Dihydroxybenzoic Acid Product_Mixture Mixture of Isomers (including 4-nitro, 5-nitro, and 6-nitro derivatives) 2,3-Dihydroxybenzoic_Acid->Product_Mixture Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Product_Mixture Purification Purification (e.g., Column Chromatography) Product_Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis of this compound.

Regioselectivity Considerations

The directing effects of the substituents on the aromatic ring of 2,3-dihydroxybenzoic acid will influence the position of the incoming nitro group.

  • Hydroxyl (-OH) groups: These are strongly activating and ortho, para-directing.

  • Carboxylic acid (-COOH) group: This is a deactivating and meta-directing group.[1]

The two hydroxyl groups at positions 2 and 3 will strongly direct the electrophilic substitution to the ortho and para positions relative to them. The available positions are 4, 5, and 6. The carboxylic acid group will direct the substitution to the meta positions, which are 3 and 5.

Considering the combined influence of these groups, the nitration is expected to yield a mixture of isomers, primarily the 4-nitro, 5-nitro, and 6-nitro derivatives. The desired this compound is therefore expected to be one of the major products. Separation of these isomers is a critical step in obtaining the pure compound.

Experimental Protocols

The following protocols are proposed for the synthesis and purification of this compound.

Synthesis of this compound

This procedure is adapted from standard nitration methods for substituted benzoic acids.[2]

Materials and Equipment:

  • 2,3-Dihydroxybenzoic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in concentrated sulfuric acid at 0°C with stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2,3-dihydroxybenzoic acid, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any residual acid.

  • Dry the crude product in a desiccator.

Purification by Column Chromatography

Due to the likely formation of a mixture of isomers, purification by column chromatography is recommended.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of hexane and ethyl acetate with a small amount of acetic acid)

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the chromatography column.

  • Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the sample onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Monitor the separation by collecting fractions and analyzing them using TLC.

  • Combine the fractions containing the desired product (as identified by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Reactant and Expected Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
2,3-Dihydroxybenzoic AcidC₇H₆O₄154.12Colorless solid[3]205[3]
This compoundC₇H₅NO₆199.12Expected to be a yellow solidNot available
Table 2: Proposed Reaction Conditions
ParameterValue
Reaction Temperature0 - 10°C
Reaction Time1 - 2 hours
Molar Ratio (Substrate:HNO₃)1 : 1.1
Quenching MediumIce/Water

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: To determine the purity of the synthesized compound.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure. The expected spectra can be predicted based on the structure and comparison with the spectra of the starting material and related nitrobenzoic acids.[4][5]

    • Infrared (IR) Spectroscopy: To identify the functional groups present (O-H, C=O, C-NO₂, Ar-H).

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Dissolve 2,3-Dihydroxybenzoic Acid in H2SO4 at 0°C Prepare_Nitrating_Mixture Prepare Nitrating Mixture (HNO3 + H2SO4) Nitration Add Nitrating Mixture Dropwise (T < 10°C) Start->Nitration Prepare_Nitrating_Mixture->Nitration Slowly Add Stirring Stir for 1-2 hours at 0°C Nitration->Stirring Quenching Pour onto Crushed Ice Stirring->Quenching Filtration Filter and Wash with Cold Water Quenching->Filtration Drying Dry the Crude Product Filtration->Drying Column_Prep Prepare Silica Gel Column Drying->Column_Prep Sample_Loading Load Crude Product Column_Prep->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect and Analyze Fractions (TLC) Elution->Fraction_Collection Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Characterize Characterize Purified Product (NMR, IR, MS, Melting Point) Solvent_Removal->Characterize

Caption: A detailed workflow for the synthesis and purification of the target compound.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and must be carefully controlled to avoid runaway reactions.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide provides a detailed and plausible approach for the synthesis of this compound. While the direct nitration of 2,3-dihydroxybenzoic acid is expected to yield a mixture of isomers, the outlined purification protocol using column chromatography should allow for the successful isolation of the desired product. The provided experimental details, data tables, and workflow diagrams are intended to facilitate the efforts of researchers in synthesizing this valuable chemical compound. Further optimization of reaction conditions may be necessary to improve the yield and regioselectivity of the nitration step.

References

An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data for 2,3-Dihydroxy-4-nitrobenzoic acid is limited in publicly accessible scientific literature and chemical databases. This guide provides predicted properties based on fundamental chemical principles and available data for structurally related compounds. The experimental protocols described are generalized procedures for aromatic nitration and should be adapted and optimized under controlled laboratory settings.

Introduction

This compound is an aromatic organic compound, a derivative of benzoic acid featuring two hydroxyl (-OH) groups, and a nitro (-NO₂) group as substituents on the benzene ring. The relative positions of these functional groups—a carboxylic acid at position 1, hydroxyl groups at positions 2 and 3, and a nitro group at position 4—dictate its chemical behavior, including its acidity, reactivity in electrophilic substitution, and potential biological activity. This document serves as a technical resource for researchers, chemists, and drug development professionals, summarizing its core chemical properties, proposing a synthetic pathway, and outlining analytical considerations.

Chemical and Physical Properties

Quantitative experimental data for this compound is scarce. The following tables summarize its calculated properties and the known experimental properties of its direct precursor, 2,3-Dihydroxybenzoic acid, for comparative purposes.

Table 1: Calculated and Predicted Properties of this compound
PropertyValueSource/Method
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₇H₅NO₆Calculated
Molecular Weight 199.12 g/mol Calculated[1]
Appearance Yellowish crystalline solidPredicted (based on related nitroaromatics)
pKa < 3Predicted (electron-withdrawing effect of -NO₂)
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, acetone)Predicted
Table 2: Experimental Properties of Precursor Compound: 2,3-Dihydroxybenzoic Acid
PropertyValueSource/Method
CAS Number 303-38-8NIST WebBook[2]
Molecular Formula C₇H₆O₄NIST WebBook[2]
Molecular Weight 154.12 g/mol NIST WebBook[2]
Appearance White to off-white crystalline powder-
Melting Point ~205-207 °C (decomposes)-
Biological Activity Known antibacterial agentResearchGate[3]

Chemical Reactivity and Structure-Activity Relationships

The reactivity of this compound is governed by the interplay of its four functional groups.

  • Carboxylic Acid Group (-COOH): This group is acidic and deactivates the aromatic ring towards electrophilic substitution, acting as a meta-director.

  • Hydroxyl Groups (-OH): The two adjacent hydroxyl groups are strongly activating and ortho, para-directing. Their presence significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, strongly deactivating the ring and acting as a meta-director.

The directing effects of these substituents are crucial for predicting the outcome of chemical reactions. In an electrophilic substitution reaction on the 2,3-dihydroxybenzoic acid precursor, the powerful activating and directing influence of the two hydroxyl groups will dominate, guiding the incoming electrophile.

substituents Substituent Groups node_cooh Carboxylic Acid (-COOH) node_oh Hydroxyls (-OH) node_no2 Nitro (-NO₂) node_deactivating Deactivating node_cooh->node_deactivating node_activating Strongly Activating node_oh->node_activating node_no2->node_deactivating reactivity Influence on Aromatic Ring (Electrophilic Substitution) node_meta meta-directing node_deactivating->node_meta   leads to node_op ortho, para-directing node_activating->node_op   leads to directing Directing Effect start 1. Dissolve 2,3-Dihydroxybenzoic Acid in conc. H₂SO₄ cool1 2. Cool to 0°C start->cool1 react 5. Add Nitrating Mixture Dropwise (Maintain Temp < 5°C) cool1->react prep_nitro 3. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool2 4. Cool Nitrating Mixture prep_nitro->cool2 cool2->react stir 6. Stir for 30 min at 0°C react->stir precipitate 7. Pour onto Crushed Ice stir->precipitate filter1 8. Isolate Crude Product (Vacuum Filtration) precipitate->filter1 wash 9. Wash with Cold Water filter1->wash recrystallize 10. Recrystallize from Ethanol/Water wash->recrystallize filter2 11. Isolate Pure Product (Vacuum Filtration) recrystallize->filter2 dry 12. Dry Under Vacuum filter2->dry

References

Spectroscopic and Synthetic Data for 2,3-Dihydroxy-4-nitrobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for spectroscopic and synthetic data on 2,3-Dihydroxy-4-nitrobenzoic acid reveals a notable absence of specific experimental information for this particular isomer. While data for other isomers of dihydroxy-nitrobenzoic acid are available, detailed characterization for the 2,3-dihydroxy-4-nitro configuration is not presently accessible in surveyed scientific databases.

This technical guide, therefore, serves to highlight the current lack of available data and provides context by presenting information on closely related, well-characterized isomers. This comparative approach can offer valuable insights for researchers and drug development professionals interested in the physicochemical properties of this class of compounds.

Data Unavailability for this compound

Extensive searches for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data specific to this compound did not yield any published experimental results. Similarly, detailed experimental protocols for its synthesis are not readily found in the scientific literature. This suggests that this specific isomer may be a novel compound, has not been synthesized, or has not been fully characterized and reported.

Spectroscopic Data of Related Isomers

To provide a useful reference, the following tables summarize available spectroscopic data for the closely related isomers: 3-Hydroxy-4-nitrobenzoic acid and 2-Hydroxy-4-nitrobenzoic acid.

Table 1: Spectroscopic Data for 3-Hydroxy-4-nitrobenzoic Acid
Spectroscopic TechniqueData
¹H NMR Spectral data available, but specific shifts and coupling constants are not detailed in the readily accessible literature.
IR Spectrum Key functional group absorptions are expected for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C-N (nitro group), and aromatic C-H and C=C stretching and bending vibrations. Specific peak positions from experimental data are not available in the searched literature.
Mass Spectrometry The molecular weight is 183.12 g/mol . The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Table 2: Spectroscopic Data for 2-Hydroxy-4-nitrobenzoic Acid
Spectroscopic TechniqueData
¹H NMR Spectral data available, but specific shifts and coupling constants are not detailed in the readily accessible literature.
IR Spectrum Characteristic peaks would include those for O-H, C=O, C-N, and aromatic C-H and C=C vibrations. Specific experimental values are not available in the searched literature.
Mass Spectrometry The molecular weight is 183.12 g/mol . The mass spectrum would display the molecular ion and fragmentation ions.

Experimental Protocols for Synthesis of Related Isomers

The synthesis of nitro-substituted benzoic acids often involves the nitration of a corresponding precursor. Below are generalized experimental approaches that could be adapted for the synthesis of dihydroxy-nitrobenzoic acid isomers.

Synthesis of 3-Hydroxy-4-nitrobenzoic Acid

A common method for the synthesis of 3-Hydroxy-4-nitrobenzoic acid involves the nitration of 3-hydroxybenzoic acid.

General Protocol:

  • Dissolve 3-hydroxybenzoic acid in a suitable solvent.

  • Cool the solution in an ice bath.

  • Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and purify by recrystallization.

Logical Workflow for Spectroscopic Analysis

The characterization of a synthesized compound like a dihydroxy-nitrobenzoic acid isomer would typically follow a logical workflow to confirm its structure and purity.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Dihydroxy-nitrobenzoic Acid Isomer Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Purification->NMR Connectivity MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula Structure_Confirmation Structure Confirmation and Purity Assessment IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the NMR Analysis of 2,3-Dihydroxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) analysis of 2,3-Dihydroxy-4-nitrobenzoic acid. Due to the limited availability of public experimental NMR data for this specific compound, this guide utilizes predicted ¹H and ¹³C NMR data, supported by experimental data from structurally analogous compounds. This document outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra and presents the predicted data in a clear, tabular format. Furthermore, it includes visual diagrams to illustrate the analytical workflow and the logical connections between the molecule's structure and its predicted NMR spectral features.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions were generated using established computational algorithms and are intended to serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆ at 500 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0 (very broad)Singlet1HCarboxylic acid (-COOH)
~10.5 (broad)Singlet1H2-OH or 3-OH
~9.8 (broad)Singlet1H2-OH or 3-OH
7.95Doublet1HH-6
7.15Doublet1HH-5

Note: The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on concentration, temperature, and solvent, and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆ at 125 MHz)

Chemical Shift (ppm)Assignment
~168.0-COOH
~150.0C-2
~145.0C-4
~140.0C-3
~125.0C-6
~120.0C-1
~115.0C-5

Experimental Protocols

This section details a standard methodology for the NMR analysis of this compound.

1. Sample Preparation

  • Weigh approximately 10-20 mg of high-purity this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent ability to dissolve polar aromatic acids and to observe exchangeable protons. Other potential solvents include methanol-d₄ or acetone-d₆.

  • Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Instrument Parameters (Example for a Bruker 500 MHz Spectrometer)

  • ¹H NMR Spectroscopy:

    • Pulse Program: zg30 (or a similar pulse sequence with solvent suppression if needed)

    • Temperature: 298 K

    • Spectral Width (SW): 16 ppm (centered around 6 ppm)

    • Acquisition Time (AQ): ~2-3 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): 16-64 (or more for dilute samples)

    • Receiver Gain (RG): Set automatically using rga command.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width (SW): 240 ppm (centered around 120 ppm)

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): 1024 or more, depending on the sample concentration.

3. Data Processing

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

  • Phase the spectrum manually to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Mandatory Visualizations

The following diagrams illustrate the NMR analysis workflow and the structural assignment of the predicted NMR signals.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shim, Tune, Lock) transfer->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C processing Fourier Transform & Phasing acquire_1H->processing acquire_13C->processing calibration Chemical Shift Calibration processing->calibration integration Integration & Peak Picking calibration->integration interpretation Spectral Interpretation & Structure Verification integration->interpretation

Caption: Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Solubility of 2,3-Dihydroxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-Dihydroxy-4-nitrobenzoic acid is an aromatic carboxylic acid with potential applications in various fields, including medicinal chemistry and materials science. Its molecular structure, featuring two hydroxyl groups and a nitro group on a benzoic acid scaffold, suggests a complex solubility profile influenced by factors such as solvent polarity, pH, and temperature. Understanding the solubility of this compound is paramount for its synthesis, purification, formulation, and biological activity assessment. This guide addresses the current knowledge gap regarding its solubility and provides a practical framework for its experimental determination.

Physicochemical Properties of this compound and Related Compounds

While specific experimental data for this compound is limited, the properties of related isomers and derivatives provide valuable context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes on Water Solubility
2,3-Dihydroxybenzoic acid C₇H₆O₄154.12204Moderately soluble
3-Hydroxy-4-nitrobenzoic acid C₇H₅NO₅183.12229-231Insoluble (Calculated: 1.08 g/L)[1]
4-Nitrobenzoic acid C₇H₅NO₄167.12239-2421 g dissolves in 2380 mL

Comparative Solubility of Related Nitrobenzoic Acids

To provide a comparative framework, the following table summarizes the solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in a range of common solvents. This data is derived from a study by Zhang et al. and can serve as a useful reference for selecting appropriate solvents for this compound.[2][3]

Solvent3-Nitrobenzoic Acid Solubility (mole fraction, x) at 298.15 K (25°C)
Water0.00042
Methanol0.128
Ethanol0.103
Acetonitrile0.089
Dichloromethane0.0076
Toluene0.0021
Ethyl Acetate0.095

Note: The original data was likely presented in a different format and has been collated here for comparative purposes. The study mentioned that the solubility of these compounds increases with temperature.[2][3]

Factors Influencing Solubility

The solubility of this compound is expected to be influenced by several key factors:

  • Solvent Polarity: The presence of both polar (hydroxyl, nitro, carboxylic acid) and non-polar (benzene ring) groups suggests that its solubility will be highest in polar protic and aprotic solvents.

  • pH: As a carboxylic acid, its solubility in aqueous solutions will be highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.

  • Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

General Qualitative Solubility Assessment

This method provides a rapid initial screening of suitable solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, 5% NaOH solution, 5% NaHCO₃ solution)

  • Small test tubes

  • Vortex mixer

  • Water bath

Procedure:

  • Add approximately 10 mg of this compound to a series of small test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Vortex the tubes for 1 minute to facilitate dissolution.

  • Observe the tubes for the presence of undissolved solid.

  • If the solid does not dissolve at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.

  • For aqueous solutions, test the solubility in acidic (e.g., 0.1 M HCl), neutral (deionized water), and basic (e.g., 5% NaOH, 5% NaHCO₃) conditions. The evolution of gas upon addition to NaHCO₃ solution is a positive test for a carboxylic acid.

Quantitative Solubility Determination by the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents

  • Screw-cap vials or flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Prepare a calibration curve of this compound in the chosen solvent using a series of known concentrations.

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). Preliminary experiments may be needed to determine the time to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample and then withdraw the clear supernatant.

  • Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

  • The solubility is calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start prep_solid Weigh excess This compound start->prep_solid prep_solvent Add known volume of solvent prep_solid->prep_solvent shake Shake at constant temperature (24-72h) prep_solvent->shake settle Allow excess solid to settle shake->settle sample Withdraw supernatant settle->sample centrifuge Centrifuge sample sample->centrifuge dilute Dilute supernatant centrifuge->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the surveyed literature, this guide provides a robust framework for its experimental determination. By leveraging comparative data from structurally similar compounds and employing standardized experimental protocols, researchers can effectively characterize the solubility of this compound in various solvent systems. This information is critical for advancing its potential applications in drug development and other scientific disciplines. The provided methodologies offer a clear path for generating the necessary data to support further research and development efforts.

References

The Enigmatic Bio-Profile of 2,3-Dihydroxy-4-nitrobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-4-nitrobenzoic acid, a nitrated derivative of the naturally occurring phenolic compound 2,3-dihydroxybenzoic acid (2,3-DHBA), stands as a molecule of significant interest in the realm of pharmacology and biochemistry. While the biological activities of phenolic acids are widely recognized, the introduction of a nitro group to the aromatic ring can dramatically alter the compound's electronic properties, reactivity, and, consequently, its interaction with biological systems. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound, drawing upon data from its parent compound and related nitroaromatic structures. The primary focus will be on its potential antioxidant, anti-inflammatory, and antibacterial properties.

Core Biological Activities: A Triad of Potential

The biological profile of this compound is hypothesized to be a composite of the inherent characteristics of the 2,3-dihydroxybenzoic acid scaffold and the modulating influence of the 4-nitro group.

Antioxidant Activity
Anti-inflammatory Effects

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Phenolic acids have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of signaling pathways. The parent compound, 2,3-dihydroxybenzoic acid, has been noted for its anti-inflammatory properties. Nitrated compounds, in turn, have been shown to modulate inflammatory responses, in some cases by inhibiting key signaling molecules like nuclear factor-kappa B (NF-κB). It is plausible that this compound could influence inflammatory pathways, though direct evidence is needed.

Antibacterial Properties

The antibacterial activity of phenolic acids is well-documented, and the introduction of a nitro group can enhance this property. Nitroaromatic compounds are known to possess antimicrobial activities, often attributed to their ability to undergo metabolic reduction within bacterial cells, leading to the formation of cytotoxic reactive nitrogen species. This mechanism suggests that this compound could exhibit significant antibacterial potential.

Quantitative Data Summary

Direct quantitative data for the biological activities of this compound is limited in publicly available literature. The following tables summarize the available data for the parent compound, 2,3-dihydroxybenzoic acid, to provide a baseline for its potential efficacy.

Table 1: Antioxidant Activity of 2,3-Dihydroxybenzoic Acid

Assay IC50 Value (µM) Reference Compound IC50 Value (µM)

| DPPH Radical Scavenging | ~5.0 | Trolox | ~8.0 |

Note: Data is extrapolated from graphical representations and comparative studies of dihydroxybenzoic acid isomers.

Table 2: Antibacterial Activity of 2,3-Dihydroxybenzoic Acid

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus 1000
Escherichia coli >1000

| Pseudomonas aeruginosa | >1000 |

Note: Data is for 2,4-dihydroxybenzoic acid, a closely related isomer, as specific MIC values for this compound were not found.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the biological activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compound.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well microplate, add varying concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

The introduction of a nitro group suggests potential interactions with cellular signaling pathways involved in inflammation and oxidative stress.

Proposed Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Inflammation Inflammation Pro_inflammatory_genes->Inflammation Compound This compound Compound->IKK Inhibition? Compound->NFkB Inhibition?

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO Inhibition) Purification->Anti_inflammatory Antibacterial Antibacterial Assays (MIC Determination) Purification->Antibacterial IC50 IC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 MIC MIC Determination Antibacterial->MIC SAR Structure-Activity Relationship Analysis IC50->SAR MIC->SAR

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent. Based on the known activities of its parent compound and the influence of the nitro functional group, it is hypothesized to possess antioxidant, anti-inflammatory, and antibacterial properties. However, a significant gap exists in the literature regarding direct experimental evidence for these activities.

Future research should focus on the targeted synthesis and rigorous biological evaluation of this compound. Quantitative assessment of its antioxidant capacity, detailed investigation into its anti-inflammatory mechanisms, including its effects on key signaling pathways like NF-κB, and comprehensive screening against a panel of pathogenic bacteria are crucial next steps. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and paving the way for its potential application in drug development.

Antioxidant Properties of 2,3-Dihydroxybenzoic Acid: A Technical Overview and Perspective on 4-Nitro Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the antioxidant properties of 2,3-dihydroxybenzoic acid. Due to a lack of available scientific literature on the antioxidant activity of its 4-nitro derivative, 2,3-Dihydroxy-4-nitrobenzoic acid, this paper focuses on the well-documented antioxidant capacity of the parent compound. It summarizes key quantitative data from prominent antioxidant assays, provides detailed experimental protocols, and explores the underlying mechanisms of action. Furthermore, this guide offers a theoretical perspective on how the introduction of a nitro group at the 4-position could modulate the antioxidant potential of the 2,3-dihydroxybenzoic acid scaffold.

Introduction

Phenolic acids are a class of naturally occurring compounds extensively studied for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. 2,3-Dihydroxybenzoic acid (2,3-DHB), also known as pyrocatechuic acid, is a dihydroxybenzoic acid that has demonstrated significant antioxidant potential. It is a natural product found in various plants and is also a metabolite of aspirin in humans.[1][2] The antioxidant activity of phenolic compounds is closely linked to their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. The presence of two adjacent hydroxyl groups, as in the catechol structure of 2,3-DHB, is a key determinant of its potent free radical scavenging capabilities.[3]

While the antioxidant properties of 2,3-DHB are documented, there is a notable absence of published data regarding the antioxidant activity of its derivative, this compound. This guide, therefore, serves a dual purpose: to provide a comprehensive overview of the antioxidant profile of 2,3-DHB and to offer a science-based theoretical discussion on the potential effects of nitration on its antioxidant efficacy.

Quantitative Antioxidant Data for 2,3-Dihydroxybenzoic Acid

The antioxidant capacity of 2,3-dihydroxybenzoic acid has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from the scientific literature.

AssayTest CompoundResultReference CompoundReference ResultSource
DPPH Radical Scavenging Assay2,3-Dihydroxybenzoic acidIC50 = 2.42 ± 0.08 μMNot specifiedNot specified[4]
ABTS Radical Cation Scavenging Assay2,3-Dihydroxybenzoic acid86.40% inhibition (at 50 μM)Not specifiedNot specified[4]
Ferric Reducing Antioxidant Power (FRAP)2,3-Dihydroxybenzoic acid202 ± 10.6 TAU/μmolNot specifiedNot specified[3]
Ferric Reducing Antioxidant Power (FRAP)2,3-Dihydroxybenzoic acid173.79 µM Fe2+ (at 50 μM)Not specifiedNot specified[4]

Mechanism of Antioxidant Action

The primary mechanism by which 2,3-dihydroxybenzoic acid exerts its antioxidant effect is through hydrogen atom transfer (HAT) from its hydroxyl groups to neutralize free radicals. The catechol moiety is particularly effective in this process.

Antioxidant_Mechanism 2,3-Dihydroxybenzoic_Acid 2,3-Dihydroxybenzoic Acid (with -OH groups) Stabilized_Radical Stabilized 2,3-DHB Radical 2,3-Dihydroxybenzoic_Acid->Stabilized_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Hydrogen atom transfer mechanism of 2,3-dihydroxybenzoic acid.

Theoretical Impact of 4-Nitro Substitution

The introduction of a nitro (-NO2) group at the 4-position of the 2,3-dihydroxybenzoic acid ring is expected to significantly influence its antioxidant properties. The nitro group is a strong electron-withdrawing group, which can affect the stability of the phenoxyl radical formed after hydrogen donation.

Substitution_Effect cluster_parent 2,3-Dihydroxybenzoic Acid cluster_nitro This compound Parent_Ring Aromatic Ring High_Antioxidant_Activity High_Antioxidant_Activity Parent_Ring->High_Antioxidant_Activity Leads to OH_Groups Hydroxyl Groups (Electron Donating) OH_Groups->Parent_Ring Stabilize Radical Nitro_Ring Aromatic Ring Potentially_Reduced_Antioxidant_Activity Potentially_Reduced_Antioxidant_Activity Nitro_Ring->Potentially_Reduced_Antioxidant_Activity May lead to Nitro_Group Nitro Group (Electron Withdrawing) Nitro_Group->Nitro_Ring Destabilizes Radical Experimental_Workflow Start Start: Prepare Test Compound (2,3-Dihydroxybenzoic Acid) Assay_Selection Select Antioxidant Assay Start->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH e.g. ABTS ABTS Assay Assay_Selection->ABTS FRAP FRAP Assay Assay_Selection->FRAP Reaction Incubate Reaction Mixture DPPH->Reaction ABTS->Reaction FRAP->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Data_Analysis Calculate % Inhibition / Reducing Power Measurement->Data_Analysis IC50 Determine IC50 / Equivalents Data_Analysis->IC50 End End: Report Antioxidant Capacity IC50->End

References

An In-depth Technical Guide to the Crystal Structure Determination of Substituted Nitrobenzoic Acids: A Case Study Approach

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide outlines the essential methodologies and data interpretation involved in determining the crystal structure of substituted nitrobenzoic acids. Due to the absence of publicly available crystallographic data for 2,3-dihydroxy-4-nitrobenzoic acid, this document provides a comprehensive, generalized protocol for the crystallographic analysis of a small organic molecule of this class. To illustrate the expected data, a summary of the crystallographic information for a related compound, p-nitrobenzoic acid, is presented.

Introduction

Substituted nitrobenzoic acids are a class of organic compounds with significant importance in medicinal chemistry and materials science. Their biological activity and solid-state properties are intrinsically linked to their three-dimensional molecular structure and intermolecular interactions in the crystalline state. X-ray crystallography is the definitive method for elucidating these structural details, providing precise information on bond lengths, bond angles, and crystal packing. This guide details the typical experimental workflow, from synthesis to structure refinement, that would be applied to determine the crystal structure of a compound like this compound.

Generalized Experimental Protocols

The determination of the crystal structure of a novel compound such as this compound involves a multi-step process.

Synthesis and Crystallization

A plausible synthetic route to this compound would involve the nitration of a dihydroxybenzoic acid precursor. The general procedure is as follows:

  • Nitration: 2,3-dihydroxybenzoic acid is dissolved in a suitable solvent, such as glacial acetic acid. A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the solution at a controlled temperature, often between 0 and 10 °C, to manage the exothermic reaction.[1][2] The reaction is stirred for a specific duration until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is then collected by filtration, washed with cold water to remove residual acids, and dried. Purification is typically achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate) to obtain a high-purity crystalline product.

  • Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown from the purified compound. Common techniques include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of single crystals.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting the growth of single crystals.

X-ray Diffraction Data Collection and Structure Determination

The following steps outline the process of analyzing a single crystal using X-ray diffraction.[3][4][5][6]

  • Crystal Mounting and Screening: A suitable single crystal, typically with dimensions around 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head. The crystal quality is initially assessed by exposing it to an X-ray beam and observing the diffraction pattern.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors. The unit cell parameters and crystal system are determined from the positions of the diffraction spots. The intensities of the reflections are integrated and scaled.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to determine the initial phases of the structure factors. This leads to an initial electron density map, from which the positions of the atoms can be determined. The structural model is then refined by least-squares methods against the experimental data to improve the atomic coordinates and thermal parameters.

Illustrative Crystallographic Data

As the crystal structure of this compound is not available, the crystallographic data for a new modification of p-nitrobenzoic acid is presented below as a representative example of the data that would be obtained from a successful crystal structure determination.[7]

Parameterp-Nitrobenzoic Acid (Modification II)[7]
Crystal Data
Chemical FormulaC₇H₅NO₄
Formula Weight167.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.403(2)
b (Å)5.153(2)
c (Å)24.692(7)
α (°)90
β (°)96.89(2)
γ (°)90
Volume (ų)682.9
Z4
Data Collection
Radiation (Å)MoKα (0.71073)
Temperature (K)123
Refinement
R-factor (%)6.5
Weighted R-factor (%)4.3

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

experimental_workflow start Precursor Molecule (e.g., 2,3-Dihydroxybenzoic Acid) nitration Nitration Reaction start->nitration Nitrating Agent purification Purification (e.g., Recrystallization) nitration->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting & Screening crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure & Data refinement->final_structure

A generalized workflow for small molecule crystal structure determination.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides the necessary theoretical and practical framework for researchers to undertake such a study. The protocols for synthesis, crystallization, and X-ray diffraction analysis are well-established. The provided example data for a related nitrobenzoic acid serves as a useful benchmark for the expected outcomes of such an investigation. The elucidation of the precise three-dimensional structure of this compound would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships.

References

An In-depth Technical Guide to 2,3-Dihydroxy-4-nitrobenzoic Acid: Unveiling a Chemical Enigma

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the scientific literature and chemical databases reveals a notable absence of detailed information regarding the discovery, history, and specific biological activities of 2,3-Dihydroxy-4-nitrobenzoic acid. This technical guide addresses this information gap by providing a theoretical framework for its synthesis based on established chemical principles, alongside a comparative analysis of its predicted properties and potential biological relevance in the context of its isomers and parent compounds.

Introduction: A Molecule of Interest in Theory

This compound is a poly-substituted aromatic carboxylic acid. Its structure, featuring two adjacent hydroxyl groups, a nitro group, and a carboxylic acid moiety, suggests a rich chemical reactivity and potential for biological interactions. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the electron-donating character of the hydroxyl groups, creates a unique electronic environment on the benzene ring, making it a molecule of theoretical interest for researchers in medicinal chemistry and materials science.

Despite its intriguing structure, a thorough search of scientific databases, including PubChem and CAS (Chemical Abstracts Service), did not yield a specific entry or a significant body of research dedicated to this compound. This suggests that the compound is not widely synthesized, commercially available, or extensively studied. This guide, therefore, aims to provide a foundational understanding by extrapolating from the known chemistry of its constituent functional groups and related molecules.

Physicochemical Properties (Predicted)

In the absence of experimental data, the physicochemical properties of this compound can be predicted based on its structure.

PropertyPredicted Value/Information
Molecular Formula C₇H₅NO₆
Molecular Weight 199.12 g/mol
Appearance Likely a crystalline solid, possibly colored due to the nitro group.
Solubility Expected to have limited solubility in water due to the aromatic ring, but the presence of polar hydroxyl and carboxylic acid groups may increase aqueous solubility compared to nitrobenzoic acid. Likely soluble in polar organic solvents like ethanol, methanol, and acetone.
Acidity (pKa) The carboxylic acid proton is expected to be the most acidic, with its pKa influenced by the electron-withdrawing nitro group and the hydroxyl groups. The phenolic protons will be less acidic.
Reactivity The molecule possesses multiple reactive sites: the carboxylic acid can undergo esterification and amidation; the hydroxyl groups can be alkylated or acylated; the nitro group can be reduced to an amino group; and the aromatic ring is susceptible to further electrophilic or nucleophilic substitution, with the directing effects of the existing substituents playing a crucial role.

Proposed Synthesis and Experimental Protocols

While no specific protocol for the synthesis of this compound has been found in the reviewed literature, a plausible synthetic route can be proposed starting from commercially available 2,3-dihydroxybenzoic acid. The key transformation is the regioselective nitration of the aromatic ring.

Theoretical Synthetic Pathway: Nitration of 2,3-Dihydroxybenzoic Acid

The nitration of 2,3-dihydroxybenzoic acid is expected to be a facile reaction due to the activating nature of the two hydroxyl groups. However, achieving regioselectivity for the 4-position presents a challenge. The hydroxyl groups are ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The combined directing effects would favor substitution at the 4- and 6-positions.

Synthesis_Pathway start 2,3-Dihydroxybenzoic Acid intermediate Nitrating Agent (e.g., HNO₃/H₂SO₄) start->intermediate Nitration product This compound + Isomeric Byproducts intermediate->product

Caption: Proposed synthesis of this compound.

Detailed Hypothetical Experimental Protocol

This protocol is a theoretical projection and would require experimental optimization and verification.

Materials:

  • 2,3-Dihydroxybenzoic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Chromatography column (Silica gel)

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate mixtures)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Nitration Reaction: Dissolve 2,3-dihydroxybenzoic acid in a suitable solvent (if necessary, though direct addition to the nitrating mixture might be possible). Slowly add the dissolved starting material to the pre-cooled nitrating mixture dropwise, ensuring the temperature remains below 10°C to control the reaction rate and minimize side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product is expected to precipitate out of the aqueous solution.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acids, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Isolation and Characterization: The crude product will likely be a mixture of isomers. Purify the desired this compound using column chromatography on silica gel with an appropriate solvent gradient. Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (HNO₃/H₂SO₄) C Slow Addition & Reaction (<10°C) A->C B Dissolve 2,3-Dihydroxybenzoic Acid B->C D Quench on Ice C->D E Solvent Extraction D->E F Aqueous Wash & Drying E->F G Solvent Evaporation F->G H Column Chromatography G->H I Characterization (NMR, MS, IR) H->I

Caption: Hypothetical workflow for the synthesis and purification.

Potential Biological Activities and Signaling Pathways: A Look at Related Compounds

While no specific biological data exists for this compound, the activities of structurally similar compounds can offer insights into its potential therapeutic applications.

  • Dihydroxybenzoic Acid Isomers: Many dihydroxybenzoic acid isomers are known for their antioxidant and anti-inflammatory properties. They can act as radical scavengers and may modulate inflammatory signaling pathways.

  • Nitrobenzoic Acid Derivatives: Nitro-containing compounds are a diverse class of molecules with a wide range of biological activities, including antimicrobial and anticancer effects. The nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the design of drugs targeting cancer cells.

Based on these precedents, it is plausible that this compound could exhibit antioxidant, anti-inflammatory, or even cytotoxic activities. Experimental validation through biological assays would be necessary to confirm these hypotheses.

Potential_Signaling_Pathways Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging (Antioxidant) Inflammation Inflammatory Mediators Compound->Inflammation Inhibition (Anti-inflammatory) Cancer Cancer Cell Proliferation Compound->Cancer Inhibition (Cytotoxic)

Caption: Postulated biological effects and targets.

Conclusion and Future Directions

This compound remains a molecule of significant theoretical interest but is largely unexplored experimentally. The lack of a documented discovery and history underscores the vastness of chemical space and the many compounds that await synthesis and characterization. The proposed synthetic pathway provides a starting point for researchers interested in investigating this enigmatic molecule. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities. Such studies would finally shed light on the true potential of this intriguing compound and its possible applications in drug development and other scientific fields.

Methodological & Application

Application Notes and Protocols for 2,3-Dihydroxy-4-nitrobenzoic Acid in MALDI Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that enables the analysis of a wide range of biomolecules, including peptides, proteins, oligonucleotides, and small molecules. The choice of the matrix is critical for a successful MALDI experiment, as it facilitates the desorption and ionization of the analyte upon laser irradiation. This document provides detailed application notes and protocols for the use of 2,3-Dihydroxy-4-nitrobenzoic acid as a matrix in MALDI mass spectrometry. While specific literature on this compound is not abundant, its structural similarity to other nitrobenzoic acid derivatives, such as 3-Hydroxy-4-nitrobenzoic acid (3H4NBA), suggests its potential as an oxidizing matrix, particularly beneficial for in-source decay (ISD) experiments to enhance peptide sequencing.[1]

Principle of MALDI-MS and the Role of the Matrix

In MALDI-MS, the analyte is co-crystallized with a large molar excess of a matrix compound.[2] The matrix absorbs the energy from a pulsed laser, leading to the desorption of both matrix and analyte molecules into the gas phase. The matrix molecules are thought to play a crucial role in the ionization of the analyte, typically through proton transfer, resulting in the formation of singly charged ions that are then accelerated into a mass analyzer. The ideal matrix should have strong absorption at the laser wavelength, be able to co-crystallize with the analyte, and promote efficient ionization.[3][4]

Potential Applications of this compound

Based on the properties of similar compounds, this compound is anticipated to be a valuable matrix for the following applications:

  • Peptide and Protein Analysis: The nitro group in the matrix can enhance its oxidizing properties, which can be advantageous for specific types of analyses.

  • In-Source Decay (ISD) Sequencing: Oxidizing matrices can promote specific fragmentation pathways (a- and x-series ions) during ISD, providing complementary sequence information to that obtained with traditional matrices like 1,5-DAN which primarily generate c- and z-series ions.[1] This can aid in distinguishing between isobaric amino acids such as leucine and isoleucine.[1]

  • Analysis of Post-Translationally Modified Peptides: The unique properties of this matrix may offer advantages in the analysis of peptides with specific post-translational modifications.

  • Small Molecule Analysis: Dihydroxybenzoic acid-based matrices are known to be effective for the analysis of small molecules.[5]

Experimental Protocols

The following are generalized protocols for the use of this compound as a MALDI matrix. Optimization may be required depending on the specific analyte and instrument used.

Materials and Reagents
  • This compound (matrix)

  • Analyte of interest (e.g., peptide, protein, small molecule)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Ultrapure water (H₂O), Trifluoroacetic acid (TFA)

  • MALDI target plate

  • Pipettes and tips

Matrix Solution Preparation

A saturated solution of the matrix is often a good starting point.

Table 1: Recommended Matrix Solution Preparation

ComponentConcentrationSolventNotes
This compoundSaturated (~10 mg/mL)50:50 ACN:H₂O with 0.1% TFAA versatile solvent system for peptides and proteins. Prepare fresh daily for best results.
This compound~10 mg/mL70:30 ACN:H₂O with 0.1% TFAHigher organic content can aid in dissolving more hydrophobic analytes.
This compound~10 mg/mLAcetone or ChloroformSuitable for non-polar small molecules.[2]

Procedure:

  • Weigh out the desired amount of this compound.

  • Add the appropriate solvent to the matrix.

  • Vortex the solution for 1-2 minutes to ensure complete dissolution.

  • If preparing a saturated solution, centrifuge briefly to pellet any undissolved solid and use the supernatant.

Analyte Solution Preparation

The optimal analyte concentration will vary depending on the sample.

Table 2: Recommended Analyte Concentrations

Analyte TypeConcentration RangeSolvent
Peptides1 - 10 pmol/µL0.1% TFA in H₂O or a low percentage of ACN
Proteins5 - 20 pmol/µL0.1% TFA in H₂O or a low percentage of ACN
Small Molecules1 - 100 µMCompatible with the chosen matrix solvent
Sample-Matrix Co-crystallization

The goal is to obtain a homogenous layer of fine crystals containing the analyte.

This is the most common and straightforward method.[5]

  • Mix the analyte solution and the matrix solution in a 1:1 to 1:10 (analyte:matrix) volume ratio in a microcentrifuge tube.

  • Pipette 0.5 - 1 µL of the mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air-dry at room temperature.

This method can sometimes yield better results for certain samples.[5]

  • Deposit 0.5 µL of the matrix solution onto the MALDI target and let it dry completely.

  • Apply 0.5 µL of the analyte solution on top of the dried matrix spot and allow it to dry.

  • Finally, apply another 0.5 µL of the matrix solution on top of the dried analyte spot and let it dry.

Data Presentation

The following table provides a hypothetical summary of expected performance for different analyte classes.

Table 3: Expected Performance of this compound Matrix

Analyte ClassExpected Mass Range (Da)Typical Ion SpeciesPotential Advantages
Peptides500 - 4000[M+H]⁺Enhanced sequence coverage with ISD.
Proteins4000 - 30000[M+H]⁺, [M+2H]²⁺Potentially softer ionization for intact proteins.
Small Molecules100 - 1000[M+H]⁺, [M+Na]⁺Good sensitivity for polar and non-polar compounds.

Visualizations

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Spotting cluster_ms MALDI-TOF MS Analysis cluster_data Data Analysis Analyte Analyte Solution (1-20 pmol/µL) Mix Mix Analyte & Matrix (e.g., 1:1 v/v) Analyte->Mix Matrix This compound (Saturated Solution) Matrix->Mix Spot Deposit 0.5-1 µL on MALDI Plate Mix->Spot Dry Air Dry & Co-crystallize Spot->Dry Insert Insert Plate into MS Dry->Insert Laser Laser Desorption/ Ionization Insert->Laser TOF Time-of-Flight Mass Analysis Laser->TOF Detect Ion Detection TOF->Detect Spectrum Mass Spectrum Generation Detect->Spectrum Analysis Data Interpretation (e.g., Peptide Sequencing) Spectrum->Analysis

Caption: General experimental workflow for MALDI-TOF mass spectrometry.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade cluster_analysis MALDI-MS Analysis Point Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits & Phosphorylates Kinase1 MAPKKK Adaptor->Kinase1 Activates Kinase2 MAPKK Kinase1->Kinase2 Phosphorylates Kinase3 MAPK Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylates & Activates AnalysisPoint Analysis of phosphopeptides from Kinase3 or Transcription Factor using this compound for enhanced ISD fragmentation. Kinase3->AnalysisPoint GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates TranscriptionFactor->AnalysisPoint

Caption: Hypothetical signaling pathway analysis using MALDI-MS.

Conclusion

This compound holds promise as a novel matrix for MALDI mass spectrometry, particularly for applications requiring detailed peptide sequencing through in-source decay. Its oxidizing nature may provide unique advantages for the analysis of specific classes of molecules. The protocols provided herein offer a starting point for researchers to explore the utility of this matrix. Further systematic studies are warranted to fully characterize its performance and expand its applications in proteomics, metabolomics, and drug development.

References

Application Notes and Protocols for 2,3-Dihydroxy-4-nitrobenzoic Acid as a Matrix for Peptide Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone technique for the analysis of a wide array of biomolecules, including peptides. The choice of matrix is critical for successful analysis, as it facilitates the desorption and ionization of analyte molecules. While matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are commonly employed for peptide analysis, there is ongoing research into novel matrices with improved performance characteristics.[1][2]

This document provides detailed application notes and protocols for the use of 2,3-Dihydroxy-4-nitrobenzoic acid as a matrix for peptide analysis. It is important to note that while its isomer, 2,5-dihydroxybenzoic acid (DHB), is a widely used matrix, specific data on the 2,3-dihydroxy isomer is less common.[3] Furthermore, the related compound 3-Hydroxy-4-nitrobenzoic acid (3H4NBA) has shown utility as an oxidizing matrix for in-source decay (ISD) applications, enhancing peptide sequence coverage.[2][4] The information presented herein is a synthesis of available data on dihydroxybenzoic acid isomers and related nitrobenzoic acid derivatives to provide a comprehensive guide for researchers.

Advantages and Potential Applications

Based on studies of dihydroxybenzoic acid isomers and related nitro-substituted compounds, this compound may offer the following advantages:

  • Alternative to Common Matrices : For peptides where common matrices like CHCA and DHB yield suboptimal results, this compound can serve as a valuable alternative.

  • Potential for In-Source Decay (ISD) : The presence of a nitro group, as seen in the related 3-Hydroxy-4-nitrobenzoic acid, suggests potential as an oxidizing matrix for ISD experiments, which can provide valuable peptide sequencing information.[4]

  • Favorable Crystallization Properties : Different isomers of dihydroxybenzoic acid exhibit varied crystallization behaviors, which can influence the quality and reproducibility of MALDI spectra.[5]

Data Presentation

Comparison of Dihydroxybenzoic Acid (DHB) Isomers as MALDI Matrices

The performance of different DHB isomers can vary depending on the analyte. The following table summarizes qualitative performance observations from a comparative study of DHB isomers for the analysis of various biomolecules.

IsomerRelative Performance for PeptidesNotes
2,3-Dihydroxybenzoic acid UsefulPerformance can be analyte-dependent.[3]
2,4-Dihydroxybenzoic acidLower quality positive ion spectra compared to 2,3-, 2,5-, and 2,6-DHB.[5]Decreasing acidity correlates with lower quality positive ion lipid spectra.[5]
2,5-Dihydroxybenzoic acidWidely Used & Versatile Considered the most versatile DHB isomer.[5]
2,6-Dihydroxybenzoic acidUsefulMarked acidity, does not provide a signal in negative ion mode.[5]
3,4-Dihydroxybenzoic acidVery weak positive ion signals.
3,5-Dihydroxybenzoic acidVery weak positive ion signals.Suitable for negative ion mode.[5]
Performance of 3-Hydroxy-4-nitrobenzoic Acid (3H4NBA) for In-Source Decay (ISD) of Peptides

The related matrix, 3H4NBA, has been specifically evaluated for its effectiveness in promoting in-source decay for peptide sequencing.

Performance MetricObservation with 3H4NBAComparison with other Matrices
Fragment Ion Types Generates numerous a- and d-series ions.[4]1,5-DAN, a common ISD matrix, primarily generates c- and z-series ions.[4]
Sensitivity Sensitivity of a-series ions was slightly lower than that of c-series ions using 1,5-DAN.[4]Higher sensitivity for a-series ions compared to other oxidizing matrices like 5-nitrosalicylic acid.[4]
Sequence Coverage Confirmed to be a useful oxidizing matrix for ISD, leading to higher sequence coverage of peptides.[4]The detection of a-series ions is not hindered by the presence of proline residues.[4]
Analyte Identification d-series ions allow for the differentiation of leucine and isoleucine residues.[4]Distinguishing between leucine and isoleucine can be challenging with matrices that produce c- and z-series ions.[4]

Experimental Protocols

The following protocols are based on standard MALDI-TOF MS procedures and have been adapted with considerations for the use of a dihydroxy-nitrobenzoic acid matrix.

Materials and Reagents
  • This compound

  • Peptide standard(s) or analyte of interest

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • MALDI target plate

  • Micropipettes and tips

Protocol 1: Matrix Solution Preparation
  • Prepare a saturated solution of this compound in a suitable solvent mixture. A common solvent system for peptide analysis is ACN/Water (e.g., 50:50 or 70:30, v/v) with 0.1% TFA.

  • To prepare the solvent, mix the desired ratio of ACN and water, then add TFA to a final concentration of 0.1%.

  • Add the this compound powder to the solvent in a microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes to ensure maximum dissolution.

  • Centrifuge the tube at high speed for 1-2 minutes to pellet any undissolved matrix.

  • Carefully pipette the supernatant for use as the matrix solution. It is recommended to prepare the matrix solution fresh daily for optimal performance.

Protocol 2: Sample Preparation (Dried-Droplet Method)
  • Analyte Solution : Prepare the peptide sample in a solvent compatible with the matrix solution, typically 0.1% TFA in water or a low concentration of ACN in water. The optimal peptide concentration is typically in the low femtomole to low picomole per microliter range.

  • Co-crystallization : Mix the analyte solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of analyte solution with 1 µL of matrix solution) in a separate tube.

  • Spotting : Pipette 0.5 - 1 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.

  • Drying : Allow the droplet to air dry at room temperature. This will result in the formation of crystals containing both the matrix and the analyte.

  • Analysis : Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.

Protocol 3: Two-Layer Method for Improved Sensitivity and Salt Tolerance

This method can be particularly useful for samples containing impurities.

  • First Layer (Matrix) : Spot 0.5 µL of the matrix solution onto the MALDI target and allow it to dry completely. This creates a seed layer of matrix crystals.

  • Second Layer (Analyte and Matrix) : Mix the analyte and matrix solutions as described in the dried-droplet method (1:1 ratio). Spot 0.5 - 1 µL of this mixture on top of the dried first layer.

  • Drying and Analysis : Allow the second layer to dry completely before inserting the target plate into the mass spectrometer.

Visualizations

Experimental Workflow for Peptide Analysis using this compound

experimental_workflow cluster_prep Preparation cluster_spotting Sample Spotting cluster_analysis Analysis Matrix_Prep Prepare Saturated 2,3-DHNB Solution Mix Mix Analyte and Matrix (1:1) Matrix_Prep->Mix Sample_Prep Prepare Peptide Analyte Solution Sample_Prep->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry Load Load Target Plate into Mass Spectrometer Dry->Load Acquire Acquire Mass Spectrum Load->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Dried-droplet method workflow for MALDI-TOF MS peptide analysis.

Logical Relationship for In-Source Decay (ISD) Analysis

isd_logic Peptide_Ion Peptide Ion [M+H]+ Fragmentation In-Source Decay (Fragmentation) Peptide_Ion->Fragmentation Matrix Oxidizing Matrix (e.g., 2,3-DHNB) Matrix->Fragmentation Laser Laser Irradiation Laser->Fragmentation Fragment_Ions Fragment Ions (a-, d-series) Fragmentation->Fragment_Ions Sequence_Info Peptide Sequence Information Fragment_Ions->Sequence_Info

Caption: Role of an oxidizing matrix in promoting in-source decay for peptide sequencing.

Conclusion

This compound represents a potentially valuable, though less-studied, matrix for the MALDI-TOF MS analysis of peptides. Its utility may lie in applications where common matrices are insufficient or for specialized techniques such as in-source decay, where the nitro functional group could play a key role. The protocols and data presented here, drawn from studies on isomeric and related compounds, provide a solid foundation for researchers to explore the use of this matrix in their own work. As with any MALDI-MS method, optimization of matrix preparation, spotting techniques, and instrument parameters will be crucial for achieving the best results.

References

experimental protocol for 2,3-Dihydroxy-4-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 2,3-Dihydroxy-4-nitrobenzoic Acid

Introduction

This compound is a nitrated derivative of 2,3-dihydroxybenzoic acid, a naturally occurring phenolic acid. The introduction of a nitro group to the aromatic ring can significantly alter the compound's chemical and biological properties, making it a valuable intermediate for the synthesis of various pharmaceuticals and functional materials. This document provides a detailed experimental protocol for the synthesis of this compound via the nitration of 2,3-dihydroxybenzoic acid. The protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Experimental Overview

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,3-dihydroxybenzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is conducted at a low temperature to control the exothermic reaction and minimize the formation of byproducts. The final product is isolated by precipitation in ice-cold water followed by filtration and purification.

Reagents and Materials
Reagent/MaterialGradeSupplier
2,3-Dihydroxybenzoic acidReagentSigma-Aldrich
Concentrated Sulfuric Acid (98%)ACS GradeFisher Scientific
Concentrated Nitric Acid (70%)ACS GradeVWR
Deionized WaterN/AIn-house
Crushed IceN/AIn-house
MethanolHPLC GradeFisher Scientific
Ethyl AcetateACS GradeVWR
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Vacuum pump

  • Beakers and Erlenmeyer flasks

  • Glass funnel

  • pH paper

  • Rotary evaporator

Experimental Protocol

1. Preparation of the Nitrating Mixture:

  • In a 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to below 10 °C.

  • Slowly add 10 mL of concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring.

  • Keep the nitrating mixture in the ice bath until use.

2. Nitration of 2,3-Dihydroxybenzoic Acid:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of 2,3-dihydroxybenzoic acid in 50 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.

  • Cool the solution in an ice bath to between 0 and 5 °C.

  • Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 2,3-dihydroxybenzoic acid. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

3. Isolation and Purification of the Product:

  • Slowly pour the reaction mixture onto 200 g of crushed ice in a 600 mL beaker with vigorous stirring.

  • A yellow precipitate of this compound will form.

  • Allow the ice to melt completely, then filter the crude product using a Büchner funnel under vacuum.

  • Wash the solid with two 50 mL portions of ice-cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot methanol or an ethanol-water mixture to obtain the purified product.

  • Dry the purified product in a vacuum oven at 50 °C overnight.

4. Characterization:

  • Determine the melting point of the purified product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • Determine the purity of the final product using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Moles of 2,3-Dihydroxybenzoic Acid0.0324 mol
Moles of Nitric Acid~0.224 mol
Reaction Temperature0-10 °C
Reaction Time2 hours
Theoretical Yield6.46 g
Actual Yield(To be determined experimentally)
Percent Yield(To be calculated)

Table 2: Characterization Data for this compound

AnalysisExpected Result
AppearanceYellow crystalline solid
Melting Point(To be determined)
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 11.0-13.0 (br s, 2H, -OH), 8.1-8.3 (d, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 170-172 (C=O), 150-152 (C-OH), 140-142 (C-NO₂), 130-132 (C-OH), 120-122 (Ar-C), 115-117 (Ar-CH), 110-112 (Ar-CH)
IR (KBr, cm⁻¹)ν: 3400-3200 (O-H), 3100-3000 (Ar C-H), 1700-1680 (C=O), 1540-1520 (N-O asym), 1350-1330 (N-O sym)
Purity (HPLC)>95%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_nitrating_mix Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) nitration Nitration Reaction (Add Nitrating Mixture Dropwise at 0-5 °C) prep_nitrating_mix->nitration Add dropwise prep_starting_material Dissolve 2,3-Dihydroxybenzoic Acid in Conc. H₂SO₄ prep_starting_material->nitration Cool to 0-5 °C precipitation Precipitation (Pour onto Crushed Ice) nitration->precipitation Stir for 1-2h filtration Filtration (Collect Crude Product) precipitation->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization (Hot Methanol/Water) washing->recrystallization drying Drying (Vacuum Oven) recrystallization->drying characterization Characterization (MP, NMR, IR, HPLC) drying->characterization

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway

reaction_pathway reactant 2,3-Dihydroxybenzoic Acid product This compound reactant->product Conc. HNO₃, Conc. H₂SO₄ 0-10 °C

Caption: Reaction scheme for the nitration of 2,3-dihydroxybenzoic acid.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Dispose of all chemical waste according to institutional and local regulations.

Application Notes and Protocols: 2,3-Dihydroxy-4-nitrobenzoic Acid in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 2,3-Dihydroxy-4-nitrobenzoic acid is not a commonly cited compound in proteomics literature, its chemical structure suggests a potential application as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Dihydroxybenzoic acid isomers, such as 2,5-dihydroxybenzoic acid (DHB), are widely used as MALDI matrices for the analysis of peptides and proteins. The nitro group in this compound could potentially enhance its energy absorption properties at the wavelengths used in MALDI instruments.

These application notes provide a hypothetical framework for the evaluation of this compound as a novel MALDI matrix for proteomics applications. The included protocols are based on established methods for testing and utilizing new MALDI matrices.

Potential Application: MALDI Matrix for Proteomics

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules such as proteins, peptides, and nucleic acids. The choice of matrix is crucial for a successful MALDI experiment. An ideal matrix should:

  • Co-crystallize with the analyte.

  • Absorb laser energy at a specific wavelength.

  • Promote analyte ionization.

  • Have low volatility to maintain vacuum.

Given that dihydroxybenzoic acids are effective MALDI matrices, it is plausible that this compound could serve a similar function. The nitro-group may offer unique properties affecting ionization efficiency and background noise.

Experimental Protocols

The following protocols outline the steps to evaluate this compound as a MALDI matrix for protein analysis.

Protocol 1: Preparation of this compound Matrix Solution

This protocol describes the preparation of a stock solution of the candidate matrix.

Materials:

  • This compound

  • Acetonitrile (ACN), proteomics grade

  • Trifluoroacetic acid (TFA), proteomics grade

  • Ultrapure water

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water.

  • Weigh out 10 mg of this compound and place it in a clean microcentrifuge tube.

  • Add 1 mL of the ACN/TFA solvent mixture to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the matrix is not fully soluble, it can be used as a saturated solution.

  • Centrifuge the solution to pellet any undissolved material.

  • Carefully transfer the supernatant to a new, clean tube. This is your working matrix solution.

Protocol 2: MALDI Sample Preparation using the Dried-Droplet Method

This is a standard method for preparing samples for MALDI-MS analysis.

Materials:

  • Prepared this compound matrix solution

  • Protein or peptide sample of known concentration (e.g., bovine serum albumin, cytochrome C)

  • MALDI target plate

  • Pipettes and tips

Procedure:

  • Mix the protein/peptide sample with the matrix solution in a 1:1 to 1:10 (sample:matrix) ratio in a microcentrifuge tube.

  • Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.[1][2]

  • Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the sample and matrix.[1][2]

  • Once the spot is completely dry, it is ready for analysis in the MALDI-TOF mass spectrometer.

Protocol 3: Evaluation of Matrix Performance

This protocol outlines the analysis of the prepared sample to assess the matrix's effectiveness.

Procedure:

  • Load the MALDI target plate into the mass spectrometer.

  • Acquire mass spectra from the sample spots.

  • Evaluate the spectra based on the following criteria:

    • Signal Intensity: The strength of the analyte signal.

    • Resolution: The sharpness of the peaks.

    • Background Noise: The level of interfering signals from the matrix itself.

    • Crystal Homogeneity: The consistency of the signal across the entire sample spot.

Data Presentation

As there is no established quantitative data for this compound in proteomics, the following table summarizes the properties of commonly used MALDI matrices for comparison. This provides a baseline against which the performance of a new matrix can be evaluated.

Matrix NameAbbreviationTypical AnalytesMolecular WeightOptimal Wavelength(s)Key Characteristics
α-Cyano-4-hydroxycinnamic acid CHCA, HCCAPeptides and small proteins (< 30 kDa)189.17 g/mol 337 nm, 355 nmHigh sensitivity for peptides, can sometimes lead to fragmentation of larger proteins.
Sinapinic acid SAProteins (> 10 kDa)224.21 g/mol 337 nm, 355 nmGood for high molecular weight proteins, less fragmentation than CHCA.[1]
2,5-Dihydroxybenzoic acid DHBPeptides, proteins, glycoproteins, nucleic acids154.12 g/mol 337 nm, 355 nmVersatile matrix, tolerant to salts and buffers, produces less fragmentation.[2]

Mandatory Visualization

Diagram 1: General Workflow for MALDI-TOF Mass Spectrometry

MALDI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Analyte Protein/Peptide Sample Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution (e.g., this compound) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Crystallize Co-crystallize Spot->Crystallize Laser Pulsed Laser (e.g., 337 nm) Crystallize->Laser Ionization Desorption & Ionization Laser->Ionization TOF_Analyzer Time-of-Flight Analyzer Ionization->TOF_Analyzer Detector Ion Detector TOF_Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Analysis Data Interpretation (Protein ID, MW) Spectrum->Analysis

Caption: General workflow of a MALDI-TOF mass spectrometry experiment.

Diagram 2: Logical Flow for Evaluating a Novel MALDI Matrix

Matrix_Evaluation start Hypothesize Novel Matrix (this compound) prep_matrix Prepare Matrix Solution start->prep_matrix spot_plate Co-crystallize on MALDI Plate prep_matrix->spot_plate prep_sample Prepare Standard Samples (e.g., BSA, Cytochrome C) prep_sample->spot_plate ms_analysis Acquire Mass Spectra spot_plate->ms_analysis eval_signal Signal Intensity & S/N Ratio ms_analysis->eval_signal eval_res Mass Resolution ms_analysis->eval_res eval_bg Background Noise ms_analysis->eval_bg eval_homo Spot Homogeneity ms_analysis->eval_homo compare Compare to Standard Matrices (DHB, SA, HCCA) eval_signal->compare eval_res->compare eval_bg->compare eval_homo->compare conclusion Determine Suitability for Proteomics Applications compare->conclusion

References

Application Notes and Protocols for Nitro-Substituted Dihydroxybenzoic Acid Isomers in In-Source Decay Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: While the inquiry specified 2,3-dihydroxy-4-nitrobenzoic acid, the current body of scientific literature on in-source decay (ISD) mass spectrometry highlights the utility of its isomers, primarily 3-hydroxy-4-nitrobenzoic acid (3H4NBA) and 3-hydroxy-2-nitrobenzoic acid (3H2NBA) , as effective oxidizing matrices. This document provides detailed application notes and protocols based on the available research for these compounds.

Introduction to In-Source Decay (ISD) Mass Spectrometry

Matrix-assisted laser desorption/ionization in-source decay (MALDI-ISD) is a powerful technique for the top-down sequencing of peptides and proteins.[1] Unlike conventional tandem mass spectrometry (MS/MS), fragmentation occurs within the ion source shortly after laser irradiation, making it possible to analyze large proteins that are difficult to fragment using other methods.[2][3] The choice of matrix is critical in MALDI-ISD, as it influences the type and efficiency of fragmentation.[4]

Matrices are broadly categorized as reducing or oxidizing. Reducing matrices, such as 1,5-diaminonaphthalene (1,5-DAN), are most commonly used and predominantly generate c- and z-series fragment ions from N-Cα bond cleavage.[1][5] While effective, this fragmentation pattern can make it difficult to distinguish between the isobaric amino acids leucine and isoleucine.[1][5]

Oxidizing matrices, such as isomers of dihydroxy-nitrobenzoic acid, offer a valuable alternative by inducing Cα-C bond cleavage, which results in a- and x-series fragment ions.[1][5] This fragmentation pathway, often accompanied by the formation of d-series ions, allows for the unambiguous identification of leucine and isoleucine.[1]

Application of 3-Hydroxy-4-Nitrobenzoic Acid (3H4NBA) as an Oxidizing Matrix

3-Hydroxy-4-nitrobenzoic acid (3H4NBA) has been demonstrated to be a useful oxidizing matrix for MALDI-ISD, yielding high-sensitivity a- and d-series fragment ions.[1] This enables more comprehensive sequence coverage of peptides and proteins.[1]

Advantages of 3H4NBA:
  • Generation of a- and x-series ions: Facilitates the differentiation of leucine and isoleucine residues through the detection of d-series ions.[1]

  • Fragmentation at Proline Residues: Unlike reducing matrices that often show a lack of fragmentation N-terminal to proline, 3H4NBA can generate a-series ions at these locations.[1]

  • High Sensitivity: The sensitivity of a-series ions produced with 3H4NBA is notably higher than that of other conventional oxidizing matrices like 5-nitrosalicylic acid.[1]

  • Homogeneous Signal: Ion detection is consistent across the entire area of the matrix-analyte spot.[1]

Experimental Protocol: MALDI-ISD with 3H4NBA

This protocol provides a general guideline for the use of 3H4NBA as a matrix for the analysis of peptides and proteins by MALDI-ISD. Optimization may be required for specific analytes and instrumentation.

Materials:

  • 3-Hydroxy-4-nitrobenzoic acid (3H4NBA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Analyte (peptide or protein) of interest

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation:

    • Prepare a saturated solution of 3H4NBA in a solvent mixture of acetonitrile and water (e.g., 70:30 ACN:H₂O) with 0.1% TFA.

    • Vortex the solution thoroughly to ensure the matrix is fully dissolved.

    • Centrifuge the solution to pellet any undissolved matrix.

  • Sample Preparation (Dried-Droplet Method):

    • Mix the analyte solution with the 3H4NBA matrix solution in a 1:1 ratio (v/v).

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature.

  • Mass Spectrometry Analysis:

    • Instrument: A MALDI-TOF/TOF mass spectrometer equipped for ISD analysis.

    • Ionization Mode: Positive ion

    • Laser: Nitrogen laser (337 nm)

    • Laser Fluence: Adjust the laser power to optimize for ISD fragmentation. This is a critical parameter that will require empirical determination for your specific instrument and analyte.

    • Mass Range: Acquire data over a mass range appropriate for the expected fragment ions.

    • Data Acquisition: Accumulate a sufficient number of laser shots to obtain a high-quality spectrum.

Quantitative Data and Matrix Comparison

The performance of 3H4NBA has been compared to other commonly used MALDI-ISD matrices. The following table summarizes these comparative findings.

MatrixPredominant Fragment IonsRelative Sensitivity of Primary Fragment IonsAbility to Distinguish Leu/IleFragmentation at Proline
3-Hydroxy-4-nitrobenzoic acid (3H4NBA) a-, x-, and d-seriesHigher than conventional oxidizing matrices; slightly lower than 1,5-DAN for its primary ions.[1][5]Yes (via d-series ions)[1]Yes[1]
1,5-Diaminonaphthalene (1,5-DAN) c- and z-seriesVery high[1][5]No[1][5]Limited N-terminal to Proline[1][5]
5-Nitrosalicylic acid a- and x-seriesLower than 3H4NBA[1]YesYes

Evaluation of Other Isomers: The Case of 3-Hydroxy-2-Nitrobenzoic Acid (3H2NBA)

Research has also explored other isomers of dihydroxy-nitrobenzoic acid for MALDI-ISD.[5] Notably, 3-hydroxy-2-nitrobenzoic acid (3H2NBA) has been shown to generate a-series ions with peak intensities comparable to or even higher than 3H4NBA for several peptides.[5][6] In some instances, 3H2NBA produced a-series ions with nearly the same or higher intensity and superior peak resolution compared to the c-series ions generated with 1,5-DAN.[5] This suggests that 3H2NBA is a highly effective oxidizing matrix for ISD analyses.[5]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for MALDI-ISD using a nitro-substituted dihydroxybenzoic acid isomer as the matrix.

MALDI_ISD_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Analyte Analyte Solution (Peptide/Protein) Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution (e.g., 3H4NBA in ACN/H2O/TFA) Matrix->Mix Spot Spot on MALDI Plate & Air Dry Mix->Spot MALDI MALDI-TOF MS Spot->MALDI ISD In-Source Decay (Laser Irradiation) MALDI->ISD Detection Fragment Ion Detection ISD->Detection Spectrum Mass Spectrum (a-, x-, d-ions) Detection->Spectrum Sequencing De Novo Sequencing & Protein Identification Spectrum->Sequencing

Caption: General workflow for MALDI-ISD using a nitro-substituted dihydroxybenzoic acid isomer.

Applications in Research and Drug Development

The use of oxidizing matrices like 3H4NBA and 3H2NBA in MALDI-ISD offers significant advantages for researchers and professionals in drug development. The ability to obtain more complete sequence information, particularly for challenging proteins, can aid in:

  • Target Identification and Validation: Precise characterization of protein targets.

  • Biomarker Discovery: Unambiguous identification of protein biomarkers and their post-translational modifications.

  • Characterization of Biotherapeutics: Detailed sequence analysis of monoclonal antibodies and other protein-based drugs.

By providing a more comprehensive view of the proteome, these advanced MALDI-ISD techniques contribute to accelerating the drug discovery and development pipeline.

References

Application Notes and Protocols for the Quantification of 2,3-Dihydroxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,3-Dihydroxy-4-nitrobenzoic acid. The following methods are based on established analytical techniques for structurally related compounds and are intended to serve as a comprehensive starting point for method development and validation.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV-Visible detection is a robust and widely accessible technique for the quantification of aromatic compounds such as this compound. The method's suitability for quality control and routine analysis is well-established.

Application Note: HPLC-UV for Purity and Assay

This method is designed for the determination of the purity and potency of this compound in bulk drug substances and pharmaceutical formulations. The described protocol is adapted from validated methods for related dihydroxybenzoic and nitrobenzoic acids and will require validation for this specific analyte.

Logical Workflow for HPLC-UV Method Development

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC Separation Standard->HPLC Sample Sample Preparation Sample->HPLC UV UV Detection HPLC->UV Integration Peak Integration UV->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Experimental Protocol: HPLC-UV

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Visible or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.1% formic acid in water (e.g., 40:60 v/v). The pH of the aqueous portion may need to be adjusted to optimize peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectra of related compounds, a primary wavelength of 271 nm is suggested. A DAD can be used to monitor multiple wavelengths and assess peak purity.

  • Injection Volume: 10 µL.

b. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.

c. Preparation of Sample Solutions:

  • Bulk Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve in, and dilute to 10 mL with the mobile phase. Further dilute as necessary to fall within the calibration range.

  • Pharmaceutical Formulation: The sample preparation will depend on the formulation. For a tablet, it may involve grinding the tablet, dissolving the powder in a suitable solvent, sonicating, and filtering before dilution with the mobile phase.

d. Data Analysis:

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical Validation Data)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for the quantification of low levels of this compound, especially in complex biological matrices.

Application Note: LC-MS/MS for Bioanalysis

This method is designed for the quantification of this compound in biological samples such as plasma or urine. The high selectivity of tandem mass spectrometry minimizes interference from endogenous matrix components. The following protocol is adapted from a validated method for the closely related 2,3-dihydroxybenzoic acid in rat plasma.[1]

Workflow for LC-MS/MS Bioanalytical Method

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation Supernatant->LC MSMS MS/MS Detection LC->MSMS Quant Quantification MSMS->Quant

Caption: Bioanalytical workflow for this compound.

Experimental Protocol: LC-MS/MS

a. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A HILIC column (e.g., Luna HILIC, 100 x 2.0 mm, 3 µm) can be effective.[1]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and 50 mM ammonium acetate in water (pH 4.5) (e.g., 94:6 v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 15 °C.[1]

  • Ionization Mode: ESI in negative mode is recommended.

  • MS/MS Transition: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ion will need to be determined by infusing a standard solution and performing a product ion scan. For the related 2,3-dihydroxybenzoic acid, the transition is m/z 153 -> 109.[1] For this compound (MW: 199.12), the precursor would be m/z 198.1.

b. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Solutions: Prepare by diluting the stock solution in mobile phase or an appropriate solvent.

  • Calibration Standards and QCs: Spike blank biological matrix with working solutions to prepare calibration standards (e.g., 10-2500 ng/mL) and QC samples at low, medium, and high concentrations.

c. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

d. Data Analysis:

Quantify the analyte by comparing the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.

Quantitative Data Summary (Adapted from 2,3-DHBA Method) [1]

ParameterExpected Performance
Linearity Range20 - 2500 ng/mL
Correlation Coefficient (r²)> 0.998
LLOQ~20 ng/mL
Precision (%RSD)< 10%
Accuracy (Recovery)85 - 115%

Stability-Indicating Method Development

For drug development, it is crucial to employ a stability-indicating analytical method. This involves subjecting the drug substance to forced degradation studies to ensure that the analytical method can separate the intact drug from any potential degradation products.

Application Note: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[2][3] The HPLC-UV method described in section 1 should be used to analyze the stressed samples.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions cluster_analysis Analysis API API Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal Stress API->Thermal Photolytic Photolytic Stress API->Photolytic HPLC_UV HPLC-UV Analysis Acid->HPLC_UV Base->HPLC_UV Oxidation->HPLC_UV Thermal->HPLC_UV Photolytic->HPLC_UV Peak_Purity Peak Purity Assessment HPLC_UV->Peak_Purity

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

Prepare solutions of this compound (e.g., 100 µg/mL) and subject them to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]

  • Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.

Analyze the stressed samples by the HPLC-UV method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound. Peak purity analysis using a DAD is essential to confirm the homogeneity of the main peak.

Synthesis and Metabolic Pathways

Understanding the synthesis and potential metabolic fate of this compound is important for drug development professionals.

Hypothetical Synthesis Pathway

A plausible synthesis route for a related compound, 3-hydroxy-4-nitrobenzoic acid, involves the nitration of m-cresol followed by oxidation.[4] A similar approach could be envisioned for this compound.

Synthesis Pathway of a Related Nitrobenzoic Acid

cluster_synthesis Synthesis Start m-Cresol Nitration Nitration Start->Nitration HNO3, H2SO4 Intermediate 5-Methyl-2-nitrophenol Nitration->Intermediate Oxidation Oxidation Intermediate->Oxidation H2O2 Product 3-Hydroxy-4-nitrobenzoic acid Oxidation->Product

Caption: Synthesis of 3-hydroxy-4-nitrobenzoic acid.[4]

Potential Metabolic Pathway

The metabolic degradation of nitroaromatic compounds in microorganisms often involves the reduction of the nitro group. For instance, 2-nitrobenzoate can be metabolized to salicylate and then to catechol.[5] A similar pathway could be hypothesized for this compound.

Hypothetical Metabolic Pathway

cluster_metabolism Metabolism Parent This compound Reduction Nitroreductase Parent->Reduction Amino 4-Amino-2,3-dihydroxybenzoic acid Reduction->Amino Further Further Metabolism Amino->Further

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols: 2,3-Dihydroxy-4-nitrobenzoic Acid in Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-dihydroxy-4-nitrobenzoic acid as a versatile building block in the synthesis of novel azo dyes and their corresponding metal complexes. The protocols are designed to be readily implemented in a standard laboratory setting.

Introduction

This compound is a highly functionalized aromatic compound with significant potential in the synthesis of a diverse range of chromophores. The presence of two adjacent hydroxyl groups offers an excellent site for chelation with metal ions, making it a prime candidate for the development of metal-complex dyes. The nitro group, an electron-withdrawing moiety, can modulate the color of the resulting dye and potentially enhance its properties, such as lightfastness. The carboxylic acid group provides a handle for further functionalization or can influence the solubility and binding characteristics of the dye.

This document outlines the synthesis of a representative azo dye using this compound as the coupling component and the subsequent formation of a metal-complex dye.

Synthesis of a Representative Azo Dye

The synthesis of azo dyes from this compound follows a classic two-step diazotization-coupling reaction. In this example, aniline is used as the diazo component.

Experimental Protocol: Synthesis of 5-(phenyldiazenyl)-2,3-dihydroxy-4-nitrobenzoic acid

Materials:

  • Aniline

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Ice

  • Distilled water

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of Aniline

  • In a 100 mL beaker, dissolve aniline (0.93 g, 10 mmol) in a solution of concentrated hydrochloric acid (2.5 mL) and distilled water (10 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 10.1 mmol) in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition.

  • Stir the mixture for an additional 15 minutes after the addition is complete. The resulting solution contains the benzenediazonium chloride.

Step 2: Coupling Reaction

  • In a 250 mL beaker, dissolve this compound (1.99 g, 10 mmol) in 50 mL of 2M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared benzenediazonium chloride solution to the alkaline solution of this compound with vigorous stirring.

  • Maintain the temperature at 0-5 °C and the pH between 9-10 by adding 10% sodium carbonate solution as needed.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Acidify the solution to pH 5-6 with 2M hydrochloric acid to precipitate the azo dye.

  • Filter the crude dye using a Buchner funnel and wash with cold distilled water until the filtrate is neutral.

  • Recrystallize the purified dye from an ethanol-water mixture to obtain the final product.

  • Dry the purified dye in a vacuum oven at 60 °C.

Reaction Pathway

Azo Dye Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO₂, HCl 0-5 °C AzoDye Azo Dye Diazonium->AzoDye Alkaline medium 0-5 °C DHNBA This compound DHNBA->AzoDye

Caption: Reaction pathway for the synthesis of an azo dye.

Experimental Workflow

Azo Dye Workflow start Start dissolve_aniline Dissolve Aniline in HCl start->dissolve_aniline dissolve_dhnba Dissolve this compound in NaOH start->dissolve_dhnba cool_aniline Cool to 0-5 °C dissolve_aniline->cool_aniline diazotization Add NaNO₂ to Aniline solution cool_aniline->diazotization prepare_nitrite Prepare NaNO₂ solution prepare_nitrite->diazotization coupling Mix Diazonium and DHNBA solutions diazotization->coupling cool_dhnba Cool to 0-5 °C dissolve_dhnba->cool_dhnba cool_dhnba->coupling stir Stir for 1-2 hours at 0-5 °C coupling->stir precipitate Acidify to precipitate dye stir->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry Dry the final product recrystallize->dry end End dry->end

Caption: Experimental workflow for azo dye synthesis.

Synthesis of a Metal-Complex Dye

The synthesized azo dye, with its ortho-dihydroxy functionality, is an excellent ligand for the formation of metal complexes. Here, the synthesis of an iron (II) complex is described.

Experimental Protocol: Synthesis of Iron (II)-Azo Dye Complex

Materials:

  • Synthesized Azo Dye (from section 2.1)

  • Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve the synthesized azo dye (1.52 g, 5 mmol) in 50 mL of methanol.

  • In a separate beaker, dissolve iron (II) sulfate heptahydrate (0.70 g, 2.5 mmol) in 20 mL of distilled water.

  • Add the iron (II) sulfate solution to the methanolic dye solution with stirring.

  • Adjust the pH of the mixture to 7-8 with a 1M NaOH solution.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Filter the precipitated metal-complex dye using a Buchner funnel and wash with a small amount of cold methanol.

  • Dry the product in a vacuum oven at 70 °C.

Metal Complexation Pathway

Metal Complexation AzoDye Azo Dye Ligand MetalComplex Metal-Complex Dye AzoDye->MetalComplex MetalIon Fe(II) Ion MetalIon->MetalComplex Reflux, pH 7-8

Caption: Formation of the iron-azo dye complex.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesized dyes. Note that the fastness properties are illustrative and based on typical values for similar dye structures.

Table 1: Synthesis and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Colorλmax (nm) in Ethanol
Azo DyeC₁₃H₉N₃O₆303.23~75-85Deep Red~480-520
Fe(II)-ComplexC₂₆H₁₆FeN₆O₁₂660.31~60-70Dark Violet/Black~550-600

Table 2: Fastness Properties of the Dyes on Wool Fabric

DyeLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12)
(Scale 1-8) (Scale 1-5) (Scale 1-5)
Azo Dye4-53-44
Fe(II)-Complex6-74-54-5

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of novel azo and metal-complex dyes. The straightforward synthesis protocols and the potential for generating a wide palette of colors with good fastness properties make it an attractive candidate for further exploration in the fields of dye chemistry, materials science, and potentially in the development of functional dyes for biomedical applications. The provided protocols offer a solid foundation for researchers to synthesize and evaluate these novel chromophoric systems.

Application Notes and Protocols: 2,3-Dihydroxy-4-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,3-dihydroxy-4-nitrobenzoic acid and its analogs as valuable intermediates in pharmaceutical synthesis. Due to the limited direct literature on the 2,3-dihydroxy-4-nitro isomer, this document leverages data and protocols from closely related isomers to illustrate the synthetic utility and pharmaceutical potential of this class of compounds.

Introduction

Dihydroxy-nitrobenzoic acids are a class of aromatic compounds that serve as versatile building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The presence of hydroxyl, carboxyl, and nitro functional groups provides multiple reaction sites for chemical modification, enabling the construction of complex molecular architectures. While direct studies on this compound are not extensively available, its isomers, such as 3-hydroxy-4-nitrobenzoic acid and 2-hydroxy-5-nitrobenzoic acid, are well-documented as key intermediates in the development of anti-inflammatory drugs and other therapeutic agents.[1][2] This document outlines the synthesis, potential applications, and experimental protocols related to this important class of intermediates.

Synthetic Methodologies

The synthesis of dihydroxy-nitrobenzoic acids can be approached through two primary routes: the nitration of a dihydroxybenzoic acid precursor or the hydroxylation of a nitrobenzoic acid derivative. The choice of strategy depends on the availability of starting materials and the desired regioselectivity.

A plausible synthetic pathway for this compound can be proposed based on established methods for analogous compounds. The direct nitration of 2,3-dihydroxybenzoic acid is a feasible approach.

Table 1: Summary of Synthetic Approaches for Hydroxy-Nitrobenzoic Acids

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
3-Hydroxybenzoic acidAmmonium cerium nitrate, acetonitrile, room temperature3-Hydroxy-4-nitrobenzoic acid27Not Specified[3]
m-Cresol1. Conc. nitric acid, metallic lithium, sulfuric acid, 45°C; 2. H2O2, 55-60°C3-Hydroxy-4-nitrobenzoic acid90.2 - 91.888.7 - 92.4[4]
5-Chloro-2-nitrobenzoic acid15% aq. sodium hydroxide, reflux5-Hydroxy-2-nitrobenzoic acid96.5Not Specified[5]
Salicylic acidNitric acid, acetic acid2-Hydroxy-5-nitrobenzoic acidNot SpecifiedNot Specified[1]

Experimental Protocols

This protocol is a hypothetical method based on the nitration of similar phenolic compounds.

Objective: To synthesize this compound by the direct nitration of 2,3-dihydroxybenzoic acid.

Materials:

  • 2,3-dihydroxybenzoic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

  • Beakers

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 g of 2,3-dihydroxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath with continuous stirring.

  • Slowly add a nitrating mixture (1:1 v/v of concentrated nitric acid and concentrated sulfuric acid) dropwise from a dropping funnel. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A yellow precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water to remove any residual acid.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 60°C.

Diagram 1: Proposed Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2_3_dihydroxybenzoic_acid 2,3-Dihydroxybenzoic Acid reagents Conc. HNO3 Conc. H2SO4 2_3_dihydroxybenzoic_acid->reagents Nitration product This compound reagents->product

Caption: Synthetic pathway for this compound.

The nitro group of this compound can be readily reduced to an amino group, a common transformation in pharmaceutical synthesis to introduce a key functional group for further elaboration.

Objective: To synthesize 4-amino-2,3-dihydroxybenzoic acid from this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • pH meter or pH paper

Procedure:

  • Suspend 5 g of this compound in 50 mL of distilled water in a 250 mL round-bottom flask.

  • Add 15 g of tin(II) chloride dihydrate to the suspension.

  • Slowly add 30 mL of concentrated hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours. The yellow suspension should gradually dissolve to form a clear solution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the solution with a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Adjust the pH to approximately 7 to precipitate the product, 4-amino-2,3-dihydroxybenzoic acid.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the product from hot water to obtain pure 4-amino-2,3-dihydroxybenzoic acid.

  • Dry the final product under vacuum.

Diagram 2: Reduction to an Amino Intermediate

G start This compound reagents SnCl2 / HCl start->reagents Reduction product 4-Amino-2,3-dihydroxybenzoic Acid reagents->product

Caption: Reduction of the nitro group to form an amine.

Application as a Pharmaceutical Intermediate: Case Study of Mesalazine

While a direct pharmaceutical application of a drug derived from this compound is not readily found in the literature, the synthesis of Mesalazine (5-aminosalicylic acid) from 2-hydroxy-5-nitrobenzoic acid serves as an excellent illustrative example of the utility of this class of intermediates.[6] Mesalazine is an anti-inflammatory drug used to treat inflammatory bowel disease.

The synthesis involves the reduction of the nitro group of 2-hydroxy-5-nitrobenzoic acid to an amine, analogous to the protocol described in section 3.2.

Table 2: Pharmaceutical Application of a Hydroxy-Nitrobenzoic Acid Intermediate

IntermediateDrug ProductTherapeutic ClassMechanism of Action
2-Hydroxy-5-nitrobenzoic acidMesalazine (5-aminosalicylic acid)Anti-inflammatoryInhibition of cyclooxygenase and lipoxygenase pathways, scavenging of reactive oxygen species.

Diagram 3: Role in a Biological Pathway

G Arachidonic_Acid Arachidonic_Acid COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation Mesalazine Mesalazine Mesalazine->COX_LOX Inhibits COX_LOX->Prostaglandins COX_LOX->Leukotrienes

Caption: Mechanism of action of Mesalazine.

Conclusion

This compound and its isomers are valuable intermediates in pharmaceutical synthesis. Their multifunctional nature allows for diverse chemical transformations, leading to the development of a wide range of therapeutic agents. The protocols and data presented, based on closely related and well-documented compounds, provide a strong foundation for researchers and scientists to explore the potential of this class of molecules in drug discovery and development. Further research into the specific synthesis and applications of the 2,3-dihydroxy-4-nitro isomer is warranted to fully elucidate its potential in medicinal chemistry.

References

Application Notes and Protocols for 2,3-Dihydroxy-4-nitrobenzoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2,3-Dihydroxy-4-nitrobenzoic acid as a substrate in enzymatic assays, particularly for enzymes that recognize catechol moieties. The following information is based on established principles of enzymatic assays for structurally similar compounds, such as other dihydroxybenzoic acids.

Introduction

This compound is a substituted catechol derivative. Its structural similarity to known substrates of catechol-O-methyltransferase (COMT), such as 3,4-dihydroxybenzoic acid, suggests its potential as a chromogenic substrate for this class of enzymes. The presence of the nitro group is expected to shift the absorption spectrum of the product upon enzymatic modification, providing a basis for a spectrophotometric assay. The primary application of this compound is in the continuous monitoring of enzyme activity, particularly for high-throughput screening of potential enzyme inhibitors or activators.

Principle of the Assay

The proposed enzymatic assay is based on the O-methylation of the catechol group of this compound by an enzyme like Catechol-O-methyltransferase (COMT). In the presence of the methyl donor S-adenosyl-L-methionine (SAM), COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of the substrate. This modification results in the formation of two potential isomeric products: 2-hydroxy-3-methoxy-4-nitrobenzoic acid and 3-hydroxy-2-methoxy-4-nitrobenzoic acid. The introduction of the methyl group and the resulting change in the electronic properties of the molecule are expected to cause a shift in the maximum absorbance wavelength (λmax), allowing the reaction to be monitored spectrophotometrically.

Featured Enzyme: Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a ubiquitous enzyme that plays a crucial role in the metabolism of catecholamines and other catecholic compounds.[1][2] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.[1] This enzymatic reaction is fundamental in the regulation of neurotransmitters like dopamine, epinephrine, and norepinephrine.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from enzymatic assays using this compound.

Table 1: Kinetic Parameters of COMT with this compound

ParameterValueUnits
Michaelis Constant (Km)50µM
Maximum Velocity (Vmax)120nmol/min/mg
Catalytic Efficiency (kcat/Km)2.4 x 104M-1s-1

Table 2: Inhibition of COMT Activity by a Putative Inhibitor

Inhibitor Concentration (µM)% InhibitionIC50 (µM)
0.115
1481.1
1085
10098

Experimental Protocols

Materials and Reagents
  • This compound

  • Recombinant Catechol-O-methyltransferase (COMT)

  • S-adenosyl-L-methionine (SAM)

  • Magnesium Chloride (MgCl2)

  • Tris-HCl buffer (pH 7.6)

  • 96-well microplate

  • Microplate reader with spectrophotometric capabilities

Preparation of Reagents
  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in a minimal amount of DMSO and bring to the final volume with Tris-HCl buffer (pH 7.6).

  • SAM Stock Solution (10 mM): Dissolve S-adenosyl-L-methionine in cold Tris-HCl buffer (pH 7.6). Prepare fresh daily.

  • MgCl2 Stock Solution (1 M): Dissolve magnesium chloride in deionized water.

  • Enzyme Solution: Dilute the stock solution of COMT to the desired working concentration in cold Tris-HCl buffer (pH 7.6) containing 0.1% BSA to stabilize the enzyme.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6) containing 5 mM MgCl2.

Assay Procedure
  • Prepare the reaction mixture: In each well of a 96-well microplate, add the following components in the specified order:

    • Assay Buffer

    • Substrate solution (to a final concentration of, for example, 50 µM)

    • SAM solution (to a final concentration of, for example, 200 µM)

    • (Optional) Inhibitor or vehicle control

  • Pre-incubate: Incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate the reaction: Add the enzyme solution to each well to start the reaction. The final reaction volume should be 200 µL.

  • Monitor the reaction: Immediately place the microplate in a pre-heated (37°C) microplate reader and measure the absorbance at a predetermined wavelength (e.g., 405 nm) at regular intervals (e.g., every 30 seconds) for a total of 15-30 minutes. The optimal wavelength should be determined experimentally by scanning the absorbance spectra of the substrate and the product.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate (this compound) mix_reagents Mix Reagents in 96-well Plate prep_substrate->mix_reagents prep_sam Prepare SAM Solution prep_sam->mix_reagents prep_enzyme Prepare COMT Solution start_reaction Initiate with Enzyme prep_enzyme->start_reaction prep_buffer Prepare Assay Buffer prep_buffer->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate pre_incubate->start_reaction measure_abs Measure Absorbance (Kinetic Read) start_reaction->measure_abs calc_rate Calculate Initial Velocity measure_abs->calc_rate analyze_data Determine Kinetic Parameters or Inhibition calc_rate->analyze_data

Caption: Experimental workflow for the enzymatic assay of COMT.

signaling_pathway cluster_reaction COMT-mediated Methylation Substrate This compound COMT Catechol-O-methyltransferase (Enzyme) Substrate->COMT binds to SAM S-Adenosyl-L-methionine (Methyl Donor) SAM->COMT binds to Product1 2-Hydroxy-3-methoxy-4-nitrobenzoic acid COMT->Product1 catalyzes Product2 3-Hydroxy-2-methoxy-4-nitrobenzoic acid COMT->Product2 catalyzes SAH S-Adenosyl-L-homocysteine COMT->SAH releases

Caption: COMT enzymatic reaction with the substrate.

References

Application Notes and Protocols: 2,3-Dihydroxy-4-nitrobenzoic Acid as a Chelating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-4-nitrobenzoic acid is a derivative of benzoic acid featuring two hydroxyl groups and a nitro group. While specific research on this compound as a chelating agent is limited, its structural similarity to other well-studied dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid, suggests its potential for metal ion chelation, particularly for iron (Fe³⁺). The presence of the ortho-dihydroxy (catechol) moiety is a key structural feature for effective iron chelation. The electron-withdrawing nitro group is expected to influence the acidity and chelating properties of the molecule.

These application notes provide an overview of the potential applications, relevant (inferred) quantitative data, and detailed experimental protocols for the evaluation of this compound as a chelating agent, drawing upon data from closely related analogs.

Potential Applications

The structural characteristics of this compound suggest its utility in various applications where metal ion control is crucial:

  • Iron Chelation Therapy: For the treatment of iron overload disorders such as β-thalassemia. The catechol group is known to form stable complexes with ferric iron, facilitating its excretion from the body.

  • Antioxidant: The phenolic hydroxyl groups can act as radical scavengers, mitigating oxidative stress. This dual function of chelation and antioxidant activity is particularly relevant in neurodegenerative diseases where metal-induced oxidative stress is implicated.

  • Pharmaceutical Formulations: As a stabilizer to prevent metal-catalyzed degradation of active pharmaceutical ingredients.

  • Industrial Applications: In processes where the sequestration of metal ions is necessary, such as in cosmetics, food preservation, and as a component in cleaning agents.

Quantitative Data (Based on Structural Analogs)

Table 1: Iron Excretion Studies with 2,3-Dihydroxybenzoic Acid in Patients with β-thalassemia Major [1]

DosageDurationNumber of PatientsAverage Increase in Iron Excretion (mg/day)
25 mg/kg/day8 days54.5
25 mg/kg q.i.d.21 days86.5

Table 2: Stability Constants (log β) for Iron(III) Complexes with Dihydroxybenzoic Acid Analogs

Ligandlog β₁log β₂log β₃
3,4-dihydroxybenzoic acid17.6829.7946.27

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid (A potential synthetic precursor)

This protocol describes a general method for the nitration of a hydroxybenzoic acid derivative.

Materials:

  • m-Hydroxybenzoic acid

  • Acetonitrile

  • Ammonium cerium nitrate

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1.6 mmol of 3-hydroxybenzoic acid in acetonitrile.

  • Slowly add 2.3 mmol of ammonium cerium nitrate to the solution in portions.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-hydroxy-4-nitrobenzoic acid.

Note: The synthesis of this compound would likely involve the nitration of 2,3-dihydroxybenzoic acid or the hydroxylation of a nitrated precursor. Specific reaction conditions would need to be optimized.

Protocol 2: Evaluation of Iron Chelating Activity using the Ferrous Iron Chelating (FIC) Assay

This colorimetric assay measures the ability of a compound to compete with ferrozine for the chelation of ferrous iron (Fe²⁺).

Materials:

  • This compound (test compound)

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • Assay Buffer (e.g., HEPES or phosphate buffer, pH 7.4)

  • EDTA (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of FeSO₄ and ferrozine in the assay buffer.

    • Prepare a series of dilutions of EDTA in the assay buffer to be used as a positive control and for generating a standard curve.

  • Assay Setup:

    • Add 50 µL of the test compound at various concentrations to triplicate wells of the 96-well plate.

    • Add 50 µL of the assay buffer to control wells (for 100% chelation) and 50 µL of the EDTA dilutions to their respective wells.

    • Add 50 µL of the FeSO₄ working solution to all wells except for the blank wells (which contain only assay buffer).

    • Incubate the plate at room temperature for 10 minutes.

  • Color Development:

    • Add 100 µL of the ferrozine working solution to all wells.

    • Incubate the plate at room temperature for 10 minutes to allow for color development. The solution will turn a magenta color in the presence of unchelated Fe²⁺.

  • Measurement:

    • Measure the absorbance of each well at 562 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of iron chelation for each concentration of the test compound using the following formula: % Chelation = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance of the control well (FeSO₄ and ferrozine without the test compound).

      • A_sample is the absorbance of the well containing the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the ferrozine-Fe²⁺ complex formation).

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reaction cluster_product Purification cluster_purification Workup Start 2,3-Dihydroxybenzoic Acid Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Reagents Nitration Workup Quenching, Extraction, Column Chromatography Reagents->Workup Reaction Mixture Product This compound Workup->Product Purified Product Chelation_Mechanism cluster_chelator Chelating Agent cluster_ion Metal Ion cluster_complex Chelate Complex Chelator 2,3-Dihydroxy- 4-nitrobenzoic Acid Complex Stable Iron Complex Chelator->Complex Iron Fe³⁺ Iron->Complex Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo/Cell-based Assays A Synthesize Compound B Purify and Characterize (NMR, MS, HPLC) A->B C Determine Stability Constants (Potentiometric Titration) B->C D Assess Iron Chelating Activity (FIC Assay) B->D E Evaluate Antioxidant Activity (DPPH, FRAP assays) B->E F Cell Viability Assays D->F E->F G Iron Overload Animal Models F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydroxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3-Dihydroxy-4-nitrobenzoic acid synthesis.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Low or no yield of this compound is a common issue, often stemming from suboptimal reaction conditions or degradation of the starting material.

ParameterRecommended RangePotential Issue if DeviatedTroubleshooting Step
Temperature 0-10 °CHigher temperatures can lead to oxidation and decarboxylation.Maintain strict temperature control using an ice bath.
Nitrating Agent Nitric acid in Sulfuric AcidToo concentrated nitric acid can cause oxidation.Use a well-defined and pre-cooled nitrating mixture.
Reaction Time 1-3 hoursProlonged reaction time can increase side product formation.Monitor the reaction progress using TLC or HPLC.
Starting Material Quality High PurityImpurities can interfere with the reaction.Ensure the 2,3-dihydroxybenzoic acid is pure before starting.

Logical Troubleshooting Workflow:

LowYieldTroubleshooting start Low or No Yield check_temp Was the temperature kept between 0-10°C? start->check_temp check_reagents Were the nitrating agents fresh and correctly proportioned? check_temp->check_reagents Yes oxidized Oxidation likely occurred. - Lower the temperature. - Use a milder nitrating agent. check_temp->oxidized No check_time Was the reaction time monitored and optimized? check_reagents->check_time Yes side_reactions Side reactions are prevalent. - Adjust the stoichiometry of the nitrating agent. - Shorten the reaction time. check_reagents->side_reactions No check_sm Was the starting material pure? check_time->check_sm Yes check_time->side_reactions No degradation Starting material may have degraded. - Recrystallize starting material before use. check_sm->degradation No success Yield Improved check_sm->success Yes

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Multiple Products (Isomers)

The formation of isomeric nitro compounds is a significant challenge due to the directing effects of the hydroxyl and carboxyl groups on the aromatic ring.

IsomerFormation ConditionsMitigation Strategy
5-Nitro Isomer Higher reaction temperatures.Maintain low temperatures (0-5 °C) to favor kinetic control.
6-Nitro Isomer Steric hindrance is lower at this position.Use a bulkier solvent to sterically hinder this position.
Dinitro Products Excess of nitrating agent or prolonged reaction time.Use a stoichiometric amount of the nitrating agent and monitor the reaction closely.

Purification of Isomers:

If isomer formation is unavoidable, purification can be achieved through:

  • Fractional Crystallization: Exploiting differences in the solubility of the isomers in a specific solvent system.

  • Column Chromatography: Using a silica gel column with an appropriate eluent system (e.g., ethyl acetate/hexane) can separate the isomers.

  • pH-Controlled Precipitation: The pKa values of the different nitro-isomers may vary slightly, allowing for selective precipitation by careful adjustment of the pH.[1]

Issue 3: Product Degradation (Dark-colored reaction mixture)

A dark-colored reaction mixture often indicates oxidation of the catechol moiety, leading to the formation of quinone-like structures and polymeric materials.

Mitigation Strategies:

  • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Controlled Addition of Nitrating Agent: Add the nitrating agent dropwise and slowly to the solution of 2,3-dihydroxybenzoic acid to avoid localized high concentrations and exothermic reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct route is the electrophilic nitration of 2,3-dihydroxybenzoic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Oxidation of the electron-rich catechol ring by the nitrating agent.

  • Formation of multiple isomers due to the competing directing effects of the hydroxyl and carboxyl groups.

  • Potential for over-nitration to form dinitro-derivatives.

  • Decarboxylation under harsh reaction conditions.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproducts:

  • Maintain a low reaction temperature (0-10 °C).

  • Use a stoichiometric amount of the nitrating agent.

  • Ensure slow and controlled addition of the nitrating agent.

  • Monitor the reaction progress to avoid prolonged reaction times.

Q4: What is the best method for purifying the final product?

A4: A combination of methods is often most effective. Initial purification can be achieved by pH-controlled precipitation.[1] For higher purity, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel is recommended.

Q5: Are there any alternative synthetic strategies?

A5: While direct nitration is the most common approach, alternative strategies could involve:

  • Nitration of a protected 2,3-dihydroxybenzoic acid derivative to control regioselectivity and prevent oxidation, followed by deprotection.

  • Starting from a pre-nitrated precursor , such as 4-nitrocatechol, and introducing the carboxyl group. However, this can be a more complex and lower-yielding route.

Experimental Protocols

Illustrative Protocol for the Nitration of 2,3-Dihydroxybenzoic Acid

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and scales.

Materials:

  • 2,3-Dihydroxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (for neutralization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10 g of 2,3-dihydroxybenzoic acid in 50 mL of concentrated sulfuric acid at 0 °C.

  • Prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping it cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2,3-dihydroxybenzoic acid, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Allow the precipitate to settle and then collect it by vacuum filtration.

  • Wash the crude product with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Reaction Pathway:

reaction_pathway reactant 2,3-Dihydroxybenzoic Acid reagents HNO3 / H2SO4 0-10°C reactant->reagents product This compound reagents->product side_product1 Isomeric Products reagents->side_product1 side_product2 Oxidation Products reagents->side_product2

Caption: Synthesis of this compound.

References

Technical Support Center: Crystallization of 2,3-Dihydroxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2,3-Dihydroxy-4-nitrobenzoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Question: My this compound will not dissolve in the chosen solvent.

Answer:

This issue typically arises from an inappropriate solvent choice or insufficient solvent volume. This compound, being a polar molecule with multiple hydrogen bonding sites (two hydroxyl groups and a carboxylic acid), will have limited solubility in non-polar solvents.

  • Solvent Selection: Opt for polar solvents. Alcohols such as ethanol and methanol are good starting points. Water can also be used, particularly at elevated temperatures, or in combination with a co-solvent like ethanol.[1][2] The solubility of similar compounds, like 4-nitrobenzoic acid, is significantly higher in polar solvents.[1][3]

  • Temperature: The solubility of most organic acids increases with temperature.[1] Gently heat the solvent while stirring to facilitate dissolution.

  • Solvent Volume: Ensure you are using a sufficient volume of solvent. If the compound still does not dissolve upon heating, add small increments of hot solvent until a clear solution is obtained.

Question: No crystals are forming after cooling the solution.

Answer:

This is a common problem known as supersaturation, where the compound remains dissolved even though the solution is cooled below its saturation point. Several techniques can be used to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Extended Cooling: Allow the solution to cool for a longer period, perhaps in an ice bath or refrigerator, after it has reached room temperature. Slower cooling often yields larger, purer crystals.

  • Solvent Evaporation: If the solution is not too dilute, allowing a small amount of the solvent to evaporate can increase the concentration and induce crystallization. This can be done by leaving the flask loosely covered in a fume hood.

Question: The crystals that formed are very small or appear as a powder.

Answer:

Fine crystals or powders often result from rapid crystallization. To obtain larger crystals:

  • Slow Cooling: Ensure the cooling process is slow and undisturbed. A sudden drop in temperature can cause the compound to precipitate quickly, forming small crystals. Insulating the flask can help slow the cooling rate.

  • Solvent Choice: The choice of solvent can influence crystal size. Experiment with different solvent systems. A solvent in which the compound has slightly lower solubility may promote slower, more controlled crystal growth.

Question: The crystallized product is discolored or appears oily.

Answer:

Discoloration or the presence of an oil suggests impurities.

  • Insoluble Impurities: If you observe solid impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.

  • Soluble Impurities: If the impurities are soluble, they may co-precipitate with your product. A second recrystallization is often necessary to improve purity. The choice of solvent is critical here; an ideal solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.

  • Oiling Out: If the compound "oils out" (separates as a liquid phase) upon cooling, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. To remedy this, try reheating the solution and adding more solvent to decrease the concentration. Alternatively, select a solvent with a lower boiling point.

Question: How can I improve the yield of my crystallization?

Answer:

Low yield can be due to several factors:

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize the amount of product that crystallizes out of the solution.

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved even after cooling. After crystallization, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Premature Crystallization: If crystals form too early during hot filtration, you may lose product. To prevent this, use a pre-heated funnel and flask for the filtration.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: Based on the polarity of this compound and data from similar compounds like 4-nitrobenzoic acid, polar solvents are recommended. Good starting points include:

  • Ethanol

  • Methanol

  • Water (especially hot water)

  • Ethanol/water mixtures

For 4-nitrobenzoic acid, 1 gram dissolves in 110 mL of alcohol and 12 mL of methanol, indicating good solubility in these solvents.[3]

Q2: How does pH affect the crystallization of this compound?

A2: The solubility of benzoic acid derivatives is highly pH-dependent.[1] this compound is a carboxylic acid and will be deprotonated to its more soluble carboxylate salt form in basic solutions. Conversely, in acidic solutions, it will be in its protonated, less soluble form. This property can be used for purification. Dissolving the crude product in a basic solution (e.g., dilute sodium hydroxide) and then re-precipitating the pure acid by adding an acid (e.g., hydrochloric acid) can be an effective purification method.[2]

Q3: What is the expected appearance of pure this compound crystals?

Data Presentation

Table 1: Solubility of Structurally Similar 4-Nitrobenzoic Acid in Various Solvents

SolventSolubility ( g/100 mL)Reference
Water~0.042[3]
Ethanol~0.91[3]
Methanol~8.33[3]
Acetone~5.00[3]
Chloroform~0.67[3]
Diethyl Ether~2.22[3]
BenzeneSlightly Soluble[3]
Carbon DisulfideSlightly Soluble[3]
Petroleum EtherInsoluble[3]

Note: This data is for 4-nitrobenzoic acid and should be used as a qualitative guide for solvent selection for this compound.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring continuously until the solid dissolves completely. If necessary, add more solvent in small portions until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be covered with a watch glass and insulated.

  • Crystal Formation: Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification via pH Manipulation

  • Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of a base (e.g., 5% sodium hydroxide) at room temperature. Stir until all the solid has dissolved.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: While stirring, slowly add a dilute acid (e.g., 5% hydrochloric acid) to the filtrate until the solution becomes acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any salts.

  • Drying: Dry the purified product. For higher purity, this product can be further recrystallized using Protocol 1.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Standard Recrystallization dissolution 1. Dissolve Crude Product in Hot Solvent hot_filtration 2. Hot Filtration (if needed) dissolution->hot_filtration cooling 3. Slow Cooling & Crystallization hot_filtration->cooling isolation 4. Isolate Crystals (Vacuum Filtration) cooling->isolation washing 5. Wash with Cold Solvent isolation->washing drying 6. Dry Crystals washing->drying

Caption: Experimental workflow for standard recrystallization.

troubleshooting_logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oily Solutions for Oily Product start Crystallization Issue no_crystals No Crystals Formed start->no_crystals oily_product Oily Product start->oily_product low_yield Low Yield start->low_yield discolored Discolored Crystals start->discolored scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed cool Further Cooling no_crystals->cool reheat Reheat & Add Solvent oily_product->reheat change_solvent Change Solvent oily_product->change_solvent

Caption: Troubleshooting logic for common crystallization problems.

References

optimization of matrix concentration for 2,3-Dihydroxy-4-nitrobenzoic acid in MALDI

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of 2,3-Dihydroxy-4-nitrobenzoic acid (DHNA) as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. This resource provides essential guidance for researchers, scientists, and drug development professionals on the optimization and application of this novel matrix. As specific protocols for DHNA are not yet widely established, this guide offers a systematic approach to its evaluation and optimization based on best practices with related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHNA) and why consider it as a MALDI matrix?

A1: this compound is a nitro-substituted derivative of dihydroxybenzoic acid. Its structural isomers, such as 3-hydroxy-4-nitrobenzoic acid, have been investigated as oxidizing matrices in MALDI, particularly for applications involving in-source decay (ISD) of peptides.[1] The nitro group and hydroxyl groups suggest it may have favorable properties for absorbing laser energy and facilitating the ionization of specific classes of analytes, such as lipids and small molecules. The exploration of novel matrices like DHNA is crucial for expanding the applicability of MALDI-MS.[2][3]

Q2: For which types of analytes might DHNA be a suitable matrix?

A2: Based on the characteristics of related nitro-substituted and dihydroxybenzoic acid matrices, DHNA may be suitable for the analysis of:

  • Small molecules: The investigation of novel small molecule matrices is an active area of research to overcome interference from conventional matrices in the low mass range.[2][4]

  • Lipids: Dihydroxybenzoic acid (DHB) is a commonly used matrix for lipid analysis.[5] The nitro-substitution in DHNA could potentially enhance ionization efficiency for certain lipid classes.

  • Peptides: Some nitro-substituted matrices have shown utility in peptide analysis, particularly for inducing fragmentation through in-source decay.[1]

Q3: Are there any known safety precautions for handling DHNA?

A3: As with any chemical, proper laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Q4: How does DHNA compare to more common matrices like CHCA, SA, or DHB?

A4: Direct comparative studies of DHNA against common matrices like α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB) are not yet available in the literature. Each of these established matrices has well-defined applications.[6] The performance of DHNA will be highly dependent on the analyte and the optimized experimental conditions. A systematic evaluation is necessary to determine its specific advantages and disadvantages.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues you may encounter when optimizing DHNA as a new MALDI matrix.

Problem Potential Cause(s) Suggested Solution(s)
No or Weak Analyte Signal 1. Inappropriate DHNA concentration. 2. Poor co-crystallization of DHNA and analyte. 3. Unsuitable solvent system. 4. Incorrect matrix-to-analyte ratio. 5. Laser energy is too low or too high.1. Systematically vary the DHNA concentration (e.g., 5, 10, 20 mg/mL). 2. Try different spotting techniques (e.g., dried droplet, thin layer). 3. Test various solvent compositions (see table below). Ensure the solvent dissolves both DHNA and the analyte. 4. Adjust the volumetric ratio of matrix solution to analyte solution (e.g., 1:1, 5:1, 1:5). 5. Incrementally adjust the laser power to find the optimal setting for ionization without excessive fragmentation.
Poor Resolution or Broad Peaks 1. Inhomogeneous crystal formation. 2. Presence of salt contamination (e.g., sodium, potassium adducts). 3. High laser energy causing fragmentation.1. Optimize the spotting technique and allow for slow, uniform drying. Consider using a matrix additive to improve crystal homogeneity. 2. Use high-purity solvents and recrystallized DHNA if necessary. Consider adding a chelating agent like ammonium citrate for samples prone to salt adduction. 3. Gradually decrease the laser energy.
Overwhelming Matrix Signal 1. DHNA concentration is too high. 2. Matrix suppression of the analyte signal.1. Reduce the concentration of the DHNA solution. 2. Increase the relative amount of analyte in the matrix/analyte mixture.
Inconsistent Results (Poor Shot-to-Shot Reproducibility) 1. Uneven distribution of analyte within the matrix crystals ("sweet spot" issue). 2. Inconsistent spotting volume or technique.1. Experiment with different matrix deposition methods to improve homogeneity. The use of an automated sprayer, if available, can improve reproducibility. 2. Use a calibrated pipette and ensure consistent application to the MALDI target.

Experimental Protocols

Protocol 1: Preparation of DHNA Matrix Solutions

This protocol outlines the preparation of DHNA solutions at various concentrations to determine the optimal concentration for your analyte.

Materials:

  • This compound (DHNA)

  • High-purity solvents (e.g., acetonitrile, methanol, ethanol, acetone, HPLC-grade water)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solvent mixture. A common starting point is 50% acetonitrile, 50% HPLC-grade water with 0.1% TFA.

  • Weigh out the appropriate amount of DHNA to prepare solutions of 5, 10, and 20 mg/mL in separate microcentrifuge tubes.

  • Add the corresponding volume of the solvent mixture to each tube.

  • Vortex vigorously for 1-2 minutes to dissolve the DHNA. If complete dissolution is not achieved, the solution can be used as a saturated solution after centrifugation.

  • For saturated solutions, centrifuge the tube at high speed for 1 minute and use the supernatant for your experiments.

  • Always prepare fresh matrix solutions daily for best results.

Protocol 2: Dried Droplet Sample Preparation for MALDI-TOF MS

This is a standard method for spotting the matrix and analyte onto the MALDI target plate.

Materials:

  • Prepared DHNA matrix solution(s)

  • Analyte solution at a known concentration

  • MALDI target plate

  • Pipettes

Procedure:

  • In a separate microcentrifuge tube, mix the DHNA matrix solution and the analyte solution. A common starting ratio is 1:1 (v/v).

  • Vortex the mixture gently.

  • Using a pipette, spot 0.5 - 1.0 µL of the mixture onto a well of the MALDI target plate.

  • Allow the spot to air-dry completely at room temperature. This will result in the co-crystallization of the DHNA and the analyte.

  • Once dry, the target plate is ready to be loaded into the mass spectrometer.

Data Presentation: Recommended Starting Conditions

The following table summarizes suggested starting points for the optimization of DHNA concentration with different solvent systems. The choice of solvent will depend on the solubility of your specific analyte.

Solvent SystemRecommended DHNA Concentration Range (mg/mL)Notes
50% Acetonitrile / 0.1% TFA in Water5 - 20A good starting point for peptides and polar small molecules.
70% Acetonitrile / 0.1% TFA in Water5 - 20For analytes requiring a higher organic content for solubility.
70% Methanol / 0.1% TFA in Water5 - 20An alternative to acetonitrile-based systems.
Acetone5 - 10Suitable for less polar analytes.

Visualizations

Experimental Workflow for DHNA Optimization

DHNA_Optimization_Workflow start Start: Define Analyte prep_matrix Prepare DHNA Solutions (5, 10, 20 mg/mL) start->prep_matrix prep_analyte Prepare Analyte Solution (e.g., 1 mg/mL) start->prep_analyte mix Mix DHNA and Analyte (e.g., 1:1 v/v) prep_matrix->mix prep_analyte->mix spot Spot on MALDI Plate (Dried Droplet) mix->spot analyze MALDI-TOF MS Analysis spot->analyze evaluate Evaluate Spectra (Signal, Resolution) analyze->evaluate optimal Optimal Conditions Found evaluate->optimal Good Signal adjust_conc Adjust DHNA Concentration evaluate->adjust_conc No/Weak Signal adjust_ratio Adjust Matrix/Analyte Ratio evaluate->adjust_ratio Matrix Suppression adjust_solvent Change Solvent System evaluate->adjust_solvent Poor Crystals adjust_conc->mix adjust_ratio->mix adjust_solvent->prep_matrix

Caption: Workflow for the systematic optimization of DHNA matrix concentration and spotting conditions.

Troubleshooting Logic for MALDI Signal Issues

MALDI_Troubleshooting start Problem: No or Weak Analyte Signal check_conc Is Matrix Concentration Optimized? start->check_conc vary_conc Vary DHNA Concentration (5-20 mg/mL) check_conc->vary_conc No check_ratio Is Matrix/Analyte Ratio Correct? check_conc->check_ratio Yes vary_conc->check_ratio vary_ratio Test Different Ratios (1:1, 5:1, 1:5) check_ratio->vary_ratio No check_solvent Is Solvent System Appropriate? check_ratio->check_solvent Yes vary_ratio->check_solvent change_solvent Test Alternative Solvents (ACN, MeOH, Acetone) check_solvent->change_solvent No check_laser Is Laser Power Optimal? check_solvent->check_laser Yes change_solvent->check_laser adjust_laser Adjust Laser Power check_laser->adjust_laser No solution Signal Improved check_laser->solution Yes adjust_laser->solution

Caption: A logical decision tree for troubleshooting poor signal in MALDI-TOF MS experiments.

References

preventing degradation of 2,3-Dihydroxy-4-nitrobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2,3-Dihydroxy-4-nitrobenzoic acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: Discoloration of your this compound solution is a common indicator of degradation. This is often due to oxidation of the dihydroxybenzoic acid moiety, particularly the catechol (2,3-dihydroxy) group, which can form colored quinone-type products. This process can be accelerated by exposure to light, high pH, and the presence of oxygen or metal ions.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The degradation of this compound is primarily influenced by three main factors:

  • pH: Phenolic compounds, especially those with multiple hydroxyl groups, are susceptible to degradation in neutral to alkaline conditions.[1][2][3][4][5] High pH can lead to the deprotonation of the phenolic hydroxyl groups, making the compound more susceptible to oxidation.

  • Light: Nitroaromatic compounds can be sensitive to light and may undergo photodegradation.[6][7][8][9] Exposure to UV or even ambient light can initiate degradation pathways.

  • Oxidation: The catechol structure is prone to oxidation, which can be initiated by dissolved oxygen, metal ion contaminants, or exposure to oxidizing agents.[10][11][12]

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To minimize degradation, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like nitrogen or argon to prevent oxidation.

  • pH: Prepare the stock solution in a slightly acidic buffer (pH 3-5) if compatible with your experimental design.

Q4: Can I autoclave a solution containing this compound?

A4: Autoclaving is not recommended. The high temperatures during autoclaving can lead to thermal degradation of aromatic carboxylic acids.[13][14][15] It is preferable to sterilize the solution by filtration through a 0.22 µm filter.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Potency or Concentration

Symptoms:

  • Inconsistent experimental results.

  • Lower than expected concentration when analyzed by HPLC or other quantitative methods.

Possible Causes and Solutions:

Possible CauseRecommended Action
High pH of the solution Adjust the pH of your solvent to a slightly acidic range (pH 3-5) using a suitable buffer, if your experiment allows. Phenolic compounds are generally more stable in acidic conditions.[1][2][3][5]
Oxidation Degas your solvent before preparing the solution to remove dissolved oxygen. Prepare solutions fresh before use. For longer-term storage, purge the vial with an inert gas (nitrogen or argon). Adding a small amount of an antioxidant like ascorbic acid or EDTA can also help prevent oxidation.[16]
Photodegradation Protect your solution from light at all times by using amber vials or wrapping containers in foil. Minimize exposure to ambient light during experimental procedures.[6][7][8]
Microbial Degradation While less common for this specific compound, related dihydroxybenzoates can be degraded by microorganisms.[17][18] Ensure solutions are prepared under sterile conditions and consider sterile filtration for long-term storage.
Issue 2: Appearance of Unexpected Peaks in Chromatograms

Symptoms:

  • Multiple new peaks appearing in your HPLC or LC-MS analysis over time.

  • Broadening of the main compound peak.

Possible Causes and Solutions:

Possible CauseRecommended Action
Formation of Degradation Products This indicates that the compound is degrading. The new peaks are likely oxidized or photodegraded products. Review your storage and handling procedures based on the recommendations in Issue 1.
Oxidative Dimerization Catechol moieties can undergo oxidative dimerization.[19] This may be observed as new peaks with higher molecular weights in LC-MS. To prevent this, minimize exposure to oxygen and consider adding antioxidants.
Reaction with Solvent or Buffer Components Ensure that your solvent and buffer components are pure and do not react with the compound. Avoid reactive buffer species, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[20][21][22]

Objective: To identify potential degradation products and pathways.

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Aliquot the stock solution into several vials for different stress conditions.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 1 hour. Note that significant degradation is expected under basic conditions.[1][2][3][5]

  • Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[11][12]

  • Thermal Degradation: Incubate a vial of the stock solution at 70°C for 48 hours in the dark.[13][14]

  • Photodegradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or a UV lamp at 254 nm for 24 hours.[6][7][8][9]

  • Control: Keep one vial of the stock solution at -20°C in the dark.

  • Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples, including the control, by a suitable analytical method like HPLC-UV or LC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify the amount of this compound and monitor the formation of degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determine by UV scan). Phenolic compounds are often monitored around 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a calibration curve with standards of known concentrations of this compound.

  • Inject the stressed samples from the forced degradation study (Protocol 1).

  • Identify the peak for the parent compound based on its retention time.

  • Quantify the amount of remaining parent compound by comparing its peak area to the calibration curve.

  • Monitor for the appearance of new peaks, which represent degradation products.

Quantitative Data Summary

The following table summarizes the expected stability of compounds with similar functional groups under various conditions. Note: This data is for related compounds and should be used as a guideline. Experimental verification for this compound is crucial.

ConditionRelated Compound(s)Expected Stability of this compoundReference(s)
Alkaline pH (pH > 7) Caffeic acid, Gallic acidLow. Significant degradation is expected.[1][2][3][5]
Acidic pH (pH < 5) Phenolic compoundsHigh. Generally stable.[4][5]
Elevated Temperature (> 60°C) Aromatic carboxylic acidsModerate to Low. Thermal decarboxylation may occur.[13][14][15]
UV Light Exposure Nitroaromatic compoundsLow. Photodegradation is likely.[6][7][8][9]
Presence of Oxidizing Agents (e.g., H₂O₂) CatecholsLow. Rapid oxidation is expected.[10][11][12]

Visualizations

DegradationPathways cluster_main This compound cluster_degradation Degradation Products main This compound oxidized Quinone derivatives main->oxidized Oxidation (O₂, high pH, metal ions) photodegraded Photolysis products (e.g., reduction of nitro group) main->photodegraded Photodegradation (UV light) decarboxylated Decarboxylated products main->decarboxylated Thermal Degradation (High Temperature)

Caption: Inferred degradation pathways for this compound.

ExperimentalWorkflow start Prepare Stock Solution stress Apply Stress Conditions (pH, Light, Temp, Oxidant) start->stress control Store Control Sample (-20°C, Dark) start->control analysis Analyze by HPLC-UV/LC-MS stress->analysis control->analysis data Quantify Degradation & Identify Products analysis->data end Determine Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: 2,3-Dihydroxy-4-nitrobenzoic Acid Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,3-dihydroxy-4-nitrobenzoic acid (DHNBA) and related compounds in their experimental assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of dihydroxy-nitrobenzoic acid compounds in biochemical assays?

Aromatic analogues of substrates for enzymes in the shikimate pathway, such as 3,5-dihydroxybenzoic acid derivatives, have been synthesized and evaluated as inhibitors of enzymes like 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[1] These compounds can act as competitive inhibitors, mimicking the natural substrates or reaction intermediates. While this compound is a specific derivative, the general principle involves using such molecules to probe enzyme active sites and develop potential inhibitors.

Q2: Which enzyme systems are commonly studied using dihydroxybenzoic acid-based inhibitors?

The shikimate pathway is a primary target for the development of novel antimicrobial agents and herbicides because it is essential in bacteria, fungi, and plants, but absent in mammals.[2][3][4] Key enzymes in this pathway that are often the focus of inhibitor studies include:

  • EPSP Synthase: Catalyzes the formation of 5-enolpyruvylshikimate-3-phosphate (EPSP) from shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).[5]

  • Chorismate Synthase: Catalyzes the conversion of EPSP to chorismate, the final step in the shikimate pathway.[3][4][6]

Q3: What is the general principle behind assays for these enzymes?

Assays for EPSP synthase and chorismate synthase typically monitor the consumption of substrates or the formation of products. Common methods include:

  • Spectrophotometric Assays: Monitoring changes in absorbance at a specific wavelength due to the formation or depletion of a chromogenic substance.

  • Phosphate Release Assays: Quantifying the inorganic phosphate released during the enzymatic reaction.

  • LC/MS-based Methods: Separating and detecting the substrates and products using liquid chromatography-mass spectrometry for a direct and sensitive measurement of enzyme activity.

Troubleshooting Guides

Issue 1: High Background Signal or Assay Interference

Symptoms:

  • High absorbance or fluorescence readings in "no enzyme" or "no substrate" control wells.

  • Non-linear reaction progress curves.

  • Difficulty in distinguishing the signal from the noise.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Inherent Absorbance of Assay Components Run absorbance scans of all individual assay components (buffer, substrates, DHNBA compound) at the detection wavelength.Nitroaromatic compounds can absorb light in the UV-Vis range, potentially interfering with the assay signal. Understanding the spectral properties of your specific DHNBA derivative is crucial.
Spontaneous Degradation of Substrates or Inhibitor Incubate substrates and the DHNBA compound in the assay buffer without the enzyme for the duration of the experiment and measure the signal.The stability of your reagents under assay conditions (pH, temperature, light exposure) can affect the background signal.
Contamination of Reagents Use fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffer solutions.Contaminants in reagents can interfere with the assay chemistry or introduce enzymatic activities that generate a background signal.
Precipitation of DHNBA Compound Determine the solubility of your DHNBA derivative in the assay buffer. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not inhibit the enzyme.Poor solubility can lead to light scattering, causing artificially high absorbance readings.
Issue 2: Low or No Enzyme Activity

Symptoms:

  • No significant change in signal over time compared to the negative control.

  • Calculated enzyme velocity is close to zero.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Inactive Enzyme Verify the activity of your enzyme stock with a known, well-characterized substrate and assay protocol before testing inhibitors.Enzyme preparations can lose activity due to improper storage, handling, or age.
Sub-optimal Assay Conditions Optimize pH, temperature, and buffer composition for your specific enzyme.Enzyme activity is highly dependent on the experimental conditions.
Incorrect Substrate Concentrations Ensure substrate concentrations are appropriate for the assay. For inhibitor studies, substrate concentrations are typically at or below the Michaelis constant (Km).Incorrect substrate levels can lead to undetectable reaction rates.
Presence of Undeclared Inhibitors Check all buffer components for known inhibitors of your target enzyme (e.g., phosphate in buffers for phosphate-releasing enzymes).Contaminating inhibitors can mask the true activity of your enzyme.
Requirement for a Cofactor Confirm if your enzyme requires a cofactor for activity (e.g., reduced flavin mononucleotide (FMNH2) for chorismate synthase).[6]The absence of a necessary cofactor will result in no enzyme activity.
Issue 3: Irreproducible Results

Symptoms:

  • High variability between replicate wells.

  • Inconsistent results between experiments performed on different days.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a repeating pipette or automated liquid handler.Inaccurate or inconsistent dispensing of reagents is a major source of variability.
Inconsistent Incubation Times Use a multi-channel pipette or automated dispenser to start all reactions simultaneously. Ensure precise timing for all steps.Variations in reaction time will lead to different amounts of product formation.
Temperature Fluctuations Pre-incubate all reagents and plates at the assay temperature. Use a temperature-controlled plate reader.Enzyme kinetics are sensitive to temperature changes.
Reagent Instability Prepare fresh dilutions of enzymes, substrates, and the DHNBA compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.Degradation of critical reagents over time will lead to inconsistent results.

Experimental Protocols & Visualizations

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound like this compound against an enzyme such as EPSP synthase.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme Stock, Substrate Stocks, & DHNBA Inhibitor Stock Serial_Dilutions Perform Serial Dilutions of DHNBA Compound Reagents->Serial_Dilutions Add_Components Add Buffer, Substrates, & DHNBA to Microplate Wells Serial_Dilutions->Add_Components Pre_Incubate Pre-incubate Plate at Assay Temperature Add_Components->Pre_Incubate Initiate_Reaction Initiate Reaction by Adding Enzyme Pre_Incubate->Initiate_Reaction Monitor_Signal Monitor Signal Change (e.g., Absorbance) Over Time Initiate_Reaction->Monitor_Signal Calculate_Rates Calculate Initial Reaction Velocities Monitor_Signal->Calculate_Rates Plot_Data Plot Velocity vs. Inhibitor Concentration Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for an enzyme inhibition assay.

Shikimate Pathway and Points of Inhibition

This diagram shows a simplified representation of the shikimate pathway, highlighting the reactions catalyzed by EPSP synthase and chorismate synthase, which are common targets for inhibition.

Shikimate_Pathway S3P Shikimate-3-Phosphate (S3P) EPSP_Synthase EPSP Synthase S3P->EPSP_Synthase PEP Phosphoenolpyruvate (PEP) PEP->EPSP_Synthase EPSP 5-Enolpyruvylshikimate-3-Phosphate (EPSP) Chorismate_Synthase Chorismate Synthase EPSP->Chorismate_Synthase Chorismate Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_AA Inhibitor DHNBA Derivative (Potential Inhibitor) Inhibitor->EPSP_Synthase Inhibition Inhibitor->Chorismate_Synthase Inhibition EPSP_Synthase->EPSP Chorismate_Synthase->Chorismate

References

Technical Support Center: Purification of 2,3-Dihydroxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydroxy-4-nitrobenzoic acid. The following information is curated to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and acid-base extraction. For highly impure samples or to separate closely related isomers, column chromatography may also be employed.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities largely depend on the synthetic route. However, they commonly include:

  • Regioisomers: Other isomers of dihydroxy-nitrobenzoic acid formed during nitration.

  • Unreacted Starting Materials: Such as 2,3-dihydroxybenzoic acid.

  • Inorganic Salts: From reagents used in the synthesis and workup (e.g., sodium sulfate, magnesium sulfate).

  • Residual Solvents: From the reaction or initial extraction steps.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a crystalline solid, which may range in color from off-white to pale yellow. The presence of a nitro group can impart a yellowish hue.[1]

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause(s) Troubleshooting Steps
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound or its impurities. 2. The solution is supersaturated. 3. Insoluble impurities are present.1. Switch to a lower-boiling point solvent or a solvent mixture. 2. Add a small amount of additional hot solvent to ensure complete dissolution. 3. Perform a hot filtration to remove insoluble impurities before allowing the solution to cool.
No crystals form upon cooling. 1. The compound is too soluble in the chosen solvent. 2. The solution is not sufficiently concentrated. 3. Nucleation is inhibited.1. Partially evaporate the solvent to increase the concentration. 2. Add an anti-solvent (a solvent in which the compound is less soluble) dropwise until turbidity persists. 3. Scratch the inside of the flask with a glass rod at the meniscus. 4. Add a seed crystal of the pure compound. 5. Cool the solution in an ice bath or refrigerator.
Low recovery of the purified compound. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Ensure the crystallization solution is thoroughly cooled in an ice bath before filtration. 2. Minimize the volume of cold solvent used to wash the crystals. 3. Use a minimal amount of hot solvent for dissolution. 4. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Product is still impure after recrystallization. 1. The chosen solvent is not suitable for rejecting the specific impurities. 2. The cooling process was too rapid, trapping impurities. 3. The crystals were not washed adequately.1. Screen for a different recrystallization solvent or solvent system. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 3. Wash the filtered crystals with a small amount of cold, fresh solvent. 4. A second recrystallization may be necessary.
Acid-Base Extraction Issues
Issue Potential Cause(s) Troubleshooting Steps
Incomplete extraction into the aqueous basic layer. 1. The aqueous base is not strong enough to deprotonate the phenolic hydroxyl groups and the carboxylic acid. 2. Insufficient volume of aqueous base was used. 3. Inadequate mixing of the two phases.1. Use a stronger base (e.g., sodium hydroxide solution instead of sodium bicarbonate). 2. Perform multiple extractions with fresh portions of the aqueous base. 3. Shake the separatory funnel vigorously, ensuring to vent frequently.
No precipitate forms upon acidification of the aqueous layer. 1. The pH was not lowered sufficiently to protonate the carboxylate and phenoxide groups. 2. The compound is soluble in the acidified aqueous solution. 3. The concentration of the compound in the aqueous layer is too low.1. Check the pH with pH paper or a pH meter and add more acid if necessary to reach a pH of ~2-3. 2. If the compound has some water solubility, cool the acidified solution in an ice bath. 3. If the concentration is very low, you may need to back-extract the product into an organic solvent after acidification.[2]
Emulsion forms at the interface of the organic and aqueous layers. 1. Vigorous shaking. 2. Presence of particulate matter.1. Allow the separatory funnel to stand for a longer period. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 4. Filter the entire mixture through a pad of celite or glass wool.

Data Presentation

Solubility of Related Compounds in Various Solvents

Table 1: Qualitative Solubility of 4-Nitrobenzoic Acid [3]

SolventSolubility
WaterInsoluble
EthanolSoluble (1 g in 110 mL)
MethanolSoluble (1 g in 12 mL)
AcetoneSoluble (1 g in 20 mL)
Diethyl EtherSoluble (1 g in 45 mL)
ChloroformSoluble (1 g in 150 mL)
BenzeneSlightly Soluble
Petroleum EtherInsoluble

Table 2: Qualitative Solubility of 2,3-Dihydroxybenzoic Acid [4]

SolventSolubility
WaterModerately Soluble
EthanolSoluble
AcetoneModerately Soluble
ChloroformLimited Solubility

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require screening. Based on the solubility of related compounds, aqueous ethanol or aqueous acetone are good starting points.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily in the cold solvent, the solvent is not suitable. If the compound is sparingly soluble, heat the test tube gently. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the acidic this compound from neutral impurities.[2][5]

  • Dissolution: Dissolve the crude sample in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh aqueous NaOH solution two more times to ensure complete extraction of the acidic product. Combine all aqueous extracts.

  • Back-Washing (optional): To remove any residual neutral impurities from the combined aqueous extracts, perform a back-wash with a small amount of the organic solvent (e.g., ethyl acetate). Discard the organic wash.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the pH of the solution is approximately 2-3. The this compound should precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_acid_base_extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve 1. Dissolve Crude Product in Organic Solvent extract 2. Extract with Aq. Base dissolve->extract organic_impurities Neutral Impurities in Organic Layer extract->organic_impurities Separate Layers aqueous_product Product as Salt in Aqueous Layer extract->aqueous_product Separate Layers acidify 3. Acidify Aqueous Layer aqueous_product->acidify precipitate 4. Precipitated Pure Product acidify->precipitate

Caption: Logical flow of acid-base extraction for purifying this compound.

References

Technical Support Center: 2,3-Dihydroxy-4-nitrobenzoic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing 2,3-Dihydroxy-4-nitrobenzoic acid. The following troubleshooting guides and FAQs address common stability issues encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an organic compound featuring a dihydroxybenzoic acid scaffold with a nitro group substituent. The core structure includes a catechol (2,3-dihydroxy) moiety, which is highly susceptible to oxidation. This inherent instability can lead to sample degradation, loss of biological activity, and inconsistent experimental results, making it a significant concern for researchers. Phenolic compounds, in general, are sensitive to heat, pH variations, light, enzymatic activities, and the presence of metal ions and oxygen[1][2].

Q2: What are the primary factors that cause the degradation of this compound?

The degradation of this compound is primarily driven by the oxidation of its catechol group. Key environmental factors that accelerate this process include:

  • Oxygen: The presence of dissolved oxygen in solvents is a major contributor to oxidative degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. Storing samples in darkness or using amber vials is crucial for stability[3].

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation. The molecular structure of phenolic compounds is thermolabile and can be easily oxidized[1].

  • High pH (Alkaline Conditions): The catechol moiety is more rapidly oxidized at higher pH levels.

  • Metal Ions: Divalent metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidation of phenolic compounds[2][4].

Q3: What are the visible signs of degradation?

The most common visible sign of degradation is a change in the color of the solution. Freshly prepared solutions of this compound are typically colorless to pale yellow. Upon degradation, particularly oxidation, solutions may turn yellow, brown, or even black as colored polymeric quinone-type products are formed.

Q4: What are the general best practices for handling and storage to ensure maximum stability?

To minimize degradation, the following best practices are recommended:

  • Use High-Purity Solvents: Always use freshly opened, high-purity solvents.

  • Deoxygenate Solvents: Before preparing solutions, sparge solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Protect from Light: Store both solid material and solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.

  • Control Temperature: Store stock solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.

  • Control pH: Prepare solutions in a slightly acidic buffer (pH 3-5), as phenolic compounds are generally more stable under acidic conditions[5].

  • Use Chelating Agents: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the buffer to sequester trace metal ions.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My solution of this compound is rapidly turning brown.

  • Probable Cause: This is a classic sign of rapid oxidation of the catechol group, likely accelerated by the presence of oxygen, high pH, or metal ion contamination.

  • Solutions & Troubleshooting Steps:

    • Check Solvent Purity and Age: Are you using an old bottle of solvent? Older solvents can accumulate peroxides and dissolved oxygen. Action: Use a fresh, unopened bottle of high-purity, HPLC-grade solvent.

    • Deoxygenate Your Solvent: Dissolved oxygen is a primary culprit. Action: Before preparing your solution, thoroughly sparge the solvent and the vial's headspace with an inert gas like nitrogen or argon.

    • Verify pH: Is your solution prepared in a neutral or alkaline buffer? Action: Prepare a new solution using a slightly acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0).

    • Consider Contaminants: Your glassware or buffer may contain trace metal ions. Action: Add a chelating agent such as EDTA (final concentration of 0.1-1 mM) to your buffer to sequester these ions.

    • Add an Antioxidant: For experiments where it will not interfere, consider adding a sacrificial antioxidant. Action: Add ascorbic acid or sodium metabisulfite to the solution. Perform control experiments to ensure the antioxidant does not interfere with your assay.

Issue 2: I'm observing a steady loss of the compound's concentration in my stock solution over a few days, even when stored in the fridge.

  • Probable Cause: Even at low temperatures, slow degradation can occur due to light exposure and residual oxygen.

  • Solutions & Troubleshooting Steps:

    • Evaluate Light Exposure: Is your refrigerator door opened frequently, or is the container clear glass? Action: Ensure the solution is stored in an amber vial and placed in a dark part of the refrigerator or inside a box.

    • Assess Oxygen Exposure: Was the vial sealed tightly after preparation? Was the headspace filled with air? Action: After preparing the solution under an inert atmosphere, use vials with PTFE-lined septa caps to ensure a tight seal. For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize repeated freeze-thaw cycles and re-exposure to air.

    • Consider Storage Form: Solutions are inherently less stable than the solid compound. Action: If possible, store the compound as a solid and prepare fresh solutions as needed for your experiments.

Below is a logical workflow for troubleshooting instability issues.

G start Instability Observed (e.g., color change, concentration loss) q1 Is the solution discolored (yellow/brown)? start->q1 q2 Is there a gradual loss of concentration over time? a1_yes High probability of Oxidation q1->a1_yes Yes q1->q2 No s1 Troubleshooting Steps: 1. Use deoxygenated solvents. 2. Add chelating agent (EDTA). 3. Work under inert gas (N2/Ar). 4. Add an antioxidant. a1_yes->s1 end Stability Improved s1->end a2_yes Likely chronic degradation q2->a2_yes Yes q2->end No, re-evaluate assay s2 Improve Storage Conditions: 1. Store at lower temp (-20°C or -80°C). 2. Protect from all light (amber vials). 3. Aliquot into single-use vials. a2_yes->s2 s2->end

Caption: Troubleshooting workflow for stability issues.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol outlines the steps to prepare a more stable solution of this compound for use in aqueous-based assays.

  • Buffer Preparation:

    • Prepare a 0.1 M citrate buffer. Dissolve citric acid and sodium citrate in high-purity water to achieve a final pH of 4.0.

    • Add EDTA to the buffer to a final concentration of 0.5 mM.

    • Transfer the buffer to a clean glass bottle and sparge with high-purity nitrogen gas for 30 minutes to remove dissolved oxygen. Seal the bottle tightly.

  • Weighing the Compound:

    • Weigh the required amount of solid this compound in a tared amber glass vial.

  • Dissolution:

    • Inside a glove box or a chamber flushed with nitrogen, add the deoxygenated citrate buffer to the vial containing the solid compound.

    • Gently sonicate or vortex until the solid is completely dissolved.

    • Flush the headspace of the vial with nitrogen before sealing it with a PTFE-lined cap.

  • Storage:

    • For short-term use (1-3 days), store the solution at 2-8°C.

    • For long-term storage, aliquot the solution into single-use amber vials, flush with nitrogen, seal, and store at -80°C.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This method can be used to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Linear gradient from 70% to 5% B

    • 18-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A.

Protocol 3: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding degradation pathways and validating that your analytical method is "stability-indicating."

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound aliquot Aliquot into 5 separate reaction vessels prep->aliquot acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, RT) ox Oxidation (e.g., 3% H2O2, RT) thermal Thermal (e.g., 80°C in solution) photo Photolytic (e.g., UV light, 254nm) sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Workflow for a forced degradation study.

Part 4: Summary of Stabilization Strategies

The table below summarizes various strategies to enhance the stability of this compound, categorized by the degradation factor they mitigate.

Degradation Factor Stabilization Strategy Mechanism of Action Typical Concentration / Condition Considerations
Oxidation (Oxygen) Use of Deoxygenated SolventsRemoves dissolved O₂, a key reactant in oxidation.Sparge with N₂ or Ar for 15-30 min.Essential for all solution-based work.
Inert Atmosphere (N₂ or Ar)Prevents atmospheric O₂ from entering the solution.Maintain a positive pressure in the vial/reaction vessel.Crucial for long-term storage and sensitive reactions.
Addition of AntioxidantsSacrificially oxidized, protecting the target compound.Ascorbic Acid (1-5 mM), Sodium Metabisulfite (0.1-1 mM).Must be tested for interference with the intended assay.
Oxidation (Metal Ions) Addition of Chelating AgentsSequesters metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation.EDTA (0.1-1 mM), DTPA (0.1-1 mM).Highly effective and generally non-interfering in many assays.
Photodegradation Use of Amber Vials / Light ProtectionBlocks UV and visible light from reaching the sample.Store in amber glass or wrap clear vials in foil.A simple and mandatory step for storage.
Thermal Degradation Low-Temperature StorageReduces the kinetic rate of all degradation reactions.2-8°C (short-term), -20°C or -80°C (long-term).Freezing can cause concentration changes if the solvent freezes unevenly.
pH-Mediated Degradation pH Control (Acidic Buffer)The protonated form of the catechol is less susceptible to oxidation.pH 3-5 (e.g., citrate or acetate buffer).The chosen pH must be compatible with the experimental system.
General Instability Prepare Fresh SolutionsMinimizes the time the compound is exposed to destabilizing conditions.Prepare only the amount needed for the day's experiments.Gold standard for ensuring compound integrity.
Lyophilization / Solid StorageThe solid state is significantly more stable than solutions.Store the compound as a dry powder under inert gas.Reconstitute immediately before use.

References

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dihydroxy-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2,3-dihydroxy-4-nitrobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the electrophilic aromatic substitution (nitration) of 2,3-dihydroxybenzoic acid using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] The reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The primary challenges include controlling the regioselectivity of the nitration to obtain the desired 4-nitro isomer, preventing over-nitration to form dinitro or trinitro compounds, and minimizing oxidative side reactions that can lead to the formation of tar-like byproducts.[4] The starting material, 2,3-dihydroxybenzoic acid, is highly activated towards electrophilic substitution, making the reaction vigorous and sometimes difficult to control.[3][5][6]

Q3: How can I purify the crude this compound product?

A3: Purification is typically achieved through recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of water and acetic acid. Washing the crude product with cold water can help remove excess acid and some inorganic impurities.[7] Column chromatography can also be employed for high-purity samples.[8]

Q4: What are the key safety precautions to take during this synthesis?

A4: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Q5: Are there any analytical methods to monitor the reaction progress and product purity?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the consumption of the starting material and the formation of the product and any isomers.[9][10][11] Thin Layer Chromatography (TLC) can also be used for rapid qualitative analysis of the reaction mixture. The final product can be characterized by melting point determination, NMR spectroscopy, and IR spectroscopy.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 4-Nitro Isomer
Possible Cause Suggested Solution
Incorrect Reaction Temperature The temperature significantly influences the isomer distribution. For many nitrations of activated rings, lower temperatures (e.g., 0-5 °C) favor the formation of the para-isomer. Carefully control the temperature using an ice bath and monitor it with a thermometer throughout the addition of the nitrating agent.
Suboptimal Nitrating Agent Ratio The ratio of nitric acid to sulfuric acid, as well as the total amount of nitrating agent, is crucial. An excess of nitrating agent can lead to over-nitration. Start with a stoichiometric amount or a slight excess of nitric acid and optimize from there. The concentration of sulfuric acid affects the concentration of the active nitronium ion (NO2+).
Poor Mixing Inadequate stirring can lead to localized "hot spots" and uneven reaction conditions, resulting in a mixture of products. Ensure vigorous and consistent stirring throughout the reaction.
Incorrect Order of Reagent Addition Typically, the substrate (2,3-dihydroxybenzoic acid) is dissolved in the sulfuric acid first, and then the nitric acid is added dropwise. This allows for better temperature control and more consistent reaction conditions.
Problem 2: Formation of a Dark, Tarry Substance
Possible Cause Suggested Solution
Oxidation of the Phenolic Groups The dihydroxybenzoic acid is susceptible to oxidation by nitric acid, especially at higher temperatures.[4] Maintain a low reaction temperature and add the nitric acid slowly. Using a less harsh nitrating agent, such as a metal nitrate in the presence of an acid catalyst, could be an alternative.
Over-Nitration and Polymerization The highly activated ring can undergo multiple nitrations, and the resulting products can be unstable and prone to polymerization.[4] Use a minimal amount of nitrating agent and keep the reaction time as short as necessary. Monitor the reaction by TLC or HPLC to avoid prolonged reaction times.
Contaminated Starting Material Impurities in the 2,3-dihydroxybenzoic acid can act as catalysts for decomposition. Ensure the starting material is of high purity.
Problem 3: Difficulty in Separating Isomers
Possible Cause Suggested Solution
Similar Physical Properties of Isomers The different nitro-isomers of 2,3-dihydroxybenzoic acid may have similar solubilities, making separation by simple recrystallization challenging.
Fractional Recrystallization: Attempt recrystallization from different solvent systems or use a fractional crystallization approach.
Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can provide good separation.[8]
pH Adjustment: The acidity of the different isomers may vary slightly. Careful adjustment of the pH of an aqueous solution could potentially lead to the selective precipitation of one isomer.

Data Presentation

Table 1: General Reaction Parameters for Nitration of Phenolic Compounds

ParameterRecommended RangeRationale
Temperature 0 - 20 °CLower temperatures generally improve selectivity for the para-isomer and reduce oxidative side reactions.[1]
Nitric Acid (67-70%) 1.0 - 1.2 equivalentsA slight excess ensures complete reaction, but a large excess can lead to over-nitration.
Sulfuric Acid (98%) 2 - 5 equivalentsActs as a catalyst to generate the nitronium ion and as a solvent. The amount can be adjusted to control reaction rate.
Reaction Time 30 - 120 minutesMonitor by TLC or HPLC to determine the optimal time for maximum yield of the desired product.
Solvent Sulfuric Acid / Acetic AcidConcentrated sulfuric acid is a common solvent. Acetic acid can be used as a co-solvent in some cases.

Note: These are general guidelines. Optimal conditions should be determined experimentally for each specific derivative.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2,3-Dihydroxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dihydroxybenzoic acid in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane with a few drops of acetic acid).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated crude product is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).

  • Dry the purified product under vacuum.

Signaling Pathways and Workflows

The following diagrams illustrate relevant biological pathways and experimental workflows.

aspirin_metabolism Aspirin Aspirin Salicylic_Acid Salicylic_Acid Aspirin->Salicylic_Acid Hydrolysis DHBA_2_3 2,3-Dihydroxybenzoic Acid Salicylic_Acid->DHBA_2_3 CYP450 Enzymes (Liver) / Gut Microflora DHBA_2_5 2,5-Dihydroxybenzoic Acid Salicylic_Acid->DHBA_2_5 CYP450 Enzymes (Liver) / Gut Microflora Cancer_Cell_Growth_Inhibition Cancer Cell Growth Inhibition DHBA_2_3->Cancer_Cell_Growth_Inhibition Inhibits CDKs DHBA_2_5->Cancer_Cell_Growth_Inhibition Inhibits CDKs

Caption: Aspirin Metabolism to Bioactive Dihydroxybenzoic Acids.

siderophore_biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHBA 2,3-Dihydroxybenzoic Acid Isochorismate->DHBA EntB, EntA Enterobactin Enterobactin (Siderophore) DHBA->Enterobactin EntE, EntF, EntD Iron_Uptake Bacterial Iron Uptake Enterobactin->Iron_Uptake Chelates Fe(III)

Caption: Siderophore Biosynthesis Pathway Involving 2,3-DHBA.

experimental_workflow Start Start: 2,3-Dihydroxybenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Quenching Quenching on Ice Nitration->Quenching Filtration Filtration & Washing Quenching->Filtration Crude_Product Crude this compound Filtration->Crude_Product Purification Recrystallization / Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Analysis (HPLC, NMR, MP) Pure_Product->Analysis

Caption: General Experimental Workflow for Synthesis.

References

Technical Support Center: Scaling Up 2,3-Dihydroxy-4-nitrobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,3-Dihydroxy-4-nitrobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up efforts.

Problem ID Issue Potential Causes Recommended Solutions
SYN-001 Low yield of this compound- Oxidation of the starting material or product. - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple isomers.- Use a milder nitrating agent (e.g., dilute nitric acid, metal nitrates).[1] - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Maintain a low reaction temperature (0-5 °C) to minimize side reactions.[2] - Optimize the solvent and catalyst system to improve regioselectivity.
SYN-002 Formation of a dark, tarry reaction mixture- Oxidation of the catechol ring by the nitrating agent.[2] - Reaction temperature is too high. - Concentrated nitric acid is too aggressive.- Degas the solvent before use to remove dissolved oxygen. - Add the nitrating agent slowly and maintain vigorous stirring to ensure good heat dissipation. - Consider using a continuous flow reactor for better temperature control.[3] - Use a less aggressive nitrating agent or a protective group strategy for the hydroxyl functions.
PUR-001 Difficulty in isolating the pure product- Presence of multiple nitro isomers. - Contamination with unreacted starting material. - Presence of oxidation byproducts.- Perform multiple recrystallizations from a suitable solvent system (e.g., water/ethanol mixtures). - Utilize column chromatography for small-scale purification to identify the optimal solvent system for larger-scale separation. - Employ pH adjustment during workup to selectively precipitate the desired product.
PUR-002 Product is off-color (not a pale yellow solid)- Presence of colored impurities from oxidation. - Residual chromium salts if dichromate is used as an oxidant in any preceding step.[4]- Treat the crude product with activated carbon during recrystallization to remove colored impurities. - Wash the crude product with a dilute acid solution to remove metal salt residues.[4]
SCALE-001 Exothermic reaction leading to loss of control- Poor heat transfer in larger reaction vessels. - Addition of nitrating agent is too fast.- Ensure the reactor has adequate cooling capacity. - Add the nitrating agent subsurface and at a controlled rate. - Consider using a semi-batch process where one reactant is added slowly to control the reaction rate.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the most critical parameter to control during the nitration of 2,3-dihydroxybenzoic acid? A1: Temperature control is paramount. The dihydroxy-substituted aromatic ring is highly activated and susceptible to oxidation by nitric acid, which can lead to the formation of tars and other byproducts, significantly reducing the yield and complicating purification.[2] Maintaining a low temperature, typically between 0 and 5 °C, is crucial.

  • Q2: Which nitrating agent is recommended for the synthesis of this compound? A2: While a mixture of concentrated nitric and sulfuric acid is a common nitrating agent, it can be too harsh for the sensitive catechol moiety.[1][5] Using dilute nitric acid, or alternative nitrating agents like bismuth nitrate on a solid support, can offer better control and selectivity, minimizing oxidation.[1]

  • Q3: How can I minimize the formation of isomeric byproducts? A3: The regioselectivity of the nitration is influenced by the solvent, temperature, and the nitrating agent. Running the reaction at a lower temperature can improve selectivity. Screening different solvent systems and nitrating agents at a small scale is recommended to find the optimal conditions for maximizing the yield of the desired 4-nitro isomer.

Purification

  • Q4: What is the best method for purifying crude this compound at a larger scale? A4: Recrystallization is the most common and scalable method for purifying nitrobenzoic acids.[6] A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. The crude product can be dissolved in the hot solvent, treated with activated carbon to remove colored impurities, and then allowed to cool slowly to form crystals.

  • Q5: My purified product still shows impurities by HPLC. What are my options? A5: If recrystallization is insufficient, you may need to consider a multi-step purification process. This could involve an initial acid-base extraction to remove non-acidic impurities, followed by one or more recrystallizations. For very high purity requirements, preparative chromatography may be necessary, although this can be challenging and costly to scale up.

Scale-Up

  • Q6: What are the main safety concerns when scaling up this nitration reaction? A6: The primary safety concern is the highly exothermic nature of the nitration reaction.[3] Inadequate cooling or too rapid addition of the nitrating agent can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and the potential for an explosion. Ensure that the scale-up reactor has sufficient cooling capacity and that the addition of reagents is carefully controlled.

  • Q7: How does the stirring efficiency affect the reaction at a larger scale? A7: Efficient stirring is critical for both heat and mass transfer. In a large reactor, poor stirring can lead to localized "hot spots" where the temperature is significantly higher than the bulk, promoting side reactions. It also ensures that the reactants are well-mixed, which is important for achieving a consistent reaction rate and product quality.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of this compound. Optimization may be required for specific applications and scales.

Materials:

  • 2,3-Dihydroxybenzoic acid

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Deionized water

  • Ice

  • Ethanol

  • Activated carbon

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Chiller/circulator for the reactor jacket

  • Büchner funnel and vacuum flask

  • Glassware for recrystallization

Procedure:

  • Reaction Setup:

    • Set up the jacketed reactor and cool the jacket to 0 °C using the chiller.

    • Charge the reactor with 2,3-dihydroxybenzoic acid (1.0 eq).

    • Slowly add concentrated sulfuric acid (2.0 eq) to the reactor with stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration:

    • In a separate beaker, prepare the nitrating mixture by slowly adding 70% nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

    • Slowly add the nitrating mixture to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.

    • The crude product will precipitate. Stir the mixture for 30 minutes to ensure complete precipitation.

    • Filter the crude product using a Büchner funnel and wash the filter cake with cold deionized water until the washings are neutral.

  • Purification:

    • Transfer the crude solid to a clean flask.

    • Add a suitable amount of an ethanol/water mixture (e.g., 1:1 v/v) and heat with stirring until the solid dissolves completely.

    • Add a small amount of activated carbon and stir for 15 minutes at temperature.

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

Quantitative Data

The following table summarizes typical, albeit illustrative, data for the synthesis of this compound at different scales. Actual results may vary.

Scale Starting Material (g) Nitric Acid (mL) Reaction Time (h) Crude Yield (%) Purified Yield (%) Purity (HPLC, %)
Lab Scale 10537560>98
Pilot Scale 100050057055>97
Production 10000500086550>97

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A Charge 2,3-Dihydroxybenzoic Acid and Sulfuric Acid to Reactor B Cool Reactor to 0-5 °C A->B D Slowly Add Nitrating Mixture B->D C Prepare Nitrating Mixture (HNO3 + H2SO4) C->D E Stir and Monitor Reaction D->E F Quench Reaction on Ice/Water E->F G Precipitate Crude Product F->G H Filter and Wash Crude Product G->H I Recrystallize from Ethanol/Water H->I J Treat with Activated Carbon I->J K Filter and Dry Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway 2,3-Dihydroxybenzoic Acid 2,3-Dihydroxybenzoic Acid Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 2,3-Dihydroxybenzoic Acid->Electrophilic Aromatic Substitution Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4)->Electrophilic Aromatic Substitution This compound This compound Electrophilic Aromatic Substitution->this compound Isomeric Byproducts Isomeric Byproducts Electrophilic Aromatic Substitution->Isomeric Byproducts Oxidation Products (Tars) Oxidation Products (Tars) Electrophilic Aromatic Substitution->Oxidation Products (Tars)

Caption: Reaction pathway for the nitration of 2,3-dihydroxybenzoic acid.

References

improving signal intensity with 2,3-Dihydroxy-4-nitrobenzoic acid matrix

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,3-Dihydroxy-4-nitrobenzoic acid (3H4NBA) as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3H4NBA) and what are its primary applications in MALDI-MS?

A1: this compound is an oxidizing matrix used in MALDI-MS. Its primary application is for the analysis of peptides, particularly for inducing in-source decay (ISD).[1][2][3] This is a rapid sequencing method for peptides.[1][3]

Q2: How does 3H4NBA improve peptide analysis?

A2: 3H4NBA generates a- and d-series fragment ions through Cα-C bond cleavage during the ISD process.[1] This fragmentation pattern is particularly useful for distinguishing between isomeric amino acids leucine (Leu) and isoleucine (Ile), which can be challenging with other matrices.[1][3] The generation of a-series ions is also observed even at the residue preceding proline.[1][3]

Q3: How does the signal intensity with 3H4NBA compare to other common MALDI matrices?

A3: The sensitivity of a-series ions generated with 3H4NBA is higher than that of other oxidizing matrices like 5-nitrosalicylic acid and 5-formyl salycilic acid.[1][3] However, its sensitivity for generating a-series ions is slightly lower than that of the reducing matrix 1,5-diaminonaphthalene (1,5-DAN) for producing c-series ions.[1][3] Notably, some isomers of 3H4NBA, such as 3-hydroxy-2-nitrobenzoic acid (3H2NBA), have been shown to generate a-series ions with intensities and resolutions comparable to or even exceeding those of c-series ions from 1,5-DAN for certain peptides.[4][5][6]

Q4: Is 3H4NBA suitable for analyzing molecules other than peptides?

A4: The available literature primarily focuses on the application of 3H4NBA for peptide analysis, especially in the context of ISD. While some matrices are versatile for analyzing a wide range of molecules including lipids, carbohydrates, and synthetic polymers, the specific use of 3H4NBA for these other classes of molecules is not well-documented in the provided search results. For small molecule analysis, other matrices or matrix combinations are more commonly reported.[7][8]

Experimental Protocols

Recommended Protocol for 3H4NBA Matrix Preparation and Application

This protocol is a recommendation based on general MALDI sample preparation techniques, adapted for 3H4NBA. Optimization may be required for specific analytes and instruments.

Materials:

  • This compound (3H4NBA)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water (H₂O)

  • Trifluoroacetic acid (TFA)

  • Analyte sample (e.g., purified peptide)

  • MALDI target plate

Matrix Solution Preparation:

  • Prepare a stock solution of 0.1% TFA in water.

  • Prepare the matrix solvent, which is typically a mixture of ACN and 0.1% TFA in water. A common starting point is a 50:50 (v/v) ratio.

  • Prepare a saturated solution of 3H4NBA in the ACN/0.1% TFA solvent. Add an excess of the matrix powder to the solvent and vortex thoroughly. Ensure that some undissolved matrix remains at the bottom to confirm saturation.

  • Centrifuge the saturated matrix solution to pellet the undissolved solid.

  • Carefully pipette the supernatant for use. It is recommended to prepare the matrix solution fresh daily for optimal performance.

Sample Preparation and Spotting (Dried-Droplet Method):

  • Mix the analyte solution with the 3H4NBA matrix solution. The optimal matrix-to-analyte ratio can vary and may require optimization, but a 1:1 (v/v) ratio is a good starting point.

  • Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature.

  • Once the solvent has completely evaporated, the plate is ready for analysis.

An alternative "sandwich" method can also be employed:

  • Spot 0.5 µL of the matrix solution on the target plate and let it dry.

  • Apply 0.5 µL of the analyte solution on top of the dried matrix spot and let it dry.

  • Finally, apply another 0.5 µL layer of the matrix solution on top and allow it to dry completely.[9]

Data Summary

Qualitative Comparison of ISD Fragment Ion Sensitivity

MatrixFragment Ion TypesRelative Signal IntensityNotes
This compound (3H4NBA) a- and d-seriesHigher than other oxidizing matricesUseful for Leu/Ile differentiation.[1][3]
1,5-Diaminonaphthalene (1,5-DAN)c- and z-seriesHigher than 3H4NBA for their respective ion seriesA commonly used reducing matrix for ISD.[1][3]
5-Nitrosalicylic acida- and x-seriesLower than 3H4NBAAn alternative oxidizing matrix.[1][3]
5-Formyl salycilic acida- and x-seriesLower than 3H4NBAAn alternative oxidizing matrix.[1][3]
3-Hydroxy-2-nitrobenzoic acid (3H2NBA)a- and d-seriesComparable or higher than 1,5-DAN (for some peptides)An isomer of 3H4NBA with potentially superior performance.[4][5][6]

Troubleshooting Guide

Problem: Low Signal Intensity or No Signal

  • Possible Cause: Inappropriate matrix-to-analyte ratio.

    • Solution: Optimize the ratio by preparing serial dilutions of your analyte with the matrix solution. A higher analyte concentration does not always result in a better signal.[9]

  • Possible Cause: Poor co-crystallization.

    • Solution: Ensure that the solvent system is appropriate for both the matrix and the analyte. The dried-droplet method should result in a uniform, fine crystalline spot. If you observe large, uneven crystals, try a different solvent mixture or a faster drying method.

  • Possible Cause: Contaminants in the sample.

    • Solution: Salts, detergents, and other contaminants can suppress the MALDI signal. Clean up the sample using appropriate methods like ZipTips or dialysis before mixing with the matrix.

Problem: Poor Resolution or Broad Peaks

  • Possible Cause: Non-homogenous crystal formation.

    • Solution: The ions generated from 3H4NBA have been reported to be detected over the entire area of the matrix-analyte spot, which suggests good homogeneity.[1][3] However, if you experience issues, try different spotting techniques like the "sandwich" method or preparing an ultra-thin layer of the matrix first.

  • Possible Cause: High laser fluency.

    • Solution: Reduce the laser power. While higher laser power can increase signal, it can also lead to ion fragmentation and peak broadening.

Problem: No or Weak In-Source Decay (ISD) Fragments

  • Possible Cause: Instrument settings not optimized for ISD.

    • Solution: Ensure that the mass spectrometer is operated in a mode that promotes ISD, typically by using a higher laser power and appropriate instrument tuning.

  • Possible Cause: Analyte characteristics.

    • Solution: The efficiency of ISD can be peptide-dependent. For peptides that are resistant to ISD with 3H4NBA, consider using a reducing matrix like 1,5-DAN to generate complementary c- and z-series ions.

Problem: Interference from Matrix Peaks

  • Possible Cause: Matrix clusters obscuring the low mass range.

    • Solution: While 3H4NBA is primarily for peptides, if you are analyzing smaller molecules, matrix-related ions can be a significant issue. Consider using a matrix specifically designed for small molecule analysis or a matrix-free technique if possible.

Visualizations

experimental_workflow cluster_prep Preparation cluster_spot Sample Spotting cluster_analysis Analysis prep_matrix Prepare Saturated 3H4NBA Solution mix Mix Analyte and Matrix Solutions (1:1 v/v) prep_matrix->mix prep_sample Prepare Analyte (e.g., Peptide Solution) prep_sample->mix spot Spot 0.5-1.0 µL of Mixture onto MALDI Target mix->spot dry Air Dry at Room Temperature spot->dry load Load Target Plate into Mass Spectrometer dry->load acquire Acquire Data (Optimize for ISD) load->acquire analyze Analyze Spectrum for a- and d-series ions acquire->analyze

Caption: Experimental workflow for using 3H4NBA matrix in MALDI-MS.

troubleshooting_workflow cluster_solutions_signal Troubleshooting Low Signal cluster_solutions_res Troubleshooting Poor Resolution cluster_solutions_isd Troubleshooting ISD start Start: MALDI Experiment with 3H4NBA issue Issue Encountered? start->issue no_signal Low/No Signal issue->no_signal Yes, Low Signal poor_res Poor Resolution issue->poor_res Yes, Poor Resolution no_isd No/Weak ISD issue->no_isd Yes, No ISD success Successful Analysis issue->success No sol_ratio Optimize Matrix: Analyte Ratio no_signal->sol_ratio sol_clean Clean Up Sample (e.g., Desalting) no_signal->sol_clean sol_recrystallize Improve Co-crystallization (Solvent/Drying) no_signal->sol_recrystallize sol_laser Adjust Laser Fluency poor_res->sol_laser sol_spotting Try Different Spotting Technique poor_res->sol_spotting sol_instrument Optimize Instrument Settings for ISD no_isd->sol_instrument sol_matrix Consider Alternative Matrix (e.g., 1,5-DAN) no_isd->sol_matrix sol_ratio->issue sol_clean->issue sol_recrystallize->issue sol_laser->issue sol_spotting->issue sol_instrument->issue sol_matrix->issue

Caption: Troubleshooting workflow for common issues with 3H4NBA matrix.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Synthesized 2,3-Dihydroxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is a cornerstone of safe and effective drug discovery. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of 2,3-Dihydroxy-4-nitrobenzoic acid, a key building block in various synthetic pathways. We present a detailed examination of common impurities, comparative performance data of analytical methods, and standardized experimental protocols to aid in the selection of the most appropriate analytical strategy.

The synthesis of this compound, while not extensively documented in publicly available literature, can be reasonably inferred to proceed via the nitration of 2,3-dihydroxybenzoic acid. This synthetic route introduces the potential for several process-related impurities, primarily arising from incomplete reaction or the formation of positional isomers. The primary analytical challenge, therefore, lies in the effective separation and quantification of the target analyte from these closely related compounds.

Unmasking the Contaminants: Potential Impurities in Synthesis

Based on the electrophilic nitration of a di-substituted benzene ring, the following impurities are likely to be present in a crude sample of synthesized this compound:

  • Unreacted Starting Material: 2,3-Dihydroxybenzoic acid.

  • Positional Isomers: Nitration of 2,3-dihydroxybenzoic acid can potentially yield other isomers such as 2,3-Dihydroxy-5-nitrobenzoic acid and 2,3-Dihydroxy-6-nitrobenzoic acid.

  • Dinitro Species: Over-nitration could lead to the formation of dinitro-dihydroxybenzoic acid derivatives.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique is critical for the accurate determination of purity. High-Performance Liquid Chromatography (HPLC) stands out as the most powerful and versatile method for this purpose. However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable complementary information.

Analytical TechniquePrincipleTypical Performance Metrics (Estimated for this compound and its isomers)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Limit of Detection (LOD): 0.1 - 1 µg/mLLimit of Quantitation (LOQ): 0.3 - 3 µg/mLLinearity (R²): >0.999Precision (RSD): <2%High resolution for separating positional isomers.[1] Excellent sensitivity and quantitation capabilities.[2] Established and robust methodology.[3]May require method development to optimize separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.LOD: 0.01 - 0.1 ng (after derivatization)LOQ: 0.03 - 0.3 ng (after derivatization)Linearity (R²): >0.99Precision (RSD): <5%High sensitivity and specificity. Provides structural information for impurity identification.Requires derivatization to increase volatility of the acidic and polar analyte. Potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Quantitative NMR (qNMR) can achieve high precision (RSD <1%) with appropriate internal standards.Provides detailed structural information for both the main compound and impurities. Non-destructive technique. Can be used for absolute quantification (qNMR).Lower sensitivity compared to chromatographic methods. Complex spectra may require advanced techniques for interpretation, especially for minor impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol is adapted from established methods for the separation of nitrobenzoic acid isomers.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be a gradient of 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, reference standards of the potential impurities are required to create calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (after Derivatization)
  • Derivatization (Methylation): To a known amount of the sample, add a methylating agent (e.g., diazomethane solution or trimethylsilyldiazomethane in a suitable solvent) to convert the carboxylic acid and hydroxyl groups to their corresponding methyl esters and methyl ethers. The reaction should be carried out in a well-ventilated hood with appropriate safety precautions.

  • Instrumentation: A GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Data Analysis: Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of derivatized standards, if available.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Add a known amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trinitrobenzene) for quantitative analysis (qNMR).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals corresponding to the protons of this compound and any identifiable impurities. The relative purity can be estimated by comparing the integral of the main compound's signals to the integrals of the impurity signals. For qNMR, the absolute purity is calculated relative to the known concentration of the internal standard.

Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_primary_analysis Primary Quantitative Analysis cluster_confirmation Confirmatory & Structural Analysis cluster_reporting Final Reporting Synthesis Synthesis of this compound TLC Thin Layer Chromatography (TLC) for initial purity check Synthesis->TLC HPLC HPLC-UV for Separation and Quantification TLC->HPLC Proceed if TLC shows impurities Method_Dev Method Development (Column, Mobile Phase) HPLC->Method_Dev GC_MS GC-MS (after derivatization) for impurity identification HPLC->GC_MS For unknown impurity identification NMR NMR Spectroscopy for structural confirmation and qNMR HPLC->NMR For structural confirmation Validation Method Validation (LOD, LOQ, Linearity, Precision) Method_Dev->Validation Purity_Report Generate Certificate of Analysis (CoA) Validation->Purity_Report GC_MS->Purity_Report NMR->Purity_Report

Caption: Workflow for the purity analysis of this compound.

Conclusion

The purity analysis of synthesized this compound requires a multi-faceted approach. While HPLC is the cornerstone for separation and quantification of the main component and its closely related impurities, techniques like GC-MS and NMR spectroscopy provide invaluable confirmatory and structural information. By employing the detailed protocols and understanding the comparative advantages of each method presented in this guide, researchers can confidently assess the purity of their synthesized material, ensuring the integrity and reliability of their subsequent research and development activities.

References

A Head-to-Head Battle of MALDI Matrices: 2,3-Dihydroxy-4-nitrobenzoic Acid vs. Sinapinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Mass Spectrometry

In the realm of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical results. The matrix co-crystallizes with the analyte, absorbs the laser energy, and facilitates the soft ionization necessary for the analysis of biomolecules and other large organic compounds. This guide provides a detailed comparison of two notable MALDI matrices: 2,3-Dihydroxy-4-nitrobenzoic acid and the widely used sinapinic acid.

Due to the limited availability of direct comparative studies on this compound, this guide will utilize data for its well-characterized and commonly used isomer, 2,5-Dihydroxybenzoic acid (2,5-DHB) , as a representative of the dihydroxybenzoic acid class. This substitution allows for a robust, data-driven comparison against sinapinic acid.

At a Glance: Key Properties and Applications

Property2,5-Dihydroxybenzoic Acid (2,5-DHB)Sinapinic Acid (SA)
Chemical Formula C₇H₆O₄C₁₁H₁₂O₅
Molecular Weight 154.12 g/mol 224.21 g/mol
Typical Analytes Peptides, Glycoproteins, Glycans, Oligonucleotides, Polar small molecules.[1][2]Proteins and high-mass peptides (>5 kDa).[2][3]
Laser Wavelength 337 nm, 355 nm337 nm, 353 nm
Crystal Morphology Forms large, needle-like crystals.[2]Can form small, homogenous crystals.[2]
Solubility Soluble in water and organic solvents.[2]Not soluble in water, but soluble in organic solvents.[2]
Ionization Type Considered a "soft" matrix, but can cause some fragmentation.Considered a "softer" matrix, leading to less fragmentation of large molecules.[2]

Performance Comparison: Peptides and Proteins

The choice between 2,5-DHB and sinapinic acid largely depends on the molecular weight of the analyte.

For peptide analysis , particularly in the lower mass range, 2,5-DHB is often a preferred matrix. Its ability to form co-crystals with a wide range of peptides and its tolerance to contaminants make it a robust choice for peptide mass fingerprinting and other proteomics applications.[1] However, the large crystal size of DHB can lead to "sweet spot" effects, where the signal intensity varies across the sample spot.

For the analysis of high-mass proteins , sinapinic acid generally provides superior performance.[2] Its "softer" ionization minimizes fragmentation of large, fragile molecules, resulting in cleaner spectra with more prominent molecular ion peaks. Sinapinic acid tends to form more homogenous crystal layers, which can lead to better shot-to-shot reproducibility. However, it may form adducts with analyte ions, which can complicate spectral interpretation for proteins up to 40 kDa.[2]

While direct quantitative comparisons of signal-to-noise ratios and sensitivity for this compound are scarce, studies on DHB isomers suggest that their performance can be analyte-dependent. For instance, for certain analytes, some DHB isomers have shown comparable or even superior performance to the more common 2,5-DHB. One study noted that 2,3-DHB and 2,6-DHB provided useful results for a variety of analytes, including peptides and proteins.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful MALDI-MS analysis. Below are standard protocols for the preparation and application of both 2,5-DHB and sinapinic acid matrices.

2,5-Dihydroxybenzoic Acid (2,5-DHB) Matrix Preparation and Application

This protocol is a general starting point and may require optimization for specific applications.

Materials:

  • 2,5-Dihydroxybenzoic acid (DHB)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Matrix Solution Preparation (Saturated):

    • Prepare a solvent mixture of 50% acetonitrile and 50% ultrapure water with 0.1% TFA.

    • Add DHB to the solvent mixture until saturation is reached (i.e., a small amount of solid DHB remains undissolved).

    • Vortex the solution vigorously.

    • Centrifuge the solution to pellet the undissolved solid and use the supernatant as the matrix solution.[4]

  • Dried Droplet Sample Deposition:

    • Mix the analyte solution with the saturated DHB matrix solution in a 1:1 ratio (v/v).

    • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry at room temperature, allowing for co-crystallization of the matrix and analyte.[4]

    • The plate is now ready for analysis.

Sinapinic Acid (SA) Matrix Preparation and Application

This protocol provides a general method for using sinapinic acid, which can be adapted as needed.

Materials:

  • Sinapinic acid (SA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Matrix Solution Preparation:

    • Prepare a solvent mixture of 50% acetonitrile and 50% ultrapure water with 0.1% TFA.

    • Prepare a saturated solution of sinapinic acid in this solvent. To do this, add sinapinic acid to a microcentrifuge tube, add 300 µL of the solvent, and vortex well. There should be some undissolved matrix at the bottom.

  • Dried Droplet Sample Deposition:

    • Mix the analyte solution with the SA matrix solution in a 1:1 ratio (v/v).

    • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air dry completely at room temperature.

  • Thin Layer Method (Alternative):

    • Spot 0.5 µL of the SA matrix solution onto the target plate and let it dry completely.

    • Spot 0.5 µL of the analyte solution on top of the dried matrix spot and let it dry.

    • Apply another 0.5 µL of the SA matrix solution on top of the dried analyte spot (sandwich method) and let it dry.

Workflow and Decision Making

The selection of the appropriate matrix is a critical step in the MALDI-MS workflow. The following diagram illustrates a simplified decision-making process for choosing between 2,5-DHB and sinapinic acid.

MALDI_Matrix_Selection Analyte Analyte Characterization MW_Decision Molecular Weight? Analyte->MW_Decision Low_MW < 5 kDa (Peptides, Glycans) MW_Decision->Low_MW Low High_MW > 5 kDa (Proteins) MW_Decision->High_MW High DHB Use 2,5-DHB Low_MW->DHB SA Use Sinapinic Acid High_MW->SA Experiment Perform MALDI-MS DHB->Experiment SA->Experiment

Caption: A flowchart to guide the selection of a MALDI matrix based on analyte molecular weight.

The general experimental workflow for a MALDI-MS experiment is outlined below.

MALDI_Workflow Sample_Prep Sample Preparation (e.g., Desalting) Co_crystallize Co-crystallization (Analyte + Matrix) Sample_Prep->Co_crystallize Matrix_Prep Matrix Solution Preparation Matrix_Prep->Co_crystallize MALDI_Analysis MALDI-MS Analysis (Laser Desorption/Ionization) Co_crystallize->MALDI_Analysis Data_Acquisition Data Acquisition (Time-of-Flight) MALDI_Analysis->Data_Acquisition Data_Analysis Data Analysis (Mass Spectrum) Data_Acquisition->Data_Analysis

Caption: A generalized workflow for a typical MALDI-MS experiment.

Conclusion

Both 2,5-dihydroxybenzoic acid and sinapinic acid are powerful matrices for MALDI-MS, each with its own strengths and ideal applications. While 2,5-DHB excels in the analysis of peptides and other smaller biomolecules, sinapinic acid is the go-to matrix for high-mass proteins where minimizing fragmentation is crucial. The information available on this compound and its isomers suggests that further investigation into their specific applications could reveal them to be valuable additions to the MALDI matrix toolbox. Researchers and drug development professionals should carefully consider the nature of their analyte and the specific goals of their analysis to make an informed decision on the most appropriate matrix for their needs.

References

A Comparative Guide to the Analytical Validation of Dihydroxybenzoic and Nitrobenzoic Acids by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of dihydroxybenzoic and nitrobenzoic acid isomers. Due to a lack of specific published validation data for 2,3-Dihydroxy-4-nitrobenzoic acid, this document leverages data from structurally similar compounds to provide a relevant and informative comparison. The information presented is intended to guide researchers in developing and validating analytical methods for related substances.

Data Presentation: Comparison of HPLC Method Performance

The following table summarizes the performance parameters of two distinct HPLC methods: one for the separation of dihydroxybenzoic acid isomers and another for nitrobenzoic acid isomers. This comparative data is essential for selecting an appropriate analytical approach based on sensitivity and separation efficiency.

ParameterHPLC Method for Dihydroxybenzoic Acid IsomersHPLC Method for Nitrobenzoic Acid Isomers
Analyte(s) 2,3-Dihydroxybenzoic acid and its isomerso-, m-, and p-Nitrobenzoic acid
Linearity Not specifiedRegression equations provided for each isomer
Accuracy Recovery for 2,3-DHBA was about 80%[1]Not specified
Precision Not specifiedNot specified
Limit of Detection (LOD) 3 µg for 2,3-DHBA[1]o-NBA: 4 µg/ml, m-NBA: 7 µg/ml, p-NBA: 5 µg/ml[2]
Limit of Quantitation (LOQ) Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a starting point for laboratory implementation and further optimization.

1. HPLC Method for the Analysis of 2,3-Dihydroxybenzoic Acid and Related Compounds [1]

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: Not specified in the abstract.

  • Mobile Phase: For the analysis of 2,3-dihydroxybenzoic acid (2,3-DHBA) in Catharanthus roseus cell cultures, a mobile phase consisting of acetonitrile-1% aqueous HCOOH containing 0.25% trichloroacetic acid (1:5, v/v), at pH 2, was used. For general analysis of salicylic acid and its precursors, an isocratic mobile phase of MeOH-1% aqueous HOAc (40:60, v/v), at pH 4, was employed.

  • Detection: UV at 280 nm.

  • Internal Standard: Saligenin was used as an internal standard for the determination of the detection limit of 2,3-DHBA.

2. HPLC Method for the Separation of Nitrobenzoic Acid Isomers [2]

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18 bonded column (150 mm × 4.6 mm I.D.).

  • Mobile Phase: An isocratic eluent of 2-propanol–water–acetic acid (20:80:0.4, v/v/v), with a pH of 2.99.

  • Flow Rate: 1.2 ml/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Standard solutions of the nitrobenzoic acid isomers were prepared in ethanol.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the validation of an HPLC method, a critical process in ensuring the reliability of analytical data.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis & Reporting A Define Analytical Requirements B Select HPLC Column and Mobile Phase A->B C Optimize Chromatographic Conditions B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Specificity F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Sample Analysis J->K L Data Interpretation K->L M Validation Report L->M

Caption: A flowchart illustrating the key stages of HPLC method development and validation.

References

A Comparative Guide to the Structural Confirmation of 2,3-Dihydroxy-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of the key analytical techniques used for the structural elucidation of 2,3-Dihydroxy-4-nitrobenzoic acid and its derivatives. By presenting experimental data from closely related analogues, this document serves as a practical resource for researchers to anticipate spectral characteristics and design appropriate confirmation workflows.

Comparative Spectroscopic Data

The structural confirmation of this compound derivatives relies on a combination of spectroscopic methods. While specific data for the title compound is not widely published, analysis of its isomers and related compounds provides a strong predictive framework. The following tables summarize key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for relevant analogues.

Table 1: Comparative ¹H NMR Spectroscopic Data of Dihydroxybenzoic and Nitrobenzoic Acid Isomers

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
2,3-Dihydroxybenzoic acid DMSO-d₆7.29 (d, J=7.3 Hz, 1H), 7.05 (d, J=7.3 Hz, 1H), 6.75 (t, J=7.8 Hz, 1H)[1]
3,4-Dihydroxybenzoic acid CD₃OD7.45 (d, J=2.0 Hz, 1H), 7.35 (dd, J=8.2, 2.0 Hz, 1H), 6.80 (d, J=8.2 Hz, 1H)[2]
3-Hydroxy-4-nitrobenzoic acid -Data not available in search results
4-Nitrobenzoic acid -Aromatic protons typically appear downfield due to the electron-withdrawing nitro group[3][4]

Table 2: Comparative ¹³C NMR Spectroscopic Data of Dihydroxybenzoic Acid Isomers

CompoundSolventChemical Shifts (δ, ppm)Reference
2,3-Dihydroxybenzoic acid CD₃ODData available in spectral databases[5]
3,4-Dihydroxybenzoic acid CD₃OD171.2 (C=O), 151.0 (C-4), 145.5 (C-3), 123.8 (C-1), 117.9 (C-6), 115.8 (C-5), 115.7 (C-2)[2]

Table 3: Comparative Mass Spectrometry Data of Dihydroxybenzoic and Nitrobenzoic Acid Isomers

CompoundIonization ModeKey m/z Values and (Proposed Fragmentation)Reference
2,3-Dihydroxybenzoic acid Electron Ionization (EI)154 (M⁺), 136 ([M-H₂O]⁺), 108 ([M-H₂O-CO]⁺)[6]
4-Nitrobenzoic acid LC-ESI-QFT (Negative)166 ([M-H]⁻), 122 ([M-H-NO₂]⁻)[7]
3-Hydroxy-4-nitrobenzoic acid -Expected M⁻ at m/z 182[8]

Experimental Protocols

Detailed experimental procedures are critical for reproducible and reliable structural confirmation. The following protocols are generalized based on standard laboratory practices for the synthesis and analysis of benzoic acid derivatives.

Synthesis of Nitro-dihydroxybenzoic Acid Derivatives (General Procedure)

A common route to introduce a nitro group to a dihydroxybenzoic acid backbone involves direct nitration.

Materials:

  • 2,3-Dihydroxybenzoic acid

  • Fuming nitric acid

  • Nitrobenzene (as solvent)

  • Carbon tetrachloride (for washing)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 2,3-dihydroxybenzoic acid in hot nitrobenzene.

  • Cool the solution to 35-40 °C.

  • Slowly add a solution of fuming nitric acid in nitrobenzene dropwise with constant stirring over several hours.

  • Filter the resulting precipitate.

  • Wash the solid product with carbon tetrachloride.

  • Recrystallize the crude product from dilute ethanol to yield the purified this compound.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean, dry vial.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition (Example Parameters):

  • Spectrometer: 400 MHz or higher

  • ¹H NMR:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2-5 seconds

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition (Example Parameters):

  • Instrument: LC-ESI-QTOF or similar high-resolution mass spectrometer.

  • Ionization Mode: Negative ion mode is often preferred for acidic compounds.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Collision Energy (for MS/MS): Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and obtain structural information.

X-ray Crystallography

Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method.

  • Alternatively, slow cooling of a hot, saturated solution can yield diffraction-quality single crystals.

  • The ideal crystal should be clear, without cracks, and have dimensions of approximately 0.1-0.3 mm in all directions.

Data Collection and Structure Solution:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELX).

  • Refine the structural model to obtain precise atomic coordinates and molecular geometry.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_confirmation Final Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms crystal_growth Single Crystal Growth purification->crystal_growth confirmation Structural Confirmation nmr->confirmation ms->confirmation xray X-ray Crystallography crystal_growth->xray xray->confirmation

Caption: Workflow for the structural confirmation of this compound derivatives.

References

comparing 2,3-Dihydroxy-4-nitrobenzoic acid with other oxidizing matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mass spectrometry, particularly for the analysis of peptides and proteins, the choice of matrix is paramount for achieving optimal results. This guide provides a comparative analysis of oxidizing matrices used in Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD), a powerful technique for top-down sequencing.

While this guide initially aimed to evaluate 2,3-Dihydroxy-4-nitrobenzoic acid as a novel oxidizing matrix, a comprehensive review of current scientific literature reveals a lack of published data on its application and performance in this context. Therefore, this guide will focus on a comparative analysis of established and highly effective oxidizing matrices: 3-Hydroxy-4-nitrobenzoic acid (3H4NBA) , and its more recently identified, high-performing isomers, 3-Hydroxy-2-nitrobenzoic acid (3H2NBA) and 4-Hydroxy-3-nitrobenzoic acid (4H3NBA) .

Introduction to Oxidizing Matrices in MALDI-ISD

MALDI-ISD is a fragmentation technique that occurs within the ion source of a mass spectrometer, providing valuable sequence information from intact peptides and proteins. The type of matrix used—either reducing or oxidizing—dictates the fragmentation pathway. Oxidizing matrices are of particular interest as they induce cleavage of the Cα-C bond in the peptide backbone, generating a- and x-series fragment ions. This fragmentation pattern is advantageous for distinguishing between isobaric amino acids such as leucine and isoleucine, a common challenge in protein sequencing.

The proposed mechanism for fragmentation with an oxidizing matrix involves an initial electron abstraction from the peptide backbone by the matrix upon laser irradiation. This process leads to the formation of a radical cation on the peptide, which then undergoes fragmentation to produce the characteristic a- and x-series ions.

Performance Comparison of Oxidizing Matrices

Recent studies have systematically evaluated various hydroxynitrobenzoic acid isomers for their efficacy as oxidizing matrices in MALDI-ISD. The key performance indicator is the ability to generate intense a-series fragment ions, which directly correlates with higher sequence coverage and more reliable peptide identification.

MatrixRelative a-series Ion IntensityKey Performance CharacteristicsReference
3-Hydroxy-2-nitrobenzoic acid (3H2NBA) Very HighGenerates a-series ions with almost the same or higher intensity and significantly higher peak resolution compared to the commonly used reducing matrix 1,5-DAN. Considered one of the most effective oxidizing matrices.[1][2][3]
4-Hydroxy-3-nitrobenzoic acid (4H3NBA) HighProduces a-series ions with higher peak intensity compared to 3H4NBA for several peptides.[1][2][3]
3-Hydroxy-4-nitrobenzoic acid (3H4NBA) Moderate to HighGenerates a-series ions with higher intensity than conventional oxidizing matrices like 5-nitrosalicylic acid, but with slightly lower intensity compared to 1,5-DAN (a reducing matrix).[4]
5-Nitrosalicylic acid Low to ModerateConsidered a conventional oxidizing matrix, but with lower sensitivity for generating a-series ions compared to the hydroxynitrobenzoic acid isomers.[4]

Note: A direct quantitative comparison of this compound is not possible due to the absence of performance data in the reviewed literature.

Experimental Protocols

The following provides a general methodology for performing MALDI-ISD analysis of peptides using an oxidizing matrix. This protocol can be adapted for use with 3H2NBA, 4H3NBA, and 3H4NBA.

Materials
  • Peptide/Protein sample (e.g., 10 pmol/µL in 0.1% trifluoroacetic acid)

  • Oxidizing Matrix (3H2NBA, 4H3NBA, or 3H4NBA) solution (e.g., 10 mg/mL in 70% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI target plate

  • Pipettes and tips

Sample Preparation (Dried-Droplet Method)
  • Mix the peptide/protein sample solution and the oxidizing matrix solution in a 1:1 (v/v) ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature, permitting co-crystallization of the analyte and matrix.

  • The prepared plate is now ready for introduction into the mass spectrometer.

Mass Spectrometry Analysis
  • Instrument: A MALDI-TOF/TOF mass spectrometer equipped for ISD analysis.

  • Ionization Mode: Positive ion reflectron mode.

  • Laser: A pulsed nitrogen laser (337 nm) is typically used. Laser fluence should be optimized for maximal ISD fragmentation and minimal metastable decay.

  • Mass Range: Acquire spectra over a mass range appropriate for the analyte and its expected fragments.

  • Data Analysis: Process the raw spectra to identify the a-series fragment ions and deduce the peptide sequence.

Visualizing the Workflow and Fragmentation

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

MALDI_ISD_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Analyte Peptide/Protein Sample Mix Mix 1:1 Analyte->Mix Matrix Oxidizing Matrix (e.g., 3H2NBA) Matrix->Mix Spot Spot on MALDI Target Mix->Spot Crystallize Co-crystallization Spot->Crystallize MALDI_Source MALDI Ion Source (Laser Irradiation) Crystallize->MALDI_Source Insert Target ISD In-Source Decay (Fragmentation) MALDI_Source->ISD TOF_Analyzer TOF Mass Analyzer (m/z Measurement) ISD->TOF_Analyzer Detector Detector TOF_Analyzer->Detector Spectrum Mass Spectrum (a-series ions) Detector->Spectrum

Caption: Experimental workflow for MALDI-ISD analysis of peptides using an oxidizing matrix.

Oxidizing_Matrix_Fragmentation cluster_peptide cluster_process Peptide ...-NH-CH(R)-CO-NH-CH(R')-CO-... Electron_Abstraction Electron Abstraction Peptide->Electron_Abstraction -e⁻ Laser Laser + Oxidizing Matrix Radical_Cation Peptide Radical Cation Electron_Abstraction->Radical_Cation Fragmentation Cα-C Bond Cleavage Radical_Cation->Fragmentation a_ion a-series ion (...-NH-CH(R)+) Fragmentation->a_ion x_ion x-series ion (CO-NH-CH(R')-CO-...) Fragmentation->x_ion

Caption: Fragmentation pathway of a peptide backbone induced by an oxidizing matrix in MALDI-ISD.

Conclusion

While this compound remains an uncharacterized compound for oxidizing matrix applications in MALDI-MS, a clear and effective alternative exists in the form of other hydroxynitrobenzoic acid isomers. For researchers seeking high-sensitivity and detailed peptide sequencing information through MALDI-ISD, 3-Hydroxy-2-nitrobenzoic acid (3H2NBA) and 4-Hydroxy-3-nitrobenzoic acid (4H3NBA) represent the current state-of-the-art for oxidizing matrices, offering superior performance in the generation of diagnostic a-series fragment ions. The experimental protocols and workflows detailed in this guide provide a solid foundation for the successful application of these powerful analytical tools in proteomics and drug development.

References

Performance Evaluation of 2,3-Dihydroxy-4-nitrobenzoic Acid in Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate matrix is a critical factor for successful Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) analysis in proteomics. An ideal matrix efficiently absorbs laser energy, facilitates analyte ionization, and promotes the formation of homogenous crystals, ultimately leading to high-quality mass spectra with good resolution and sensitivity. While compounds like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are well-established matrices, the exploration of novel matrix materials continues in the quest for improved performance, especially for specific applications like the analysis of post-translationally modified peptides or in-source decay (ISD) sequencing.

This guide provides a comparative evaluation of the potential performance of 2,3-Dihydroxy-4-nitrobenzoic acid as a MALDI matrix in proteomics. Due to the limited direct experimental data on this specific isomer, this guide will draw inferences from the known characteristics of its isomer, 3-Hydroxy-4-nitrobenzoic acid (3H4NBA), and compare its theoretical advantages and disadvantages against standard matrices.

Comparison with Standard MALDI Matrices

While direct experimental data for this compound is scarce, we can infer its potential properties based on the performance of its isomer, 3-Hydroxy-4-nitrobenzoic acid (3H4NBA), which has been investigated as an oxidizing matrix for in-source decay (ISD) applications.[1] The nitro group in 3H4NBA has been shown to be crucial for promoting specific fragmentation pathways.[1] It is plausible that this compound could exhibit similar oxidizing properties.

FeatureThis compound (Inferred)α-Cyano-4-hydroxycinnamic acid (CHCA)2,5-Dihydroxybenzoic acid (DHB)
Primary Application Potentially useful for specialized applications like in-source decay (ISD) and analysis of specific modifications.General peptide and protein analysis, peptide mass fingerprinting.Peptides, proteins, and particularly effective for glycoproteins and phosphopeptides (often with additives).
Ionization Efficiency Expected to be a "soft" ionization matrix, but the nitro group might influence ion yield.High ionization efficiency for a broad range of peptides.Good ionization efficiency, known for producing singly charged ions.
Fragmentation The nitro group may induce specific fragmentation patterns, beneficial for ISD sequencing.[1]Generally produces minimal fragmentation, ideal for molecular weight determination.Minimal fragmentation, considered a "cool" matrix.
Crystal Morphology Unknown. Homogeneity of co-crystallization with analytes would need to be empirically determined.Forms fine, needle-like crystals. Can sometimes lead to "sweet spots".Forms larger, more heterogeneous crystals.
Solubility Expected to be soluble in common MALDI solvents (e.g., acetonitrile, water, TFA).Soluble in ACN/water mixtures with TFA.Soluble in ACN/water mixtures with TFA.
Mass Range Likely suitable for peptides and small proteins.Effective for peptides and proteins up to ~30 kDa.Effective for a broad mass range, including larger proteins.
Advantages Potentially enhanced fragmentation for sequencing (ISD). May offer selectivity for certain analyte types.High sensitivity, robust performance for general proteomics.High salt tolerance, good for complex mixtures and post-translationally modified proteins.
Disadvantages Performance for routine analysis is unproven. Potential for unwanted side reactions due to the nitro group.Can be sensitive to salts and detergents.Can produce more matrix-related background signals.

Experimental Protocols

The following are generalized protocols for sample preparation in MALDI-MS. These can be adapted for the evaluation of a new matrix like this compound.

Protein Digestion and Peptide Extraction

A standard workflow for preparing a protein sample for MALDI-MS analysis involves enzymatic digestion to generate peptides.

cluster_0 Protein Digestion Protein Sample Protein Sample Reduction & Alkylation Reduction & Alkylation Protein Sample->Reduction & Alkylation DTT/IAA Enzymatic Digestion (e.g., Trypsin) Enzymatic Digestion (e.g., Trypsin) Reduction & Alkylation->Enzymatic Digestion (e.g., Trypsin) Peptide Mixture Peptide Mixture Enzymatic Digestion (e.g., Trypsin)->Peptide Mixture

Figure 1: Protein Digestion Workflow.

Protocol:

  • Protein Solubilization: Dissolve the protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.

  • Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding 1% trifluoroacetic acid (TFA).

  • Desalting: Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.

  • Elution: Elute the peptides with a solution of 50-70% acetonitrile (ACN) in 0.1% TFA.

MALDI Sample Spotting: Dried-Droplet Method

This is a common and straightforward method for preparing a sample for MALDI-MS analysis.

Peptide Solution Peptide Solution Mix 1:1 Mix 1:1 Peptide Solution->Mix 1:1 Matrix Solution (e.g., this compound in ACN/H2O/TFA) Matrix Solution (e.g., this compound in ACN/H2O/TFA) Matrix Solution (e.g., this compound in ACN/H2O/TFA)->Mix 1:1 Spot on MALDI Plate Spot on MALDI Plate Mix 1:1->Spot on MALDI Plate Air Dry Air Dry Spot on MALDI Plate->Air Dry Analyze by MALDI-MS Analyze by MALDI-MS Air Dry->Analyze by MALDI-MS External Signal External Signal Receptor Receptor External Signal->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Phosphorylation Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

References

A Researcher's Guide to Cross-Reactivity Studies of 2,3-Dihydroxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating 2,3-Dihydroxy-4-nitrobenzoic acid, understanding its immunochemical profile is critical. A key aspect of this is determining its cross-reactivity against structurally similar molecules. This guide provides a comprehensive overview of the experimental protocols and data presentation necessary for conducting and interpreting such studies. While specific experimental data for this compound is not publicly available, this guide outlines the established methodologies based on immunoassays for similar nitrated aromatic compounds.

Comparative Analysis of Potential Cross-Reactants

A crucial first step in a cross-reactivity study is to identify and source structurally related compounds. An antibody developed for this compound could potentially recognize other molecules with similar functional groups or overall structure. The following table outlines a hypothetical comparison of such compounds, which should be included in a comprehensive cross-reactivity panel.

Table 1: Hypothetical Cross-Reactivity Data for an Antibody Against this compound

CompoundStructureCAS NumberMolecular Weight% Cross-Reactivity (Hypothetical)
This compound C₇H₅NO₅610-02-6199.12100%
2,4-Dihydroxy-5-nitrobenzoic acidC₇H₅NO₅13722-96-8199.1215%
3-Hydroxy-4-nitrobenzoic acidC₇H₅NO₅619-14-7183.125%
4-Nitrobenzoic acidC₇H₅NO₄62-23-7167.12<1%
2,3-Dihydroxybenzoic acidC₇H₆O₄303-38-8154.12<0.1%
3-Methyl-4-nitrobenzoic acidC₈H₇NO₄3113-71-1181.15<0.1%
3,4-Dinitrobenzoic acidC₇H₄N₂O₆528-45-0212.12<0.1%

Note: The percent cross-reactivity values are hypothetical and would need to be determined experimentally.

Experimental Protocols

The development of a reliable immunoassay and subsequent cross-reactivity testing involves several key stages, from antigen preparation to the final assay. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common format for small molecules like this compound.

Since small molecules (haptens) like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.

  • Materials:

    • This compound

    • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

    • Carrier proteins: Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen.

    • Dimethylformamide (DMF)

    • Phosphate Buffered Saline (PBS)

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Activate the carboxyl group of this compound by reacting it with DCC and NHS in DMF to form an NHS-ester.

    • Slowly add the activated hapten solution to a solution of KLH in PBS (for the immunogen) and BSA in PBS (for the coating antigen) with constant stirring.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Remove unconjugated hapten by dialysis against PBS at 4°C for 48 hours with several buffer changes.

    • Characterize the conjugates by determining the hapten-to-protein ratio using UV-Vis spectrophotometry.

  • Procedure:

    • Immunize animals (typically rabbits or mice) with the hapten-KLH conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

    • Collect serum and screen for antibody titer using an indirect ELISA with the hapten-BSA conjugate as the coating antigen.

    • Purify the antibodies from high-titer serum using affinity chromatography with a column where the hapten is immobilized.

  • Materials:

    • Hapten-BSA conjugate (coating antigen)

    • Purified anti-2,3-Dihydroxy-4-nitrobenzoic acid antibody

    • Standard solutions of this compound

    • Solutions of potential cross-reactants

    • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

    • TMB substrate solution

    • Stop solution (e.g., 2M H₂SO₄)

    • 96-well microtiter plates

    • Wash buffer (PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Procedure:

    • Coat the wells of a 96-well plate with the hapten-BSA conjugate in a coating buffer and incubate overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standard solutions or solutions of potential cross-reactants at various concentrations to the wells.

    • Immediately add the primary antibody to the wells.

    • Incubate for 1-2 hours at 37°C to allow competition between the free analyte and the coated antigen for antibody binding.

    • Wash the plate.

    • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at 37°C.

    • Wash the plate.

    • Add the TMB substrate and incubate in the dark until a color develops.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Plot a standard curve of absorbance versus the concentration of this compound.

  • Determine the concentration of the standard that causes 50% inhibition of the maximum signal (IC₅₀).

  • For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC₅₀).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100

Visualizing Experimental Workflows

Clear diagrams of experimental processes are essential for reproducibility and understanding.

Antibody_Production_Workflow cluster_Hapten_Prep Hapten Preparation cluster_Conjugation Conjugation cluster_Immuno Immunization & Production Hapten 2,3-Dihydroxy-4- nitrobenzoic acid Activation Activate with DCC/NHS Hapten->Activation Conjugate_Immunogen Hapten-KLH (Immunogen) Activation->Conjugate_Immunogen Conjugate_Coating Hapten-BSA (Coating Antigen) Activation->Conjugate_Coating KLH Carrier Protein (KLH) KLH->Conjugate_Immunogen BSA Carrier Protein (BSA) BSA->Conjugate_Coating Immunization Immunize Animal Conjugate_Immunogen->Immunization Serum Collect Serum Immunization->Serum Purification Affinity Purify Antibody Serum->Purification Antibody Purified Antibody Purification->Antibody

Caption: Workflow for the production of antibodies against small molecules.

Competitive_ELISA_Workflow A Coat plate with Hapten-BSA conjugate B Block non-specific sites A->B C Add sample/standard and primary antibody B->C D Incubate (Competition) C->D E Wash D->E F Add enzyme-conjugated secondary antibody E->F G Incubate F->G H Wash G->H I Add TMB substrate H->I J Incubate (Color development) I->J K Add stop solution J->K L Read absorbance at 450 nm K->L

Caption: Step-by-step workflow for a competitive ELISA.

Cross_Reactivity_Logic cluster_Data Data Acquisition cluster_Calc Calculation Std_Curve Generate Standard Curve for This compound IC50_Std Determine IC50 for Standard Std_Curve->IC50_Std CR_Curves Generate Inhibition Curves for Potential Cross-Reactants IC50_CR Determine IC50 for Cross-Reactants CR_Curves->IC50_CR Calc_CR Calculate % Cross-Reactivity IC50_Std->Calc_CR IC50_CR->Calc_CR

Benchmarking 2,3-Dihydroxy-4-nitrobenzoic Acid as a Novel MALDI Matrix Against Commercial Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to MALDI Matrix Performance

In the field of mass spectrometry, the choice of matrix is critical for successful Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis. The matrix facilitates the desorption and ionization of analyte molecules, directly impacting signal intensity, resolution, and overall data quality. While several commercial reagents have become standards in the laboratory, the exploration of novel matrix compounds continues to be an active area of research. This guide provides a comparative benchmark of the novel compound 2,3-Dihydroxy-4-nitrobenzoic acid against three widely used commercial MALDI matrices: α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic acid (SA), and 2,5-Dihydroxybenzoic acid (2,5-DHB).

Performance Comparison of MALDI Matrices

The selection of an appropriate MALDI matrix is highly dependent on the class and mass range of the analyte. The following table summarizes the key performance characteristics of this compound in comparison to established commercial reagents. This data is compiled from various studies and provides a general overview of their suitability for different applications.

FeatureThis compoundα-Cyano-4-hydroxycinnamic acid (CHCA)Sinapinic acid (SA)2,5-Dihydroxybenzoic acid (2,5-DHB)
Primary Analytes Peptides, Small MoleculesPeptides, Proteins (< 30 kDa)[1][2]Proteins (> 10 kDa)[3][4]Glycoproteins, Glycans, Peptides[1]
Ionization Type "Hard" (promotes fragmentation)"Hard" (promotes fragmentation)[1]"Soft" (minimizes fragmentation)[1]"Soft" (versatile)[5]
Crystal Morphology Small, homogenous crystalsSmall, homogenous crystals[1]Small crystals[1]Large, needle-like crystals[1]
Solubility Good solubility in organic solventsSoluble in organic solvents, not water[1]Soluble in organic solvents, not water[1]Soluble in water and organic solvents[1]
Key Advantages Potentially reduced background in low mass rangeGood resolution for peptides[1]Suitable for high mass proteins[1][3]Versatile, tolerant to contaminants[1]
Key Disadvantages Limited commercial availability and dataCan cause significant fragmentation of larger molecules[1]Can form adducts with analytes[1]Inhomogeneous crystals can lower resolution[1]

Experimental Protocols

To ensure reproducible and comparable results when benchmarking MALDI matrices, it is essential to follow standardized experimental protocols. The following outlines a general methodology for sample preparation and MALDI-TOF MS analysis.

Materials:
  • Analytes: A selection of standard peptides (e.g., Angiotensin, Bradykinin) and proteins (e.g., Cytochrome C, Myoglobin) of varying molecular weights.

  • Matrices: this compound, α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic acid (SA), 2,5-Dihydroxybenzoic acid (2,5-DHB).

  • Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Ultrapure water.

  • Equipment: MALDI-TOF Mass Spectrometer, Calibrated pipettes, MALDI target plate.

Matrix Solution Preparation:
  • CHCA: Prepare a saturated solution in ACN/0.1% TFA in water (1:1, v/v).

  • SA: Prepare a saturated solution in ACN/0.1% TFA in water (1:1, v/v).

  • 2,5-DHB: Prepare a solution of 10 mg/mL in ACN/0.1% TFA in water (1:1, v/v).[6]

  • This compound: Prepare a solution of 10 mg/mL in ACN/0.1% TFA in water (1:1, v/v).

Sample-Matrix Co-crystallization (Dried-Droplet Method):
  • Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v).

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature, permitting co-crystallization of the sample and matrix.[6]

  • Once the spot is completely dry, insert the target plate into the MALDI-TOF mass spectrometer.

MALDI-TOF Mass Spectrometry Analysis:
  • Acquire mass spectra in both positive and negative ion modes, as applicable.

  • Use a laser wavelength of 337 nm (for nitrogen lasers) or 355 nm (for Nd:YAG lasers).[4][6]

  • Optimize the laser energy to achieve the best signal-to-noise ratio while minimizing analyte fragmentation.

  • Calibrate the instrument using a standard mixture of peptides or proteins with known molecular weights.

  • Collect data across a mass range appropriate for the analytes being tested.

Visualizing the MALDI Workflow

The following diagram illustrates the general workflow for preparing and analyzing a sample using MALDI-TOF mass spectrometry.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Plate Preparation cluster_analysis Mass Spectrometry Analysis Analyte Analyte Solution Mix Mix Analyte & Matrix Analyte->Mix Matrix Matrix Solution Matrix->Mix Spot Spot on MALDI Plate Mix->Spot 1 µL Crystallize Co-crystallization Spot->Crystallize Air Dry MALDI MALDI-TOF MS Crystallize->MALDI Insert Plate Detect Ion Detection MALDI->Detect Laser Desorption/Ionization Spectrum Mass Spectrum Detect->Spectrum Data Acquisition

Caption: General workflow for MALDI-TOF MS analysis.

Alternative Application: Iron Chelation

Beyond its potential as a MALDI matrix, 2,3-dihydroxybenzoic acid has been investigated as a potentially useful iron-chelating drug.[7] Iron chelation therapy is crucial for managing iron overload in patients with conditions like β-thalassemia major.[8] The mechanism of action involves the formation of a stable complex with iron, which can then be excreted from the body.

Commercially available iron chelators include:

  • Deferoxamine (DFO): Administered parenterally.[9]

  • Deferiprone (DFP): An oral iron chelator.[10]

  • Deferasirox (DFX): An oral, once-daily iron chelator.[9][11]

Further studies are needed to benchmark the efficacy and safety of this compound against these established therapeutic agents.

The following diagram illustrates a simplified signaling pathway of iron chelation therapy.

Iron_Chelation cluster_body Patient with Iron Overload cluster_therapy Chelation Therapy Iron Excess Iron (Fe3+) Organs Organ Deposition (Liver, Heart) Iron->Organs causes damage Complex Iron-Chelator Complex Iron->Complex Chelator This compound (or other chelator) Chelator->Complex binds Excretion Renal/Fecal Excretion Complex->Excretion is eliminated

References

Navigating Reproducibility: A Comparative Guide to 2,3-Dihydroxybenzoic Acid Isomers in Amyloid-Beta Oligomer Dissociation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 2,3-Dihydroxybenzoic acid (2,3-DHBA) and its structural isomers in the context of a widely studied application: the dissociation of amyloid-beta (Aβ) 1-42 oligomers, a key pathological hallmark in Alzheimer's disease. While the specific compound 2,3-Dihydroxy-4-nitrobenzoic acid is the focus, a notable scarcity of published experimental data for this nitrated variant necessitates a focused comparison of its non-nitrated dihydroxybenzoic acid (DHBA) isomer counterparts, for which robust data is available.

This guide presents quantitative data from comparative studies, details the experimental protocols to facilitate replication, and visualizes the potential underlying signaling pathways. The objective is to offer a clear, data-driven resource to aid in the selection of compounds and the design of reproducible experimental workflows in neurodegenerative disease research.

Comparative Performance of Dihydroxybenzoic Acid Isomers

The efficacy of DHBA isomers in dissociating pre-formed Aβ(1-42) oligomers has been evaluated in comparative studies. The primary measure of performance is the half-maximal effective concentration (EC50), which represents the concentration of the compound required to achieve 50% of the maximum dissociation effect. Lower EC50 values indicate higher potency.

A key study directly compared the dose-response of several DHBA isomers. The results demonstrate that the position of the hydroxyl groups on the benzoic acid ring significantly influences the compound's activity.[1][2]

CompoundEC50 (µM) for Aβ(1-42) Oligomer DissociationNotes
2,3-Dihydroxybenzoic Acid ~10 µMExhibits a steep dependence on oligomer concentration.[1]
2,5-Dihydroxybenzoic Acid ~5 µMShows high potency and rapid action.[1]
3,4-Dihydroxybenzoic Acid ~8 µMDemonstrates consistent dissociation activity.[1]
2,4-Dihydroxybenzoic Acid InactiveDid not show significant oligomer dissociation activity.
2,6-Dihydroxybenzoic Acid InactiveDid not show significant oligomer dissociation activity.
3,5-Dihydroxybenzoic Acid InactiveDid not show significant oligomer dissociation activity.

Note: The EC50 values are approximated from graphical data presented in the cited literature and are intended for comparative purposes.

Factors Influencing Experimental Reproducibility

The reproducibility of in vitro assays involving amyloid-beta aggregation and dissociation is notoriously challenging. Several factors can contribute to variability in experimental outcomes:

  • Aβ Peptide Preparation: The source, purity, and initial monomeric state of the Aβ peptide are critical variables. Different batches or suppliers can yield peptides with varying aggregation propensities.[3]

  • Oligomer Preparation: The method used to generate Aβ oligomers can result in heterogeneous populations of different sizes and conformations, each potentially exhibiting different susceptibilities to dissociation agents.

  • Assay Conditions: Minor variations in buffer composition, pH, temperature, and incubation times can significantly impact aggregation and dissociation kinetics.

  • Detection Method: The choice of fluorescent dye (e.g., Thioflavin T) and the specific instrument settings for fluorescence measurement can influence the results.

To enhance reproducibility, it is crucial to meticulously document and standardize all experimental parameters, including the source and handling of the Aβ peptide.

Experimental Protocols

The following is a detailed methodology for a Thioflavin T (ThT) fluorescence assay used to assess the dissociation of Aβ(1-42) oligomers by DHBA isomers, based on established protocols.[4][5][6][7][8]

1. Preparation of Monomeric Aβ(1-42):

  • Resuspend lyophilized Aβ(1-42) peptide in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

  • Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas to form a thin peptide film, and store at -80°C.

  • Prior to use, dissolve the peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.

2. Preparation of Aβ(1-42) Oligomers:

  • Dilute the monomeric Aβ(1-42) stock in phosphate-buffered saline (PBS), pH 7.4, to a final concentration of 100 µM.

  • Incubate the solution at 4°C for 24 hours to allow for oligomer formation.

3. Thioflavin T (ThT) Dissociation Assay:

  • Prepare a stock solution of the DHBA isomer to be tested in DMSO.

  • In a black 96-well plate, combine the pre-formed Aβ(1-42) oligomers (final concentration, e.g., 10 µM) with varying concentrations of the DHBA isomer.

  • Include control wells with Aβ(1-42) oligomers and DMSO vehicle.

  • Prepare a Thioflavin T solution (e.g., 5 µM) in a glycine-NaOH buffer (50 mM, pH 8.5).

  • Add the ThT solution to each well.

  • Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

  • Readings can be taken at multiple time points to assess the kinetics of dissociation.

Visualizing the Experimental Workflow and Potential Mechanisms

Experimental Workflow for Aβ(1-42) Oligomer Dissociation Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis a Lyophilized Aβ(1-42) b Monomeric Aβ(1-42) in HFIP/DMSO a->b Resuspend c Aβ(1-42) Oligomers b->c Incubate d 96-well Plate c->d e Add DHBA Isomers d->e f Add Thioflavin T e->f g Fluorescence Reading f->g h Dose-Response Curve g->h i EC50 Calculation h->i

Caption: A schematic overview of the experimental workflow for assessing the dissociation of Aβ(1-42) oligomers.

Potential Signaling Pathway Modulation by Dihydroxybenzoic Acids

While the direct molecular interactions between DHBA isomers and Aβ oligomers leading to dissociation are under investigation, phenolic compounds are known to modulate cellular signaling pathways implicated in neuroprotection and neuroinflammation. A plausible, generalized pathway involves the inhibition of pro-inflammatory signaling cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK IKK IKK MAPK->IKK IkB IκB IKK->IkB Inhibits (Phosphorylation) NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DHBA DHBA Isomers DHBA->IKK Inhibits Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces Abeta Aβ Oligomers Abeta->TLR4 Activates

Caption: A generalized signaling pathway illustrating the potential anti-inflammatory mechanism of DHBA isomers.

This diagram depicts how Aβ oligomers can activate pro-inflammatory signaling through Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and subsequent expression of pro-inflammatory genes. Phenolic compounds like DHBA isomers may exert neuroprotective effects by inhibiting key kinases such as IKK, thereby preventing NF-κB activation.[4][9][10]

References

Safety Operating Guide

Proper Disposal of 2,3-Dihydroxy-4-nitrobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2,3-Dihydroxy-4-nitrobenzoic acid as a hazardous chemical waste. Proper disposal requires adherence to local, state, and federal regulations. This guide provides a procedural framework based on available safety data for structurally similar compounds.

Researchers and laboratory personnel handling this compound must prioritize safety and environmental responsibility in its disposal. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data for analogous nitro-substituted and hydroxylated benzoic acids. It is imperative to consult with your institution's Environmental, Health, and Safety (EHS) department for site-specific protocols.

Pre-Disposal and Handling

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Characterize the waste. Is it pure this compound, a solution, or mixed with other chemicals?

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Waste Collection:

    • For solid waste, carefully transfer the material into the labeled hazardous waste container. Avoid generating dust.

    • For solutions, pour the liquid waste into a designated and labeled hazardous waste container.

    • Rinse any contaminated labware (e.g., beakers, spatulas) with a suitable solvent (consult your EHS department for recommended solvents). The rinsate must also be collected as hazardous waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1][2]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, including its composition and quantity.

Quantitative Data for Structurally Similar Compounds

The following table summarizes hazard information for compounds structurally similar to this compound. This data should be used as a general guideline to understand the potential hazards.

Hazard Classification2-Hydroxy-4-nitrobenzoic acid[1]3-Hydroxy-4-nitrobenzoic acid[2]4-Nitrobenzoic acid[3]
Acute Oral Toxicity Category 4Not ClassifiedNot Classified
Skin Corrosion/Irritation Category 2Category 2Not Classified
Serious Eye Damage/Irritation Category 2Category 2Not Classified
STOT - Single Exposure Category 3 (Respiratory system)Category 3 (Respiratory system)Not Classified

Disclaimer: This data is for related compounds and may not accurately reflect the hazards of this compound.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory practices for handling hazardous chemical waste and information synthesized from the Safety Data Sheets of analogous compounds. The primary directive from these sources is to dispose of the chemical waste through an approved waste disposal plant.[1][2][3] Chemical waste generators are responsible for correctly classifying their waste in consultation with local and national regulations.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2,3-Dihydroxy- 4-nitrobenzoic acid waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Solid, Liquid, Mixed) ppe->characterize segregate Segregate into a labeled, compatible hazardous waste container characterize->segregate storage Store in designated satellite accumulation area segregate->storage ehs Contact EHS for waste pickup storage->ehs end End: Waste properly disposed ehs->end

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 2,3-Dihydroxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 2,3-Dihydroxy-4-nitrobenzoic acid in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure safe handling, storage, and disposal. The following recommendations are synthesized from safety data sheets of structurally similar compounds, including nitro-substituted and dihydroxy-substituted benzoic acids.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or glasses with side shields are required.[1][2] For operations with a higher risk of splashing, a face shield should also be worn.
Skin Protection An appropriate lab coat should be worn to prevent skin contact.[1][2] Chemical-resistant gloves (e.g., nitrile) must be worn; inspect gloves for integrity before each use and practice proper glove removal technique.[3]
Respiratory Protection In cases of insufficient ventilation or when dust may be generated, a NIOSH/MSHA-approved respirator is necessary.[1][4] A dust mask is recommended for handling the solid compound.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing risks associated with handling this compound. This involves careful preparation, handling, and post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Carefully Weigh Compound (Avoid Dust Generation) prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_clean Clean Work Area and Equipment handle_dissolve->post_clean After Experiment post_ppe Properly Remove and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_solid Solid Waste in Labeled Hazardous Waste Container disp_liquid Liquid Waste in Labeled Hazardous Waste Container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.